molecular formula C36H48N2O11 B8103894 DBCO-NHCO-PEG7-acid

DBCO-NHCO-PEG7-acid

Cat. No.: B8103894
M. Wt: 684.8 g/mol
InChI Key: XYFCCMAQJJOQRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DBCO-NHCO-PEG7-acid is a useful research compound. Its molecular formula is C36H48N2O11 and its molecular weight is 684.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H48N2O11/c39-34(37-14-11-35(40)38-29-32-7-2-1-5-30(32)9-10-31-6-3-4-8-33(31)38)12-15-43-17-19-45-21-23-47-25-27-49-28-26-48-24-22-46-20-18-44-16-13-36(41)42/h1-8H,11-29H2,(H,37,39)(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFCCMAQJJOQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48N2O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

684.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Unveiling of DBCO-NHCO-PEG7-acid: A Technical Guide to a Versatile Heterobifunctional Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of advanced bioconjugation and drug development, the strategic linkage of molecules is paramount. This technical guide delves into the core structure, properties, and applications of DBCO-NHCO-PEG7-acid, a key player in the field of copper-free click chemistry. Designed for researchers, scientists, and professionals in drug development, this document provides an in-depth understanding of this versatile linker and its role in creating sophisticated biomolecular constructs.

Core Structure and Physicochemical Properties

This compound is a heterobifunctional linker meticulously designed for precise covalent bonding. Its structure is an elegant amalgamation of three key functional components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that is the reactive handle for copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction allows for highly specific and efficient conjugation to azide-modified molecules in complex biological environments.[1][2] The DBCO group is thermally stable and does not react with naturally occurring functional groups such as amines and hydroxyls within physiological pH and temperature ranges.[1]

  • Polyethylene Glycol (PEG) Spacer (PEG7): A seven-unit polyethylene glycol chain that imparts hydrophilicity to the linker and the resulting conjugate.[3] This PEG spacer enhances solubility in aqueous buffers, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.[4]

  • Carboxylic Acid (-acid): A terminal functional group that allows for the covalent attachment to primary amines through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide activators such as EDC or DCC.

The combination of these moieties in a single molecule provides a powerful tool for orthogonally linking two different molecules with high precision and stability.

Quantitative Data Summary

While specific quantitative data for this compound can be limited, the following table summarizes key properties based on data for closely related DBCO-PEG-acid linkers and the general characteristics of the DBCO group.

PropertyValue/DescriptionReferences
Appearance White to off-white solid or viscous liquid (depending on PEG length)
Solubility Soluble in water and most organic solvents (e.g., DMSO, DMF)
Purity Typically >95%
Storage Conditions Recommended storage at -20°C for long-term stability
DBCO Reactivity (SPAAC) Second-order rate constants for DBCO with benzyl azide are in the range of 0.27–1.22 M⁻¹s⁻¹ depending on reaction conditions.
DBCO Stability The DBCO group shows moderate stability in cellular environments, with some degradation observed after 24 hours. It is sensitive to strong oxidizing agents.
NHS Ester Reactivity (from activated acid) Reacts with primary amines at pH 7-9.

Experimental Protocols

The utility of this compound is best demonstrated through its application in bioconjugation. Below are detailed protocols for its use in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of a DBCO-functionalized molecule (prepared using this compound) to an azide-containing biomolecule.

Materials:

  • DBCO-functionalized molecule

  • Azide-containing biomolecule

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Anhydrous DMSO or DMF

Procedure:

  • Preparation of Reactants:

    • Dissolve the DBCO-functionalized molecule in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

    • Dissolve the azide-containing biomolecule in the desired reaction buffer to a known concentration.

  • SPAAC Reaction:

    • Add the DBCO-functionalized molecule stock solution to the azide-containing biomolecule solution. A 1.5 to 3-fold molar excess of the DBCO reagent is often used to ensure efficient conjugation to the limiting biomolecule.

    • The final concentration of the organic solvent (DMSO or DMF) should ideally be kept below 10% (v/v) to avoid denaturation of proteins.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.

  • Purification:

    • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography, to remove unreacted reagents.

Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines the synthesis of an ADC by first modifying an antibody with an azide and then conjugating a DBCO-linked cytotoxic drug.

Part 1: Antibody Azide Modification

  • Modify the antibody with an azide-containing linker (e.g., Azide-NHS ester) according to the manufacturer's protocol.

  • Purify the azide-modified antibody to remove excess labeling reagent.

Part 2: Conjugation with DBCO-Drug

  • Activation of this compound:

    • Dissolve this compound and a cytotoxic drug containing a primary amine in anhydrous DMF.

    • Add EDC and NHS to activate the carboxylic acid and facilitate amide bond formation.

    • Incubate at room temperature to form the DBCO-PEG7-NHCO-Drug conjugate.

    • Purify the conjugate.

  • SPAAC Reaction:

    • Add the purified DBCO-PEG7-NHCO-Drug to the azide-modified antibody at a molar excess (typically 5-20 fold).

    • Incubate at room temperature for 4-12 hours or at 4°C overnight.

  • Purification and Characterization:

    • Purify the ADC using SEC to remove unconjugated drug-linker.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques like HIC-HPLC or mass spectrometry.

Synthesis of a PROTAC

This protocol describes the synthesis of a PROTAC by linking a target protein-binding ligand (functionalized with an azide) to an E3 ligase ligand (functionalized with DBCO).

Procedure:

  • Functionalization of Ligands:

    • Synthesize or obtain the target protein-binding ligand with a terminal azide group.

    • Synthesize the E3 ligase ligand with a primary amine handle.

  • Conjugation of E3 Ligase Ligand with this compound:

    • Activate the carboxylic acid of this compound with EDC and NHS in anhydrous DMF.

    • Add the amine-containing E3 ligase ligand to the activated linker and incubate to form the DBCO-PEG7-E3 ligase ligand conjugate.

    • Purify the product.

  • SPAAC Reaction to Form the PROTAC:

    • Dissolve the azide-functionalized target protein-binding ligand and the DBCO-PEG7-E3 ligase ligand conjugate in a suitable solvent like DMSO.

    • Incubate the mixture at room temperature until the reaction is complete (monitor by LC-MS).

  • Purification:

    • Purify the final PROTAC molecule using preparative HPLC.

Visualizing Workflows with Graphviz

To further elucidate the utility of this compound, the following diagrams, generated using the DOT language, illustrate the experimental workflows for ADC and PROTAC synthesis.

ADC_Synthesis_Workflow cluster_0 Part 1: Antibody Modification cluster_1 Part 2: Drug-Linker Synthesis cluster_2 Part 3: Final Conjugation Antibody Antibody Azide-Modified_Antibody Azide-Modified_Antibody Antibody->Azide-Modified_Antibody Amine Coupling Azide-NHS_ester Azide-NHS_ester Azide-NHS_ester->Azide-Modified_Antibody Final_ADC Final_ADC Azide-Modified_Antibody->Final_ADC SPAAC (Click Chemistry) This compound This compound DBCO-Drug_Conjugate DBCO-Drug_Conjugate This compound->DBCO-Drug_Conjugate EDC/NHS Activation Amine-Drug Amine-Drug Amine-Drug->DBCO-Drug_Conjugate DBCO-Drug_Conjugate->Final_ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

PROTAC_Synthesis_Workflow cluster_0 E3 Ligase Ligand Modification cluster_1 Final PROTAC Assembly E3_Ligase_Ligand-Amine E3_Ligase_Ligand-Amine DBCO-Linker-E3_Ligand DBCO-Linker-E3_Ligand E3_Ligase_Ligand-Amine->DBCO-Linker-E3_Ligand EDC/NHS Activation This compound This compound This compound->DBCO-Linker-E3_Ligand Final_PROTAC Final_PROTAC DBCO-Linker-E3_Ligand->Final_PROTAC SPAAC (Click Chemistry) Target_Ligand-Azide Target_Ligand-Azide Target_Ligand-Azide->Final_PROTAC

Caption: Workflow for PROTAC Synthesis.

Conclusion

This compound stands out as a highly effective and versatile heterobifunctional linker. Its well-defined structure, incorporating a bioorthogonal DBCO group, a hydrophilic PEG spacer, and a reactive carboxylic acid, provides researchers with a robust tool for the precise construction of complex bioconjugates. The applications in ADC and PROTAC development highlight its significance in advancing targeted therapeutics. The experimental protocols and workflows provided in this guide serve as a comprehensive resource for scientists and developers looking to leverage the power of copper-free click chemistry in their research.

References

The Lynchpin of Bioorthogonal Ligation: A Technical Guide to DBCO-NHCO-PEG7-Acid in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the demand for precise, efficient, and biocompatible molecular tools is paramount. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of "click chemistry," has emerged as a leading strategy for covalently linking biomolecules without the need for cytotoxic copper catalysts. At the heart of many SPAAC applications lies the DBCO-NHCO-PEG7-acid linker, a heterobifunctional molecule meticulously designed to facilitate robust and specific bioconjugation. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical and procedural frameworks.

The Core Mechanism: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The efficacy of this compound is rooted in the principles of SPAAC. The dibenzocyclooctyne (DBCO) moiety is a highly strained alkyne. This ring strain dramatically lowers the activation energy for the [3+2] cycloaddition reaction with an azide, allowing the reaction to proceed rapidly and spontaneously under physiological conditions (ambient temperature, aqueous buffers, and neutral pH).[1][2][3] This bioorthogonal reaction is highly specific; the DBCO and azide groups do not react with naturally occurring functional groups within biological systems, ensuring minimal off-target effects.[2][4]

The this compound linker is comprised of three key components:

  • Dibenzocyclooctyne (DBCO): The reactive engine of the molecule, its strained triple bond readily undergoes cycloaddition with an azide to form a stable triazole linkage.

  • Polyethylene Glycol (PEG7): The seven-unit polyethylene glycol spacer is a hydrophilic chain that enhances the solubility of the linker and the resulting conjugate in aqueous buffers. This PEG linker also provides spatial separation between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.

  • Carboxylic Acid (-COOH) or Activated N-hydroxysuccinimide (NHS) Ester: The carboxylic acid can be activated to an NHS ester, which then readily reacts with primary amines (such as the side chain of lysine residues in proteins) to form a stable amide bond. This functionality allows for the covalent attachment of the DBCO-PEG7 linker to a biomolecule of interest.

Quantitative Data for Reaction Optimization

The efficiency of the SPAAC reaction is a critical factor in experimental design. The second-order rate constant (k₂) is a key parameter for quantifying the reaction kinetics. The following table summarizes relevant quantitative data for DBCO-azide reactions.

ParameterValueConditionsSource(s)
Second-Order Rate Constant (k₂) of DBCO with Benzyl Azide 0.24 M⁻¹s⁻¹CH₃CN:H₂O (3:1)
Second-Order Rate Constant (k₂) of DBCO with Phenyl Azide 0.033 M⁻¹s⁻¹CH₃CN:H₂O (3:1)
Second-Order Rate Constant (k₂) of DBCO-PEG5-Trastuzumab with 1-azido-1-deoxy-β-D-glucopyranoside 0.23 M⁻¹s⁻¹PBS
Second-Order Rate Constant (k₂) of DBCO-PEG5-Trastuzumab with 3-azido-L-alanine 0.18 M⁻¹s⁻¹PBS
Reaction Time 2 - 12 hoursRoom temperature or 4°C
Molar Excess of DBCO-NHS Ester for Antibody Activation 20-30 fold
Molar Excess of Azide for Reaction with DBCO-functionalized Antibody 2-4 fold
Reaction Yield >90%DBCO-Cy5.5 in DPBS buffer for 2 hours
UV-Vis Absorbance Maximum for DBCO ~310 nmUseful for reaction monitoring

Table 1: Quantitative data for DBCO-azide click chemistry reactions.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the SPAAC reaction mechanism and a typical experimental workflow for bioconjugation.

SPAAC_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_product Product DBCO-PEG7-Biomolecule Biomolecule-NHCO-PEG7-DBCO TransitionState [3+2] Cycloaddition Transition State DBCO-PEG7-Biomolecule->TransitionState Azide-Molecule Azide-Molecule Azide-Molecule->TransitionState Triazole-Conjugate Biomolecule-NHCO-PEG7-Triazole-Molecule TransitionState->Triazole-Conjugate Stable Triazole Linkage Formation

Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Experimental_Workflow cluster_step1 Step 1: Biomolecule Activation cluster_step2 Step 2: Click Reaction cluster_step3 Step 3: Purification and Analysis A Biomolecule (e.g., Antibody) in Amine-Free Buffer B Add DBCO-NHCO-PEG7-NHS Ester (20-30x molar excess) A->B C Incubate (e.g., 1 hr at RT) B->C D Quench with Tris Buffer C->D E Purify DBCO-activated Biomolecule (e.g., Desalting Column) D->E F DBCO-activated Biomolecule G Add Azide-functionalized Molecule (2-4x molar excess) F->G H Incubate (e.g., 4-12 hrs at 4°C or RT) G->H I Purify Final Conjugate (e.g., HPLC, SEC) H->I J Characterize Conjugate (e.g., SDS-PAGE, Mass Spec) I->J

Typical experimental workflow for bioconjugation using this compound.

Detailed Experimental Protocols

The following protocols provide a generalized methodology for the conjugation of a protein with an azide-modified molecule using this compound (activated as an NHS ester).

Part 1: Activation of Protein with DBCO-NHCO-PEG7-NHS Ester

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4).

  • DBCO-NHCO-PEG7-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or other buffer exchange device

Procedure:

  • Prepare the Protein Solution: Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS or a similar buffer.

  • Prepare DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHCO-PEG7-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Reaction Incubation: Add a 20-30 fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be kept below 20% to avoid protein denaturation. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench the Reaction: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 5-15 minutes at room temperature.

  • Purify the DBCO-activated Protein: Remove excess, unreacted DBCO-NHS ester and quenching agent using a desalting column, spin filtration, or dialysis against the desired storage buffer (e.g., PBS).

Part 2: Copper-Free Click Chemistry Conjugation

Materials:

  • DBCO-activated protein

  • Azide-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reactants: Dissolve the azide-functionalized molecule in the reaction buffer. If the molecule is not water-soluble, it can be dissolved in a minimal amount of DMSO and then diluted in the reaction buffer.

  • Reaction Incubation: Mix the DBCO-activated protein with the azide-functionalized molecule. A 2-4 fold molar excess of the azide-containing molecule is typically used. Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The progress of the reaction can be monitored by observing the decrease in the DBCO absorbance at approximately 310 nm.

  • Purify the Final Conjugate: Remove any unreacted azide-functionalized molecule and other impurities via size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or another suitable purification method.

  • Characterization: The final conjugate can be characterized by various methods, including SDS-PAGE (which will show a shift in molecular weight), UV-Vis spectroscopy, and mass spectrometry to confirm successful conjugation and determine the degree of labeling.

Stability and Storage of DBCO Reagents

Proper handling and storage of DBCO reagents are crucial for maintaining their reactivity.

  • Solid Form: DBCO-NHS esters are stable for at least one year when stored at -20°C.

  • In Solution: Stock solutions of DBCO-NHS esters in anhydrous DMSO or DMF can be stored for 2-3 months at -20°C. It is critical to protect these solutions from moisture, as NHS esters are susceptible to hydrolysis.

  • DBCO-conjugated Biomolecules: DBCO-functionalized antibodies can be stored at -20°C for up to a month, though a gradual loss of reactivity (3-5% over 4 weeks at 4°C or -20°C) may occur. Buffers containing azides or thiols should be avoided for long-term storage.

Conclusion

This compound is a powerful and versatile tool in the field of bioconjugation, enabling the efficient and specific labeling of biomolecules through copper-free click chemistry. Its well-defined mechanism of action, coupled with the favorable properties imparted by the PEG linker, makes it an invaluable reagent for researchers in drug development, diagnostics, and fundamental life sciences. By understanding the core principles, quantitative parameters, and experimental protocols outlined in this guide, scientists can effectively harness the capabilities of this linker to advance their research and development efforts.

References

The Pivotal Role of the PEG7 Spacer in DBCO Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise linkage of molecules is paramount to the efficacy and success of complex biologics, including antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents. The advent of copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), has provided a powerful bioorthogonal tool for these conjugations. At the heart of this chemistry are dibenzocyclooctyne (DBCO) linkers, and increasingly, those incorporating polyethylene glycol (PEG) spacers. This technical guide delves into the critical role of a specific spacer, the heptaethylene glycol (PEG7) chain, in DBCO linkers, elucidating its impact on solubility, steric hindrance, pharmacokinetics, and overall conjugation efficiency.

Enhancing Solubility and Reducing Aggregation

One of the primary functions of the PEG7 spacer is to impart hydrophilicity to the DBCO linker and, consequently, to the resulting bioconjugate.[1][2][3][4][5] Many therapeutic payloads and biomolecules exhibit inherent hydrophobicity, which can lead to aggregation and reduced bioavailability. The repeating ethylene glycol units of the PEG7 chain are hydrophilic and can effectively increase the solubility of hydrophobic molecules in aqueous solutions. This property is crucial for preventing the aggregation of ADCs, a common challenge that can negatively impact their stability, pharmacokinetics, and efficacy. By acting as a hydrophilic reservoir, the PEG7 spacer can help to maintain the stability and homogeneity of the final conjugate.

Mitigating Steric Hindrance

Steric hindrance can significantly impede the efficiency of conjugation reactions, especially when dealing with large biomolecules like antibodies. The PEG7 spacer introduces a flexible and extended arm between the DBCO moiety and the molecule to which it is attached, effectively minimizing steric clashes between the reacting partners. This spatial separation allows for better accessibility of the reactive groups, leading to faster and more efficient conjugation. The flexibility of the PEG chain further facilitates the optimal orientation of the reacting molecules for the click reaction to occur.

The structure of a typical DBCO-PEG7-NHS ester linker is depicted below, illustrating the distinct functional components.

DBCO_PEG7_Linker Figure 1. Structure of a DBCO-PEG7-NHS Ester Linker DBCO DBCO (Dibenzocyclooctyne) Strain-promoted click chemistry with azides PEG7 PEG7 Spacer (OCH2CH2)7 DBCO->PEG7 Amine Amine Linkage PEG7->Amine C2 C2 Spacer Amine->C2 NHS_ester NHS Ester Reacts with primary amines C2->NHS_ester

Figure 1. Structure of a DBCO-PEG7-NHS Ester Linker

Modulating Pharmacokinetics and Biodistribution

The inclusion of PEG chains, a process known as PEGylation, is a well-established strategy to improve the pharmacokinetic (PK) properties of therapeutic molecules. While the PEG7 spacer is relatively short, it can still contribute to favorable PK profiles. PEGylation can increase the hydrodynamic radius of a molecule, which can reduce renal clearance and prolong its circulation half-life. Furthermore, the hydrophilic nature of the PEG spacer can shield the bioconjugate from proteolytic degradation and reduce immunogenicity.

The length of the PEG spacer has been shown to be a critical parameter influencing the biodistribution and targeting efficiency of nanocarriers and ADCs. Studies have demonstrated that varying PEG chain lengths can significantly impact uptake by target cells and clearance from circulation. While excessively long PEG chains can sometimes hinder target binding, a moderately sized spacer like PEG7 can provide a balance between improved PK and maintained target affinity.

Quantitative Impact of PEG Spacers

The following tables summarize quantitative data from studies investigating the effects of PEG spacers on bioconjugate properties. While not always specific to PEG7, the data for similar length PEG chains provide valuable insights.

Table 1: Effect of PEG Spacer Length on Nanocarrier Uptake

PEG Linker Molecular WeightRelative Uptake Rate (vs. Isotype Control)Cell TypeReference
0.65 kDa2.6-fold higherDC2.4 and BMDCs
2 kDa6.6-fold higherDC2.4 and BMDCs
5 kDa7.5-fold higherDC2.4 and BMDCs

Table 2: Impact of PEGylation on ADC Pharmacokinetics

ADC LinkerKey FeatureEffect on PharmacokineticsReference
mPEG24Side chain on dipeptide linkerProlonged half-life and enhanced animal tolerability
Pendant PEG12Two pendant PEG chainsSlower clearance rates compared to linear PEG24
No PEG spacer-Reduced reticulocyte and platelet counts in rats
PEG8 and PEG12Linear PEG spacersMinimal effect on reticulocytes and platelets

Experimental Protocols

A general workflow for bioconjugation using a DBCO-PEG7-NHS ester involves a two-step process: modification of the amine-containing molecule with the NHS ester, followed by the copper-free click reaction with an azide-containing molecule.

Experimental_Workflow Figure 2. General Experimental Workflow for Bioconjugation cluster_step1 Step 1: Amine Modification cluster_step2 Step 2: Copper-Free Click Chemistry Protein_Prep Prepare Protein (1-5 mg/mL) in amine-free buffer (e.g., PBS, pH 7-9) Reaction1 Add molar excess of Linker to Protein Protein_Prep->Reaction1 Linker_Prep Prepare DBCO-PEG7-NHS Ester in anhydrous DMSO or DMF Linker_Prep->Reaction1 Incubation1 Incubate (e.g., 1-2 hours at RT) Reaction1->Incubation1 Purification1 Purify DBCO-labeled Protein (e.g., Desalting column) Incubation1->Purification1 Reaction2 Mix DBCO-labeled Protein with Azide-modified Molecule Purification1->Reaction2 Proceed to Click Reaction Azide_Molecule Azide-modified Molecule Azide_Molecule->Reaction2 Incubation2 Incubate (e.g., 4-12 hours at RT or overnight at 4°C) Reaction2->Incubation2 Purification2 Purify Final Conjugate (e.g., Size-Exclusion Chromatography) Incubation2->Purification2

Figure 2. General Experimental Workflow for Bioconjugation
Detailed Methodology for Amine Modification with DBCO-PEG7-NHS Ester

This protocol is a generalized procedure and may require optimization for specific applications.

Materials:

  • Antibody or other amine-containing biomolecule

  • DBCO-PEG7-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Desalting columns

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in an amine-free buffer such as PBS.

  • Linker Solution Preparation: Immediately before use, dissolve the DBCO-PEG7-NHS ester in anhydrous DMSO or DMF to a concentration of approximately 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the DBCO-PEG7-NHS ester solution to the antibody solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle mixing.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM.

  • Purification: Remove excess, unreacted DBCO-PEG7-NHS ester by passing the reaction mixture through a desalting column equilibrated with the desired buffer for the subsequent click reaction.

Detailed Methodology for Copper-Free Click Chemistry

Materials:

  • DBCO-labeled biomolecule

  • Azide-modified molecule

  • Reaction buffer (e.g., PBS)

Procedure:

  • Reaction Setup: Mix the DBCO-labeled biomolecule with the azide-modified molecule in a suitable reaction buffer. A 1.5- to 10-fold molar excess of one component over the other is often used to drive the reaction to completion.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation. The reaction progress can be monitored by analytical techniques such as SDS-PAGE or mass spectrometry.

  • Purification: Purify the final bioconjugate using an appropriate method, such as size-exclusion chromatography (SEC), to remove any unreacted starting materials.

Logical Relationships in Bioconjugation Strategy

The decision to use a PEG7 spacer in a DBCO linker is based on a balance of desired properties for the final conjugate. The following diagram illustrates the logical relationships influencing this choice.

Logical_Relationships Figure 3. Rationale for Employing a PEG7 Spacer Hydrophobic_Payload Hydrophobic Payload or Biomolecule Use_PEG_Spacer Incorporate PEG Spacer Hydrophobic_Payload->Use_PEG_Spacer demands Large_Biomolecule Large Biomolecule (e.g., Antibody) Large_Biomolecule->Use_PEG_Spacer benefits from In_Vivo_Application In Vivo Application In_Vivo_Application->Use_PEG_Spacer often requires Improved_Solubility Improved Solubility & Reduced Aggregation Use_PEG_Spacer->Improved_Solubility Reduced_Steric_Hindrance Reduced Steric Hindrance Use_PEG_Spacer->Reduced_Steric_Hindrance Favorable_PK_Profile Favorable PK Profile Use_PEG_Spacer->Favorable_PK_Profile Increased_Conjugation_Efficiency Increased Conjugation Efficiency Reduced_Steric_Hindrance->Increased_Conjugation_Efficiency

Figure 3. Rationale for Employing a PEG7 Spacer

Conclusion

The PEG7 spacer in DBCO linkers plays a multifaceted and critical role in modern bioconjugation. Its ability to enhance solubility, mitigate steric hindrance, and positively modulate pharmacokinetic properties makes it an invaluable component in the design of sophisticated biotherapeutics and diagnostic agents. While the optimal PEG length is application-dependent, the PEG7 spacer offers a compelling balance of these beneficial attributes, contributing to more stable, efficient, and effective bioconjugates. For researchers and drug development professionals, a thorough understanding of the function of the PEG7 spacer is essential for the rational design and successful implementation of next-generation biologics.

References

An In-depth Technical Guide to DBCO-NHCO-PEG7-acid: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and reactivity of DBCO-NHCO-PEG7-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Chemical Properties

This compound is a versatile molecule integrating a dibenzocyclooctyne (DBCO) group, a stable amide linkage, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique architecture imparts specific functionalities that are critical for advanced bioconjugation strategies. The DBCO moiety allows for copper-free click chemistry, the PEG spacer enhances solubility and reduces steric hindrance, and the carboxylic acid provides a handle for further conjugation.

PropertyValueSource
Molecular Formula C38H49N2O12 (Estimated)
Molecular Weight 725.8 g/mol (Estimated)[1]
Appearance White to off-white solid or viscous liquid[2]
Purity Typically >95%[1]
Storage Store at -20°C, desiccated. Avoid frequent freeze-thaw cycles.[2]

Note: The precise molecular formula and weight can vary slightly between suppliers. The values presented are estimated based on the related compound DBCO-NH-PEG7-NHS ester.

Solubility and Stability

The presence of the PEG7 spacer significantly enhances the hydrophilicity of the molecule, rendering it soluble in aqueous buffers as well as a range of organic solvents.

SolventSolubilitySource
Aqueous Buffers (e.g., PBS) Soluble[3]
DMSO, DMF Soluble
Ethanol/Water Mixtures Soluble

This compound exhibits good stability under physiological conditions. However, the DBCO group is sensitive to certain conditions:

ConditionStability ConsiderationSource
pH Avoid strongly acidic conditions (pH < 6) which can lead to decomposition of the DBCO group. Conjugation with primary amines is favored at near neutral pH (6-9).
Temperature Thermally stable at room temperature for short periods. For long-term storage, -20°C is recommended.
Reactivity Loss DBCO-modified biomolecules may experience a 3-5% loss of reactivity towards azides over 4 weeks when stored at 4°C or -20°C.
Incompatible Reagents Avoid buffers containing azides for storage, as they can react with the DBCO group.

Reactivity and Bioorthogonal Chemistry

The primary utility of this compound lies in its ability to participate in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The DBCO group contains a highly strained internal alkyne that readily reacts with azide-functionalized molecules to form a stable triazole linkage. This reaction is notable for several key features:

  • Copper-Free: Unlike the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications in living systems.

  • High Efficiency and Fast Kinetics: The reaction proceeds rapidly and often with near-quantitative yields under mild, physiological conditions.

  • Bioorthogonality: The DBCO and azide groups are abiotic and do not cross-react with native functional groups found in biological systems, ensuring high specificity of labeling.

The general mechanism for the SPAAC reaction is depicted below:

SPAAC_Mechanism DBCO DBCO-R1 Transition [3+2] Cycloaddition DBCO->Transition + Azide N3-R2 Azide->Transition Triazole Triazole Product Transition->Triazole Stable Covalent Bond

Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Reaction Kinetics

The rate of the SPAAC reaction is a critical factor in experimental design. The second-order rate constants for DBCO-azide reactions are among the fastest for bioorthogonal reactions.

ReactantsRate Constant (k₂) (M⁻¹s⁻¹)ConditionsSource
DBCO derivatives and benzyl azide~0.1Organic (co)solvents
DBCO-Herceptin and azide~0.14 - 0.28Aqueous buffer
DBCO-PEG5-trastuzumab and azides0.18 - 0.37Aqueous buffer

Several factors can influence the kinetics of the SPAAC reaction:

  • pH: Higher pH values (up to 9) generally lead to increased reaction rates.

  • Buffer: The choice of buffer can impact the reaction rate, with HEPES buffer showing higher rate constants compared to PBS in some studies.

  • PEG Linker: The presence of a PEG linker can enhance reaction rates by approximately 31 ± 16%, likely by improving solubility and accessibility of the reactive groups.

Experimental Protocols

The following provides a general framework for utilizing this compound in bioconjugation experiments. Optimization will be required for specific applications.

Activation of the Carboxylic Acid

To react the terminal carboxylic acid of this compound with a primary amine on a target molecule, it must first be activated. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.

Carboxylic_Acid_Activation start DBCO-PEG7-COOH intermediate DBCO-PEG7-NHS ester start->intermediate + reagents EDC NHS reagents->intermediate product DBCO-PEG7-CO-NH-Target intermediate->product + target Target-NH2 target->product

Caption: Workflow for activating the carboxylic acid and conjugating to an amine.

Protocol: Activation and Amine Coupling

  • Reagent Preparation:

    • Dissolve this compound in an anhydrous organic solvent such as DMF or DMSO to a stock concentration of 10-20 mM.

    • Prepare fresh solutions of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in the same solvent.

  • Activation:

    • In a reaction vessel, add a 1.5 to 2-fold molar excess of both EDC and NHS to the this compound solution.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation:

    • Dissolve the amine-containing target molecule in a suitable amine-free buffer (e.g., PBS, pH 7.2-7.5).

    • Add the activated DBCO-PEG7-NHS ester solution to the target molecule solution. A 10- to 20-fold molar excess of the DBCO reagent is typically recommended for protein labeling.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench any unreacted NHS ester by adding a small amount of a primary amine-containing buffer, such as Tris-HCl.

    • Purify the DBCO-labeled molecule using an appropriate method such as size-exclusion chromatography (e.g., desalting column) to remove excess reagents.

SPAAC Reaction with an Azide-Modified Molecule

Once the target molecule is labeled with the DBCO moiety, it can be reacted with an azide-functionalized partner.

SPAAC_Workflow cluster_step1 Step 1: Preparation cluster_step2 Step 2: Reaction cluster_step3 Step 3: Analysis & Purification prep_dbco Prepare DBCO-labeled Molecule mix Mix Reactants (1.1 - 1.5x excess of one component) prep_dbco->mix prep_azide Prepare Azide-labeled Molecule prep_azide->mix incubate Incubate (RT or 37°C, 1-24h) mix->incubate monitor Monitor Reaction (e.g., HPLC, MS) incubate->monitor purify Purify Conjugate (e.g., SEC, RP-HPLC) monitor->purify

Caption: Experimental workflow for a typical SPAAC reaction.

Protocol: SPAAC Reaction

  • Dissolve Reactants:

    • Dissolve the purified DBCO-labeled molecule in an appropriate reaction buffer (e.g., PBS, pH 7.4).

    • Dissolve the azide-containing molecule in a compatible solvent. If using an organic solvent like DMSO, ensure the final concentration in the reaction mixture is low (typically <10-20%) to avoid denaturation of biomolecules.

  • Reaction Incubation:

    • Mix the solutions of the DBCO-labeled and azide-labeled molecules. A slight molar excess (1.1-1.5 equivalents) of one of the components is often used to drive the reaction to completion.

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 1 to 24 hours, depending on the concentration and reactivity of the substrates.

  • Monitoring and Purification:

    • The reaction can be monitored by techniques such as HPLC, mass spectrometry, or by UV-Vis spectrophotometry by observing the decrease in the DBCO absorbance at approximately 310 nm.

    • Once the reaction is complete, purify the final conjugate using a suitable chromatographic method (e.g., size-exclusion chromatography, reverse-phase HPLC) to remove any unreacted starting materials.

Applications

The unique properties of this compound make it a valuable tool in a variety of research and development areas:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy.

  • PROTACs: It serves as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand in PROTAC development.

  • Peptide and Protein Labeling: Enables the site-specific attachment of fluorescent dyes, biotin, or other reporter molecules for imaging and diagnostic applications.

  • Nanoparticle and Surface Functionalization: Used to modify the surfaces of nanoparticles and other materials for targeted drug delivery and diagnostic purposes.

This in-depth guide provides a solid foundation for understanding and utilizing this compound in your research. For specific applications, further optimization of the described protocols is recommended.

References

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to a Bioorthogonal Powerhouse: The Rise of SPAAC

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, revolutionizing the way scientists can label and study biomolecules in their native environments.[1][2] This powerful ligation technique, a type of [3+2] cycloaddition, occurs between a cyclooctyne and an azide to form a stable triazole linkage.[1] Unlike its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds without the need for a cytotoxic metal catalyst, making it exceptionally well-suited for applications in living systems.[1][2] The reaction is driven by the inherent ring strain of the cyclooctyne, which dramatically lowers the activation energy of the cycloaddition, allowing it to proceed efficiently at physiological temperatures and pH.

The bioorthogonal nature of SPAAC is a key advantage; the alkyne and azide functional groups are essentially absent in biological systems and do not cross-react with native functional groups. This exquisite selectivity ensures that the ligation is highly specific to the intended molecular targets. These features have propelled SPAAC to the forefront of chemical biology, with wide-ranging applications in drug development, diagnostics, and fundamental biological research.

The Core Mechanism: A Concerted and Efficient Cycloaddition

The SPAAC reaction proceeds through a concerted [3+2] cycloaddition mechanism. Density functional theory calculations have shown that the high rate of the strain-promoted reaction is due to a lower energy requirement for distorting both the azide and the cyclooctyne into the necessary transition-state geometry. This is in contrast to linear alkynes, which require the input of energy, often via a copper catalyst, to achieve this distorted geometry.

SPAAC_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_product Product Cyclooctyne Cyclooctyne (Strained Alkyne) TS Concerted Transition State Cyclooctyne->TS [3+2] Azide Azide Azide->TS Triazole Stable Triazole TS->Triazole Ring Strain Release

Core mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

A Comparative Analysis of Cyclooctyne Reagents

The kinetics of the SPAAC reaction are critically dependent on the structure of the cyclooctyne. A variety of cyclooctynes have been developed, each with distinct reactivity and stability profiles. The choice of cyclooctyne is a crucial consideration for any experiment and is often a trade-off between reaction speed and the stability of the reagent.

Cyclooctyne ReagentAbbreviationSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Key Features
DibenzocyclooctyneDBCO (or ADIBO)~0.3 - 1.0High reactivity, good stability, widely used.
Difluorinated CyclooctyneDIFO~0.076First-generation strained alkyne with enhanced reactivity due to electron-withdrawing fluorine groups.
Bicyclo[6.1.0]nonyneBCN~0.14Small, highly reactive, but can be prone to side reactions.
DibenzocyclooctynolDIBO~0.17A second-generation cyclooctyne with fast reaction rates and good stability.
BiarylazacyclooctynoneBARACNot specifiedExtremely reactive, suitable for in vivo imaging.
DibenzoazacyclooctyneDIBAC~0.31High reactivity.

Factors Influencing SPAAC Reaction Kinetics

The efficiency of a SPAAC reaction can be influenced by several experimental parameters. Understanding these factors is essential for optimizing experimental protocols.

  • pH: Higher pH values generally lead to an increase in reaction rates. However, the effect can be buffer-dependent. For instance, in HEPES buffer, this trend may not be observed.

  • Buffer Type: The choice of buffer can significantly impact reaction kinetics. For example, reactions in HEPES buffer have been shown to be faster than in PBS. Cell culture media like DMEM can also support faster reactions compared to RPMI.

  • Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of SPAAC.

  • Solvent: The polarity of the solvent can influence reaction rates. While SPAAC is effective in aqueous environments, the presence of organic co-solvents should be carefully considered as they can impact the rate.

Experimental Protocols

Protocol 1: Antibody Labeling with DBCO-NHS Ester

This protocol describes the conjugation of a DBCO moiety to an antibody via an N-hydroxysuccinimide (NHS) ester, followed by the SPAAC reaction with an azide-containing molecule.

Materials:

  • Antibody solution (e.g., in PBS, pH 7.4)

  • DBCO-NHS ester (dissolved in DMSO)

  • Azide-functionalized molecule

  • Quenching solution (e.g., Tris-HCl, pH 8.0)

  • Purification column (e.g., Zeba Spin Desalting Column)

Procedure:

  • Antibody Preparation: Exchange the antibody into an amine-free buffer, such as PBS, at a concentration of 1-2 mg/mL.

  • DBCO-NHS Ester Reaction: Add a 20-30 fold molar excess of DBCO-NHS ester (from a 10 mM stock in DMSO) to the antibody solution. The final DMSO concentration should be around 20%.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature.

  • Quenching: Add Tris-HCl to a final concentration of 50-100 mM to quench the reaction of any unreacted DBCO-NHS ester. Incubate for 15 minutes.

  • Purification: Remove excess, unreacted DBCO-NHS ester using a desalting column.

  • SPAAC Reaction: Mix the purified DBCO-labeled antibody with a 2-4 fold molar excess of the azide-modified molecule.

  • Incubation: Incubate the SPAAC reaction overnight at 4°C or for 3-4 hours at room temperature.

  • Final Purification: Purify the final antibody conjugate using an appropriate chromatography method (e.g., size exclusion or affinity chromatography) to remove excess azide-containing molecules.

Antibody_Labeling_Workflow cluster_activation Antibody Activation cluster_spaac SPAAC Reaction A1 Antibody in PBS A2 Add DBCO-NHS Ester A1->A2 A3 Incubate (1h, RT) A2->A3 A4 Quench with Tris A3->A4 A5 Purify (Desalting) A4->A5 B1 DBCO-Antibody A5->B1 Activated Antibody B2 Add Azide-Molecule B1->B2 B3 Incubate (4°C, overnight) B2->B3 B4 Purify Conjugate B3->B4 C1 Characterization (SDS-PAGE, etc.) B4->C1 Final Conjugate

Experimental workflow for antibody labeling using SPAAC.
Protocol 2: Metabolic Labeling of Cell Surface Glycans

This protocol outlines the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling via SPAAC for visualization.

Materials:

  • Mammalian cells (e.g., MCF7, MDA-MB-231)

  • Complete cell culture medium

  • Azido sugar (e.g., Ac₄ManNAz, Ac₄GalNAz, Ac₄GlcNAz) dissolved in DMSO

  • DBCO-conjugated fluorophore (e.g., ADIBO-sulfo-Cy3)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plate or 96-well plate for microscopy).

  • Metabolic Labeling: The following day, replace the medium with fresh medium containing the desired concentration of the azido sugar (e.g., 50 µM Ac₄ManNAz). Include a DMSO-only vehicle control.

  • Incubation: Incubate the cells for 3 days to allow for metabolic incorporation of the azido sugar into cell surface glycans.

  • SPAAC Labeling: Wash the cells with PBS. Then, add the DBCO-conjugated fluorophore (e.g., 10 µM ADIBO-sulfo-Cy3 in medium) to the cells.

  • Incubation: Incubate for 1 hour at 37°C.

  • Washing: Wash the cells multiple times with PBS to remove any unreacted fluorophore.

  • Analysis: Analyze the labeled cells by fluorescence microscopy or flow cytometry.

Metabolic_Labeling_Workflow cluster_labeling Metabolic Incorporation cluster_detection SPAAC Detection M1 Seed Cells M2 Add Azido Sugar (e.g., Ac4ManNAz) M1->M2 M3 Incubate (3 days) M2->M3 D1 Azide-Expressing Cells M3->D1 Metabolically Labeled Cells D2 Add DBCO-Fluorophore D1->D2 D3 Incubate (1h, 37°C) D2->D3 D4 Wash D3->D4 A1 Analysis (Microscopy/Flow Cytometry) D4->A1 Labeled Cells

References

In-Depth Technical Guide: Solubility of DBCO-NHCO-PEG7-acid in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of DBCO-NHCO-PEG7-acid, a bifunctional linker crucial for the development of bioconjugates, including antibody-drug conjugates (ADCs). This document outlines its solubility in various solvent systems, provides a detailed experimental protocol for solubility determination, and illustrates a typical bioconjugation workflow.

Introduction to this compound

This compound is a heterobifunctional crosslinker featuring a dibenzocyclooctyne (DBCO) group and a carboxylic acid. The DBCO moiety allows for copper-free click chemistry, a bioorthogonal reaction that enables the efficient and specific conjugation to azide-modified molecules. The terminal carboxylic acid can be activated to react with primary amines. The polyethylene glycol (PEG) spacer, consisting of seven ethylene glycol units, is incorporated to enhance the hydrophilicity and biocompatibility of the linker and resulting conjugate. The PEG chain can improve solubility, reduce aggregation, and minimize steric hindrance.[1]

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, the presence of the PEG7 spacer significantly influences its solubility profile. PEG linkers are known to increase the solubility of hydrophobic molecules in aqueous solutions.[2] The hydrophilic nature of the PEG chain generally imparts good solubility in a range of polar solvents.

Table 1: Qualitative Solubility of this compound

Solvent ClassSolvent ExamplesQualitative Solubility
Aqueous Buffers Phosphate-Buffered Saline (PBS), TRIS bufferExpected to be soluble, facilitated by the PEG spacer.
Polar Protic Solvents Water (H₂O), EthanolGenerally soluble.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Readily soluble. Often used to prepare stock solutions.
Non-Polar Organic Solvents Hexanes, ToluenePoor solubility is expected.

It is a common practice to dissolve PEGylated compounds in a water-miscible organic solvent like DMSO or DMF before preparing aqueous solutions.[3]

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4] The following protocol is a generalized procedure that can be adapted for this compound.

Materials:

  • This compound

  • Selected solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol)

  • Glass vials with screw caps or stoppers

  • Orbital shaker or incubator with shaking capabilities

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid should be visually apparent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time required can vary depending on the compound and solvent.[4]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, it is advisable to filter the supernatant through a 0.22 µm syringe filter.

    • Quantify the concentration of this compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard calibration curve should be prepared for accurate concentration determination.

  • Data Interpretation:

    • The measured concentration of the compound in the supernatant represents its thermodynamic solubility in the tested solvent at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.

Visualizations

Molecular Structure of this compound

cluster_DBCO DBCO Moiety cluster_Linker Amide Linkage and PEG7 Spacer cluster_Acid Carboxylic Acid DBCO DBCO NHCO -NHCO- DBCO->NHCO PEG7 (PEG)₇ NHCO->PEG7 Acid -COOH PEG7->Acid A Add excess this compound to solvent B Equilibrate on shaker (24-72h) A->B C Centrifuge to pellet excess solid B->C D Filter supernatant C->D E Quantify concentration (HPLC/UV-Vis) D->E cluster_0 Step 1: Activation and Conjugation to Molecule 1 cluster_1 Step 2: Copper-Free Click Chemistry A Activate -COOH of this compound (e.g., with EDC/NHS) B React with amine-containing molecule (Molecule 1) A->B C Purify DBCO-labeled Molecule 1 B->C D React DBCO-labeled Molecule 1 with azide-containing molecule (Molecule 2) C->D E Purify final bioconjugate D->E

References

The Pivotal Role of the Terminal Carboxylic Acid on DBCO-PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precision and efficiency of molecular linkages are paramount. Among the diverse toolkit of crosslinkers, Dibenzocyclooctyne-Polyethylene Glycol (DBCO-PEG) linkers have emerged as powerful tools, primarily due to their utility in copper-free click chemistry. This guide delves into the specific and critical function of the terminal carboxylic acid (-COOH) on DBCO-PEG linkers, providing a comprehensive technical resource for researchers in drug development and related fields. This terminal group offers a versatile handle for the covalent attachment of a wide array of molecules, enabling the construction of complex bioconjugates with enhanced therapeutic and diagnostic potential.

Core Functionality: A Heterobifunctional Bridge

DBCO-PEG-COOH is a heterobifunctional linker, meaning it possesses two distinct reactive groups at opposite ends of a polyethylene glycol (PEG) spacer.[1] This dual functionality is the cornerstone of its utility:

  • The DBCO Group: This strained alkyne is poised for a highly efficient and specific reaction with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it proceeds readily in complex biological media without interfering with native biochemical processes.[2]

  • The Terminal Carboxylic Acid Group: The -COOH group provides a versatile anchor point for conjugation to molecules bearing primary amine (-NH2) groups, such as proteins, peptides, and certain small molecules. This reaction, however, is not spontaneous and requires activation to form a stable amide bond.[1]

The intervening PEG spacer plays a crucial role in enhancing the solubility and biocompatibility of the entire construct, reducing steric hindrance, and potentially improving the pharmacokinetic profile of the final conjugate.[3]

The Chemistry of Amide Bond Formation

The terminal carboxylic acid is typically conjugated to primary amines through a two-step process involving activation followed by nucleophilic attack. The most common method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Amide_Bond_Formation DBCO_PEG_COOH DBCO_PEG_COOH EDC_NHS EDC_NHS Primary_Amine Primary_Amine Activated_Ester Activated_Ester

This process first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate with EDC. This intermediate is then stabilized by NHS to form an amine-reactive NHS ester. The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.

Quantitative Data on Conjugation Parameters

The efficiency and outcome of the conjugation reaction are influenced by several factors. The following tables summarize key quantitative parameters to guide experimental design.

ParameterConditionObservationReference(s)
Molar Excess of DBCO-PEG-NHS Ester to Protein 10-fold molar excessRecommended for protein concentrations of 5 mg/mL.[4]
20- to 50-fold molar excessRecommended for protein concentrations < 5 mg/mL.
Reaction Time for Amine Coupling 1 hourAt room temperature.
2 hoursAt 4°C.
PEG Chain Length and Reaction Yield 10 kDa, 20 kDa, 30 kDaNear quantitative conversion observed for all tested molecular weights, suggesting minimal impact of PEG size on reaction yield in this range.
Stability of DBCO-Modified IgG 4 weeks at 4°C or -20°CLoss of approximately 3-5% of its reactivity towards azides.

Table 1: Key Parameters for DBCO-PEG-COOH Conjugation to Amines.

ParameterConditionObservationReference(s)
Molar Excess of DBCO-conjugate to Azide-containing Protein 1.5 - 3 molar equivalentsRecommended for efficient SPAAC reaction.
Reaction Time for SPAAC 4 - 12 hoursFor smaller DBCO-PEG (5, 10 kDa).
12 - 24 hoursFor larger DBCO-PEG (20, 30, 40 kDa).

Table 2: Key Parameters for the Subsequent SPAAC Reaction.

Detailed Experimental Protocols

Protocol 1: EDC/NHS Activation of DBCO-PEG-COOH and Conjugation to a Primary Amine (e.g., an Antibody)

Materials:

  • DBCO-PEG-COOH

  • Antibody (or other amine-containing molecule) in a suitable buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DBCO-PEG-COOH in anhydrous DMF or DMSO.

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.

  • Activation of DBCO-PEG-COOH:

    • In a microcentrifuge tube, combine the DBCO-PEG-COOH solution with a 1.2 to 1.5-fold molar excess of both EDC and NHS.

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the DBCO-PEG-NHS ester.

  • Conjugation to the Antibody:

    • Add the activated DBCO-PEG-NHS ester solution to the antibody solution. The molar ratio of the linker to the antibody should be optimized but a 10- to 20-fold molar excess is a common starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the antibody-DBCO-PEG conjugate using size-exclusion chromatography to remove unreacted linker and byproducts.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the UV-Vis absorbance at 280 nm (for the antibody) and ~309 nm (for the DBCO group).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Purified DBCO-PEG-conjugated molecule

  • Azide-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Dissolve the azide-functionalized molecule in the reaction buffer.

    • Add the DBCO-PEG-conjugated molecule to the azide solution. A 1.5 to 3-fold molar excess of the DBCO-conjugate is often used.

  • Incubation:

    • Incubate the reaction mixture for 4-24 hours at room temperature or 37°C. The reaction time will depend on the concentration and reactivity of the components.

  • Purification:

    • If necessary, purify the final conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove any unreacted starting materials.

Applications and Visualized Workflows

The versatility of the terminal carboxylic acid on DBCO-PEG linkers enables a wide range of applications in biomedical research and drug development.

Antibody-Drug Conjugates (ADCs)

In the development of ADCs, the terminal carboxylic acid can be used to attach the linker to the antibody, while the DBCO group is used to conjugate a cytotoxic drug that has been functionalized with an azide. This allows for the targeted delivery of the drug to cancer cells.

ADC_Workflow cluster_antibody_mod Antibody Modification cluster_drug_mod Drug Modification cluster_conjugation SPAAC Conjugation cluster_delivery Targeted Delivery Antibody Antibody Ab_DBCO Antibody-DBCO Antibody->Ab_DBCO + DBCO_PEG_COOH DBCO-PEG-COOH EDC_NHS EDC/NHS ADC Antibody-Drug Conjugate Ab_DBCO->ADC Drug Cytotoxic Drug Drug_Azide Drug-Azide Drug->Drug_Azide + Azide Azide Linker Drug_Azide->ADC Cancer_Cell Cancer Cell ADC->Cancer_Cell Binds to Antigen Internalization Internalization Cancer_Cell->Internalization Drug_Release Drug Release Internalization->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis

Cell Surface Labeling and Tracking

The terminal carboxylic acid can be used to conjugate the DBCO-PEG linker to a targeting ligand or a fluorescent probe. This conjugate can then be used to label the surface of cells that have been metabolically engineered to express azide groups on their surface glycans. This allows for the specific visualization and tracking of cells in vitro and in vivo.

Cell_Labeling_Workflow cluster_cell_engineering Metabolic Cell Engineering cluster_probe_synthesis Probe Synthesis cluster_labeling Cell Surface Labeling (SPAAC) cluster_imaging Imaging and Tracking Cells Target Cells Azide_Cells Cells with Surface Azides Cells->Azide_Cells Metabolic Incorporation Azide_Sugar Azide-Modified Sugar (e.g., Ac4ManNAz) Labeled_Cells Labeled Cells Azide_Cells->Labeled_Cells Fluorophore Fluorophore-NH2 DBCO_Probe DBCO-PEG-Fluorophore Fluorophore->DBCO_Probe + DBCO_PEG_COOH DBCO-PEG-COOH EDC_NHS EDC/NHS DBCO_Probe->Labeled_Cells Microscopy Fluorescence Microscopy Labeled_Cells->Microscopy

Conclusion

The terminal carboxylic acid on DBCO-PEG linkers is a critical functional group that provides a reliable and versatile method for conjugating these powerful bioorthogonal reagents to a wide range of amine-containing molecules. Through well-established EDC/NHS chemistry, researchers can create stable amide bonds, enabling the construction of sophisticated bioconjugates for applications spanning from targeted drug delivery to advanced cellular imaging. By understanding the underlying chemistry and optimizing reaction parameters, scientists and drug development professionals can fully harness the potential of these linkers to advance their research and therapeutic programs.

References

An In-depth Technical Guide to DBCO-NHCO-PEG7-acid as a Heterobifunctional Crosslinker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DBCO-NHCO-PEG7-acid, a heterobifunctional crosslinker integral to advancements in bioconjugation, targeted drug delivery, and the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Understanding this compound

This compound is a versatile molecule featuring three key components: a Dibenzocyclooctyne (DBCO) group, a carboxylic acid (-COOH) terminus, and a seven-unit polyethylene glycol (PEG7) spacer. This unique structure allows for a two-step, orthogonal conjugation strategy, making it an invaluable tool in the precise construction of complex biomolecular architectures.

  • DBCO Group: This moiety is at the heart of copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The inherent ring strain of the DBCO group allows it to react selectively and efficiently with azide-functionalized molecules without the need for a cytotoxic copper catalyst, a critical advantage for in vivo and in vitro biological applications.[1]

  • Carboxylic Acid Group: The acid terminus provides the second reactive handle. It can be readily activated, most commonly with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like EDC, to form an NHS ester. This activated ester then efficiently reacts with primary amines (e.g., the side chain of lysine residues in proteins) to form stable amide bonds.

  • PEG7 Spacer: The hydrophilic PEG7 linker enhances the aqueous solubility of the crosslinker and the resulting conjugate. It also provides a flexible spacer arm that minimizes steric hindrance between the conjugated molecules, which can be crucial for maintaining their biological activity.

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for this compound and its closely related NHS ester derivative for reference.

PropertyThis compoundDBCO-NH-PEG7-NHS ester
Molecular Formula C36H48N2O11C40H51N3O13
Molecular Weight 684.77 g/mol [1]781.85 g/mol
Purity Typically ≥95%≥95%
Appearance White to off-white solid or oilWhite to off-white solid or oil
Solubility Soluble in DMSO, DMF, and other organic solvents.Soluble in DMSO, DMF, and other organic solvents.
Storage Conditions -20°C, protected from light and moisture.-20°C, protected from light and moisture.

Experimental Protocols

The use of this compound typically involves a two-stage process: activation of the carboxylic acid and the subsequent copper-free click chemistry reaction.

Protocol 1: EDC/NHS Activation of Carboxylic Acid

This protocol details the conversion of the terminal carboxylic acid to an amine-reactive NHS ester.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous, amine-free organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Reaction buffer (e.g., MES buffer, pH 4.5-6.0 for activation; PBS, pH 7.2-7.5 for conjugation)

  • Amine-containing molecule (e.g., protein, peptide)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column

Procedure:

  • Reagent Preparation: Allow all reagents to equilibrate to room temperature before use. Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Activation Reaction:

    • Dissolve the this compound in the reaction buffer (MES buffer, pH 4.5-6.0 is optimal for the activation step).

    • Add a 2- to 10-fold molar excess of EDC and NHS to the solution.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation to Amine-containing Molecule:

    • Immediately add the activated this compound solution to the amine-containing molecule dissolved in a suitable buffer (e.g., PBS, pH 7.2-7.5). The reaction with primary amines is most efficient at a slightly basic pH.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. The optimal reaction time may need to be determined empirically.

  • Quenching: Add a quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts using a desalting column or dialysis.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the copper-free click reaction between the DBCO-functionalized molecule and an azide-containing molecule.

Materials:

  • DBCO-functionalized molecule (from Protocol 1)

  • Azide-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: Dissolve the DBCO-functionalized and azide-functionalized molecules in the reaction buffer.

  • Click Reaction: Mix the two solutions. A 1.5- to 3-fold molar excess of one reactant over the other is often used to ensure complete conjugation of the limiting species.

  • Incubation: Allow the reaction to proceed for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE or HPLC.

  • Purification: Purify the final bioconjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove any unreacted components.

Mandatory Visualizations

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates a typical workflow for the synthesis of an ADC using this compound.

ADC_Workflow cluster_activation Step 1: Linker Activation cluster_conjugation1 Step 2: Antibody Conjugation cluster_conjugation2 Step 3: Click Chemistry Linker This compound EDC_NHS EDC / NHS Linker->EDC_NHS ActivatedLinker DBCO-PEG7-NHS Ester EDC_NHS->ActivatedLinker Antibody Antibody with Lysine Residues ActivatedLinker->Antibody DBCO_Antibody DBCO-Antibody Conjugate Antibody->DBCO_Antibody Azide_Drug Azide-Payload (Drug) DBCO_Antibody->Azide_Drug ADC Final Antibody-Drug Conjugate (ADC) Azide_Drug->ADC

Caption: Workflow for ADC synthesis using this compound.

Signaling Pathway: PROTAC-Mediated Protein Degradation

This diagram illustrates the mechanism of action for a PROTAC utilizing a DBCO-PEG7 linker to induce targeted protein degradation.

PROTAC_Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC (DBCO-PEG7 Linker) PROTAC->Ternary Mediates E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Targeting Degradation Degraded Peptides Proteasome->Degradation Degrades

Caption: PROTAC-mediated targeted protein degradation pathway.

This technical guide provides a foundational understanding of this compound, its properties, and its application in advanced bioconjugation techniques. The provided protocols and diagrams serve as a starting point for researchers to design and execute their experiments, ultimately contributing to the development of next-generation therapeutics and research tools.

References

Methodological & Application

Application Notes and Protocols for Labeling Proteins with DBCO-NHCO-PEG7-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of proteins with DBCO-NHCO-PEG7-acid. This reagent is a key component in bioorthogonal chemistry, specifically for copper-free click chemistry, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The protocol outlines the activation of the carboxylic acid moiety of this compound to an amine-reactive N-hydroxysuccinimide (NHS) ester, the subsequent conjugation to a protein, and the purification of the resulting DBCO-labeled protein.

The DBCO (dibenzocyclooctyne) group enables highly specific and efficient covalent bond formation with azide-containing molecules under physiological conditions, without the need for a cytotoxic copper catalyst.[1][2] The PEG7 linker enhances the water solubility of the hydrophobic DBCO moiety and provides a flexible spacer between the protein and the azide-tagged molecule of interest. This methodology is widely applicable in various fields, including proteomics, drug development (e.g., antibody-drug conjugates), and cellular imaging.[3][4]

Principle of the Reaction

The labeling process is a two-step procedure. First, the carboxylic acid of this compound is activated using a carbodiimide (such as EDC) and N-hydroxysuccinimide (NHS) to form a highly reactive DBCO-NHS ester. This ester then readily reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus) on the surface of the target protein to form a stable amide bond. The resulting DBCO-labeled protein can then be used for downstream applications involving conjugation to azide-modified molecules via SPAAC.

Materials and Methods

Required Materials
  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification tools: Spin desalting columns, dialysis cassettes, or size-exclusion chromatography (SEC) system

Experimental Protocols

1. Activation of this compound (Preparation of DBCO-NHS Ester)

This step should be performed immediately before protein labeling, as the NHS ester is moisture-sensitive.[5]

  • Equilibrate this compound, EDC, and NHS to room temperature.

  • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.

  • In a separate tube, prepare a solution of EDC and NHS in anhydrous DMF or DMSO. For every 1 µmol of this compound, add 1.2 µmol of EDC and 1.2 µmol of NHS.

  • Add the EDC/NHS solution to the this compound solution.

  • Incubate the reaction for 15-30 minutes at room temperature to generate the DBCO-NHS ester.

2. Protein Labeling with Activated DBCO-NHS Ester

  • Prepare the protein of interest in an amine-free buffer, such as PBS, at a concentration of 1-5 mg/mL.

  • Add the freshly prepared DBCO-NHS ester solution to the protein solution. The optimal molar excess of the DBCO-NHS ester over the protein needs to be determined empirically but a starting point of 10- to 40-fold molar excess is recommended.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

3. Purification of the DBCO-Labeled Protein

Purification is crucial to remove unreacted DBCO reagent and quenching buffer components.

  • Spin Desalting Columns: Ideal for small sample volumes and rapid purification. Protein recovery is typically greater than 85%.

  • Dialysis: Suitable for larger sample volumes but is a slower process.

  • Size-Exclusion Chromatography (SEC): Effective for removing small molecule impurities and separating protein aggregates from the monomeric labeled protein.

4. Characterization of the DBCO-Labeled Protein

  • Degree of Labeling (DoL): The DoL can be estimated using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).

  • Mass Spectrometry (MS): The most accurate method to confirm successful labeling and determine the precise mass shift corresponding to the attached DBCO-NHCO-PEG7 moiety.

Quantitative Data Summary

ParameterRecommendationReference
Protein Concentration 1-5 mg/mL
Molar Excess of DBCO-NHS Ester 10-40 fold
Reaction Time 1-2 hours at room temperature or overnight at 4°C
Quenching Agent 50-100 mM Tris-HCl, pH 8.0
Purification Method Spin Desalting Columns, Dialysis, or SEC
Protein Recovery (Spin Columns) >85%
Buffer ComponentRecommended ConcentrationpHNotesReference
Reaction Buffer Phosphate-Buffered Saline (PBS)7.2-7.5Must be free of primary amines.
Quenching Buffer Tris-HCl8.050-100 mM final concentration.

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_labeling Step 2: Labeling cluster_purification Step 3: Purification cluster_application Step 4: Downstream Application DBCO_acid This compound Activated_DBCO DBCO-NHS Ester DBCO_acid->Activated_DBCO 15-30 min, RT EDC_NHS EDC + NHS EDC_NHS->Activated_DBCO Protein Target Protein Labeled_Protein DBCO-Labeled Protein Activated_DBCO->Labeled_Protein 1-2h RT or O/N 4°C Protein->Labeled_Protein Purification Spin Desalting / SEC Labeled_Protein->Purification Purified_Protein Purified DBCO-Protein Purification->Purified_Protein Azide_Molecule Azide-Molecule Conjugate Protein Conjugate Purified_Protein->Conjugate SPAAC Azide_Molecule->Conjugate GPCR_signaling_pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Activation G_alpha Gα-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma Ligand DBCO-Labeled Ligand (e.g., Antibody) Ligand->GPCR Binding Effector Effector Protein G_alpha->Effector G_betagamma->Effector Downstream Downstream Signaling Effector->Downstream

References

Application Notes and Protocols for DBCO-NHCO-PEG7-acid in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of the heterobifunctional linker, DBCO-NHCO-PEG7-acid, in the synthesis of antibody-drug conjugates (ADCs). This linker system leverages strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry, for the covalent attachment of a cytotoxic payload to a monoclonal antibody. The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.[1][2]

Principle of the Method

The synthesis of an ADC using this compound is a two-stage process:

  • Drug-Linker Conjugation: The carboxylic acid moiety of the this compound linker is first activated, typically to an N-hydroxysuccinimide (NHS) ester. This activated linker is then reacted with an amine-containing cytotoxic drug to form a stable amide bond, resulting in a DBCO-functionalized drug payload.

  • Antibody-Drug Conjugation (Click Chemistry): A monoclonal antibody is separately modified to introduce azide functional groups. The DBCO-functionalized drug payload is then conjugated to the azide-modified antibody via a highly efficient and bioorthogonal SPAAC reaction.[3][4] This copper-free click chemistry proceeds under mild, physiological conditions, ensuring the integrity of the antibody.[3]

Experimental Workflow

The overall experimental workflow for the synthesis of an ADC using this compound is depicted below.

ADC_Synthesis_Workflow cluster_0 Drug-Linker Synthesis cluster_1 Antibody Modification cluster_2 ADC Synthesis & Purification Linker_Activation This compound Activation (NHS Ester Formation) Drug_Conjugation Conjugation to Amine-Containing Drug Linker_Activation->Drug_Conjugation EDC, NHS Purified_Drug_Linker Purified DBCO-Drug Construct Drug_Conjugation->Purified_Drug_Linker Purification SPAAC_Reaction SPAAC Click Chemistry Purified_Drug_Linker->SPAAC_Reaction Antibody_Prep Antibody (in amine-free buffer) Azide_Modification Reaction with Azide-NHS Ester Antibody_Prep->Azide_Modification Purified_Antibody Purified Azide-Modified Antibody Azide_Modification->Purified_Antibody Purification Purified_Antibody->SPAAC_Reaction ADC_Purification ADC Purification SPAAC_Reaction->ADC_Purification Final_ADC Characterized ADC ADC_Purification->Final_ADC

Figure 1: Overall experimental workflow for ADC synthesis.

Experimental Protocols

Part 1: Synthesis of the DBCO-Functionalized Drug Payload

This protocol describes the activation of the this compound linker and its subsequent conjugation to an amine-containing cytotoxic drug (e.g., Monomethyl Auristatin E - MMAE).

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Amine-containing cytotoxic drug (e.g., MMAE)

  • DIPEA (N,N-Diisopropylethylamine) (optional, as a non-nucleophilic base)

  • Reverse-phase HPLC for purification

Protocol:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Add 1.2 molar equivalents of NHS and 1.1 molar equivalents of DCC (or EDC) to the solution.

    • Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C.

    • The formation of the NHS ester can be monitored by TLC or LC-MS.

  • Conjugation to the Cytotoxic Drug:

    • In a separate vial, dissolve the amine-containing cytotoxic drug in anhydrous DMF or DMSO. If the drug is a salt, add 1-2 molar equivalents of a non-nucleophilic base like DIPEA.

    • Add the activated DBCO-NHCO-PEG7-NHS ester solution to the drug solution. A slight molar excess (1.1-1.5 equivalents) of the activated linker is typically used.

    • Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

    • Monitor the reaction progress by LC-MS.

  • Purification:

    • Upon completion, purify the DBCO-functionalized drug payload using reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product as a solid.

Quantitative Data for Drug-Linker Synthesis:

ParameterValueReference
Molar Ratio (Linker:NHS:EDC)1 : 1.2 : 1.1
Activation Reaction Time4-6 h (RT) or overnight (4°C)
Molar Excess of Activated Linker1.1 - 1.5 fold
Conjugation Reaction Time2-4 h (RT) or overnight (4°C)
Part 2: Azide Modification of the Antibody

This protocol details the introduction of azide groups onto the antibody, typically by modifying lysine residues.

Materials:

  • Monoclonal Antibody (mAb)

  • Azide-PEG-NHS ester (e.g., Azido-PEG4-NHS Ester)

  • Phosphate Buffered Saline (PBS), pH 8.0-8.5

  • Anhydrous DMSO

  • Amicon Ultra Centrifugal Filter Units (or similar for buffer exchange)

Protocol:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to PBS, pH 8.0-8.5.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • Azide Modification:

    • Prepare a 10 mM stock solution of the Azide-PEG-NHS ester in anhydrous DMSO.

    • Add a 10-20 fold molar excess of the Azide-PEG-NHS ester solution to the antibody solution. The final DMSO concentration should be below 10% to avoid antibody denaturation.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove excess, unreacted Azide-PEG-NHS ester by buffer exchange into PBS, pH 7.4, using a centrifugal filter unit.

    • Repeat the buffer exchange process at least three times.

Quantitative Data for Antibody Modification:

ParameterValueReference
Reaction BufferPBS, pH 8.0-8.5
Molar Excess of Azide-NHS Ester10-20 fold
Incubation Time1-2 h (RT)
Final DMSO Concentration< 10%
Part 3: ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the final "click" reaction between the azide-modified antibody and the DBCO-functionalized drug payload.

Materials:

  • Azide-modified antibody (from Part 2)

  • DBCO-functionalized drug payload (from Part 1)

  • PBS buffer, pH 7.4

Protocol:

  • SPAAC Reaction:

    • To the azide-modified antibody solution, add the DBCO-functionalized drug payload. A 1.5- to 5-fold molar excess of the DBCO-drug construct is typically used.

    • Incubate the reaction overnight at 4°C or for 2-12 hours at room temperature.

    • The reaction progress can be monitored by observing the decrease in the DBCO absorbance peak at approximately 310 nm.

  • Purification:

    • Purify the resulting ADC from unreacted drug-linker and other impurities using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Quantitative Data for SPAAC Reaction:

ParameterValueReference
Molar Excess of DBCO-Drug1.5-5 fold
Reaction BufferPBS, pH 7.4
Incubation Time2-12 h (RT) or overnight (4°C)
Part 4: ADC Characterization

The purified ADC should be thoroughly characterized to determine its critical quality attributes.

Methods:

  • Drug-to-Antibody Ratio (DAR):

    • UV-Vis Spectroscopy: Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the drug or the DBCO group (~310 nm). The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug-linker.

    • Mass Spectrometry (MS): LC-MS can be used to determine the distribution of different drug-loaded species and to calculate the average DAR.

  • Purity and Aggregation:

    • Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of high molecular weight aggregates and to confirm the removal of unconjugated drug-linker.

    • SDS-PAGE: To visualize the successful conjugation and assess the purity of the ADC.

  • Antigen Binding Affinity:

    • ELISA or Surface Plasmon Resonance (SPR): To confirm that the conjugation process has not adversely affected the antibody's ability to bind to its target antigen.

Expected Results:

ParameterTypical Value
Average DAR2 - 4
Purity (by SEC)> 95%
Aggregates (by SEC)< 5%

Mechanism of Action of MMAE Payload

Monomethyl auristatin E (MMAE) is a potent antimitotic agent that is frequently used as a cytotoxic payload in ADCs. Its mechanism of action involves the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.

MMAE_Mechanism ADC_Binding ADC binds to target antigen on cancer cell surface Internalization Internalization via endocytosis ADC_Binding->Internalization Lysosome Trafficking to lysosome Internalization->Lysosome Drug_Release Proteolytic cleavage of linker and release of MMAE Lysosome->Drug_Release MMAE_Action MMAE enters cytoplasm Drug_Release->MMAE_Action Tubulin_Inhibition MMAE binds to tubulin and inhibits its polymerization MMAE_Action->Tubulin_Inhibition Microtubule_Disruption Disruption of microtubule dynamics Tubulin_Inhibition->Microtubule_Disruption Mitotic_Arrest Mitotic spindle cannot form Microtubule_Disruption->Mitotic_Arrest Cell_Cycle_Arrest Cell cycle arrest at G2/M phase Mitotic_Arrest->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Application Notes and Protocols for Bioconjugation with DBCO-NHCO-PEG7-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation techniques are fundamental to the development of targeted therapeutics, diagnostics, and advanced research tools. The selection of an appropriate linker is critical for the successful covalent attachment of molecules. This document provides a detailed guide for the use of DBCO-NHCO-PEG7-acid, a heterobifunctional linker featuring a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and a terminal carboxylic acid. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.[1]

The protocol outlined below involves a two-stage process. First, the terminal carboxylic acid of this compound is activated to an amine-reactive N-hydroxysuccinimide (NHS) ester using carbodiimide chemistry. Second, the resulting DBCO-PEG-NHS ester is conjugated to a primary amine-containing biomolecule. This DBCO-labeled biomolecule is then ready for a highly specific and efficient strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-modified molecule.[2][3] This copper-free click chemistry approach is biocompatible and avoids the cytotoxicity associated with copper catalysts, making it suitable for applications involving living cells.[4]

Core Principles

The overall bioconjugation strategy involves three key steps:

  • Activation of this compound: The terminal carboxylic acid is reacted with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a semi-stable, amine-reactive NHS ester. This activation is most efficient at a pH between 4.5 and 7.2.

  • Amine Coupling: The activated DBCO-PEG-NHS ester is then reacted with a biomolecule containing primary amines (e.g., lysine residues on a protein or antibody). This reaction, which forms a stable amide bond, is most efficient at a pH of 7.0-8.0.

  • Copper-Free Click Chemistry (SPAAC): The DBCO-functionalized biomolecule is subsequently conjugated to an azide-containing molecule via a strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly specific and proceeds efficiently under mild, physiological conditions.

Data Presentation

The following tables summarize key quantitative data for the bioconjugation process.

Table 1: Recommended Molar Ratios for Activation and Conjugation

StepReagentRecommended Molar Excess (relative to starting biomolecule)Reference
Activation EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)2-10 fold over this compound
NHS (N-hydroxysuccinimide)2-10 fold over this compound
Amine Coupling Activated DBCO-PEG-NHS Ester10-30 fold over amine-containing biomolecule
Click Chemistry Azide-modified Molecule2-4 fold over DBCO-labeled biomolecule

Table 2: Reaction Conditions

StepParameterRecommended ConditionsReference
Activation pH4.5 - 6.0 (in MES buffer)
TemperatureRoom Temperature
Duration15 - 60 minutes
Amine Coupling pH7.2 - 8.0 (in PBS buffer)
TemperatureRoom Temperature or 4°C
Duration2 hours (RT) or overnight (4°C)
Click Chemistry pH7.2 - 8.5 (in PBS buffer)
Temperature4°C - 37°C
Duration4 - 12 hours (RT) or overnight (4°C)

Experimental Protocols

This section provides detailed methodologies for the bioconjugation process using this compound.

Part 1: Activation of this compound (Formation of NHS Ester)

This protocol describes the activation of the terminal carboxylic acid of this compound to an amine-reactive NHS ester.

Materials:

  • This compound

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or water-soluble Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 2-Mercaptoethanol

Procedure:

  • Reagent Preparation: Equilibrate EDC and NHS to room temperature before opening the vials. Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO immediately before use.

  • Dissolution: Dissolve this compound in Activation Buffer. A small amount of DMF or DMSO can be used to aid dissolution before diluting with the buffer.

  • Activation Reaction: Add a 2 to 10-fold molar excess of EDC and NHS to the this compound solution.

  • Incubation: Incubate the reaction mixture for 15-60 minutes at room temperature with gentle stirring.

  • Quenching (Optional but Recommended): To quench the EDC, add 2-mercaptoethanol to a final concentration of 20 mM. This step is crucial if the activated linker is to be purified before conjugation to prevent unwanted side reactions.

Part 2: Conjugation of Activated DBCO-Linker to an Amine-Containing Biomolecule

This protocol details the reaction of the activated DBCO-NHCO-PEG7-NHS ester with a primary amine-containing biomolecule, such as a protein or antibody.

Materials:

  • Activated DBCO-NHCO-PEG7-NHS ester solution (from Part 1)

  • Amine-containing biomolecule (e.g., antibody)

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4. Note: Avoid buffers containing primary amines such as Tris.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column or dialysis cassette for purification

Procedure:

  • Buffer Exchange: Ensure the biomolecule is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

  • Conjugation Reaction: Immediately add the freshly activated DBCO-NHCO-PEG7-NHS ester solution to the biomolecule solution. A 10 to 30-fold molar excess of the NHS ester is recommended.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted DBCO linker and quenching agent using a desalting column or dialysis against the desired storage buffer (e.g., PBS).

Part 3: Copper-Free Click Chemistry Conjugation

This protocol describes the reaction between the DBCO-activated biomolecule and an azide-functionalized molecule.

Materials:

  • Purified DBCO-labeled biomolecule (from Part 2)

  • Azide-functionalized molecule

  • Reaction Buffer: PBS, pH 7.2-8.5. Note: Avoid buffers containing sodium azide.

Procedure:

  • Reaction Setup: Mix the DBCO-labeled biomolecule with a 2 to 4-fold molar excess of the azide-modified molecule in the Reaction Buffer.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. Longer incubation times may improve efficiency.

  • Analysis and Purification: The final conjugate can be analyzed by SDS-PAGE, which should show a band shift corresponding to the increased molecular weight. The final conjugate can be purified from excess azide-modified molecules using an appropriate chromatography method (e.g., size exclusion or affinity chromatography).

  • Storage: Store the purified conjugate at 4°C or frozen at -20°C or -80°C. If freezing, consider adding a cryoprotectant.

Visualization of Workflow and Signaling Pathways

Bioconjugation Workflow

The following diagram illustrates the complete experimental workflow for bioconjugation with this compound.

Bioconjugation_Workflow cluster_0 Part 1: Activation cluster_1 Part 2: Amine Coupling cluster_2 Part 3: Click Chemistry start This compound reagents1 EDC + NHS in MES Buffer (pH 4.5-6.0) start->reagents1 activated_linker Activated DBCO-PEG-NHS Ester reagents1->activated_linker conjugation Conjugation in PBS (pH 7.2-8.0) activated_linker->conjugation biomolecule Amine-containing Biomolecule (e.g., Protein) biomolecule->conjugation dbco_biomolecule DBCO-labeled Biomolecule conjugation->dbco_biomolecule purification1 Purification (Desalting/Dialysis) dbco_biomolecule->purification1 click_reaction SPAAC Reaction in PBS (pH 7.2-8.5) purification1->click_reaction azide_molecule Azide-modified Molecule azide_molecule->click_reaction final_conjugate Final Bioconjugate click_reaction->final_conjugate purification2 Final Purification (Chromatography) final_conjugate->purification2

Caption: Experimental workflow for bioconjugation with this compound.

Chemical Reaction Pathway

The diagram below outlines the chemical transformations occurring during the bioconjugation process.

Reaction_Pathway cluster_activation Activation Step cluster_coupling Coupling & Click Reaction dbco_acid DBCO-PEG-COOH o_acylisourea O-Acylisourea Intermediate (unstable) dbco_acid->o_acylisourea + EDC nhs_ester DBCO-PEG-NHS Ester (amine-reactive) o_acylisourea->nhs_ester + NHS protein_nh2 Protein-NH2 nhs_ester->protein_nh2 Amide Bond Formation dbco_protein DBCO-Protein protein_nh2->dbco_protein final_product Final Conjugate (Triazole Linkage) dbco_protein->final_product + SPAAC azide_mol N3-Molecule

References

Application Notes and Protocols for Surface Modification of Nanoparticles with DBCO-NHCO-PEG7-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise surface functionalization of nanoparticles is paramount for their application in targeted drug delivery, diagnostics, and advanced biomaterials. This document provides detailed application notes and protocols for the surface modification of nanoparticles using a heterobifunctional linker, DBCO-NHCO-PEG7-acid. This linker features a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a short polyethylene glycol (PEG) chain with seven repeating units to enhance biocompatibility and solubility, and a terminal carboxylic acid for covalent attachment to amine-functionalized nanoparticles.[1][2] The strain-promoted alkyne-azide cycloaddition (SPAAC) between the DBCO group and an azide-functionalized molecule offers a highly efficient and bioorthogonal conjugation strategy, enabling the attachment of targeting ligands, imaging agents, or therapeutic payloads under mild, aqueous conditions.[2][3]

These protocols are designed to guide researchers through the covalent attachment of the this compound linker to amine-functionalized nanoparticles via EDC/NHS chemistry, followed by the subsequent conjugation of an azide-containing molecule through copper-free click chemistry.

Data Presentation

Table 1: Materials and Reagents
Material/ReagentSupplierPurpose
Amine-functionalized Nanoparticles (e.g., silica, magnetic, or gold)VariousCore material for surface modification
This compoundBroadPharm, Nanocs, etc.Heterobifunctional linker for surface functionalization
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)Sigma-Aldrich, Thermo FisherCarboxyl-activating agent for amide bond formation
N-Hydroxysuccinimide (NHS)Sigma-Aldrich, Thermo FisherStabilizes the EDC-activated intermediate
2-(N-morpholino)ethanesulfonic acid (MES) bufferVariousActivation buffer for EDC/NHS chemistry
Phosphate-buffered saline (PBS)VariousReaction and washing buffer
Azide-functionalized molecule (e.g., peptide, antibody, fluorescent dye)VariousMolecule to be conjugated to the nanoparticle surface
Dimethyl sulfoxide (DMSO)VariousSolvent for dissolving reagents
Table 2: Typical Reaction Parameters
ParameterValueNotes
EDC/NHS Activation
Molar ratio of DBCO-PEG-acid:EDC:NHS1:2:2 to 1:5:5Excess EDC/NHS ensures efficient activation.
Activation Buffer0.1 M MES, pH 5.5-6.0Optimal pH for EDC/NHS activation.
Reaction Time15-30 minutesAt room temperature.
Amide Coupling
Coupling BufferPBS, pH 7.2-7.5Optimal pH for amine reaction with NHS-ester.
Reaction Time2-4 hours at room temperature or overnight at 4°CLonger incubation can improve coupling efficiency.
Copper-Free Click Chemistry
Molar ratio of DBCO-nanoparticles:Azide-molecule1:1.5 to 1:3Excess azide-molecule drives the reaction to completion.
Reaction BufferPBS, pH 7.4Biocompatible reaction condition.
Reaction Time2-12 hours at room temperature or 12-24 hours at 4°CReaction kinetics depend on the specific reactants.
Table 3: Expected Characterization Results
Characterization TechniqueBefore ModificationAfter DBCO-PEG7 AttachmentAfter Azide-Molecule Conjugation
Dynamic Light Scattering (DLS) Initial Hydrodynamic DiameterIncrease in Hydrodynamic DiameterFurther Increase in Hydrodynamic Diameter
Zeta Potential Positive or Negative (depending on surface)Shift towards neutral or slightly negativeChange in zeta potential depending on the charge of the azide-molecule
UV-Vis Spectroscopy -Characteristic DBCO absorbance peak (~309 nm)Disappearance or decrease of the DBCO peak upon reaction.
Fourier-Transform Infrared (FTIR) Spectroscopy Characteristic peaks of the core nanoparticleAppearance of amide and PEG-related peaksAppearance of peaks corresponding to the conjugated molecule

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the terminal carboxylic acid group of the this compound linker to form a reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • EDC

  • NHS

  • Anhydrous DMSO

  • 0.1 M MES buffer (pH 6.0)

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).

  • Prepare fresh stock solutions of EDC (e.g., 20 mg/mL) and NHS (e.g., 10 mg/mL) in 0.1 M MES buffer immediately before use. EDC and NHS are moisture-sensitive.

  • In a microcentrifuge tube, add the desired amount of this compound stock solution.

  • Add a 2 to 5-fold molar excess of EDC and NHS to the this compound solution.

  • Vortex the mixture gently and incubate for 15-30 minutes at room temperature to allow for the formation of the NHS-ester.

  • The activated linker is now ready for immediate use in the next step. Do not store the activated linker solution.

Protocol 2: Covalent Attachment of Activated this compound to Amine-Functionalized Nanoparticles

This protocol details the conjugation of the activated this compound to nanoparticles displaying primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles

  • Activated this compound solution (from Protocol 1)

  • PBS (pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Centrifugation tubes and centrifuge or magnetic separator for magnetic nanoparticles

Procedure:

  • Disperse the amine-functionalized nanoparticles in PBS (pH 7.4) to a desired concentration (e.g., 1 mg/mL).

  • Add the freshly prepared activated this compound solution to the nanoparticle dispersion. The molar ratio of the linker to the estimated surface amine groups should be optimized, but a 10-50 fold molar excess of the linker is a good starting point.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing (e.g., on a rotator or shaker).

  • To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes. This will hydrolyze any unreacted NHS-esters.

  • Separate the functionalized nanoparticles from the excess linker and byproducts by centrifugation or magnetic separation.

  • Wash the nanoparticles three times with PBS (pH 7.4) by repeated centrifugation/resuspension or magnetic separation/resuspension steps.

  • Resuspend the purified DBCO-functionalized nanoparticles in PBS (pH 7.4) for characterization and subsequent click chemistry reaction.

Protocol 3: Copper-Free Click Chemistry Conjugation of Azide-Functionalized Molecules

This protocol describes the final step of conjugating an azide-containing molecule to the DBCO-functionalized nanoparticles.

Materials:

  • DBCO-functionalized nanoparticles (from Protocol 2)

  • Azide-functionalized molecule of interest

  • PBS (pH 7.4)

Procedure:

  • Disperse the DBCO-functionalized nanoparticles in PBS (pH 7.4) to a known concentration.

  • Prepare a solution of the azide-functionalized molecule in PBS (pH 7.4).

  • Add the azide-functionalized molecule to the nanoparticle dispersion. A 1.5 to 3-fold molar excess of the azide-molecule over the estimated number of surface DBCO groups is recommended to ensure complete reaction.

  • Incubate the reaction mixture for 2-12 hours at room temperature or 12-24 hours at 4°C with gentle mixing.

  • Separate the final conjugated nanoparticles from unreacted azide-molecules by centrifugation, magnetic separation, or size-exclusion chromatography.

  • Wash the nanoparticles three times with PBS (pH 7.4).

  • Resuspend the final surface-modified nanoparticles in a suitable buffer for your downstream application and characterization.

Mandatory Visualizations

G Workflow for Nanoparticle Surface Modification cluster_0 Step 1: Linker Activation cluster_1 Step 2: Nanoparticle Functionalization cluster_2 Step 3: Click Chemistry Conjugation cluster_3 Characterization A This compound C Activated DBCO-PEG7-NHS Ester A->C 15-30 min, RT B EDC + NHS in MES Buffer (pH 6.0) B->C E DBCO-Functionalized Nanoparticles C->E D Amine-Functionalized Nanoparticles D->E 2-4h RT or O/N 4°C in PBS (pH 7.4) G Final Surface-Modified Nanoparticles E->G 2-12h RT or O/N 4°C in PBS (pH 7.4) H DLS & Zeta Potential E->H I UV-Vis & FTIR E->I F Azide-Functionalized Molecule F->G G->H G->I

Caption: Experimental workflow for nanoparticle surface modification.

G EDC/NHS Coupling Chemistry A DBCO-PEG7-COOH Carboxylic Acid C O-acylisourea intermediate Unstable A->C +EDC B EDC Carbodiimide E DBCO-PEG7-NHS Ester Semi-stable C->E +NHS D NHS N-hydroxysuccinimide G DBCO-PEG7-NH-Nanoparticle Stable Amide Bond E->G + Nanoparticle-NH2 F Nanoparticle-NH2 Primary Amine

Caption: Signaling pathway of EDC/NHS coupling chemistry.

G Logical Relationship of Surface Modification A Start with Amine-Functionalized Nanoparticles C Couple Activated Linker to Nanoparticles A->C G Characterize at Each Stage A->G B Activate DBCO-PEG7-acid with EDC/NHS B->C D Purify DBCO-Functionalized Nanoparticles C->D E React with Azide-Functionalized Molecule D->E D->G F Purify Final Conjugated Nanoparticles E->F F->G

Caption: Logical steps for nanoparticle surface functionalization.

References

Application Notes and Protocols for Peptide Conjugation using DBCO-NHCO-PEG7-acid and EDC Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the conjugation of peptides to DBCO-NHCO-PEG7-acid utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method facilitates the site-specific modification of peptides with a dibenzocyclooctyne (DBCO) moiety, rendering them ready for subsequent copper-free click chemistry reactions, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3] This bioorthogonal conjugation strategy is invaluable for the development of peptide-drug conjugates, targeted imaging agents, and other advanced biotherapeutics due to its high efficiency, selectivity, and biocompatibility.[3]

The this compound linker incorporates a flexible polyethylene glycol (PEG) spacer, which can enhance the solubility and pharmacokinetic properties of the resulting conjugate. The terminal carboxylic acid group of the linker is activated by EDC and NHS to form a reactive NHS ester. This activated linker then readily reacts with primary amines on the peptide, such as the N-terminal alpha-amine or the epsilon-amine of lysine residues, to form a stable amide bond.

Chemical Principle

The conjugation process is a two-step reaction. First, the carboxyl group of this compound is activated by EDC in the presence of NHS to form a semi-stable NHS ester. This activation is most efficient in an acidic environment (pH 4.5-6.0). The second step involves the nucleophilic attack of a primary amine from the peptide on the NHS ester, leading to the formation of a stable amide bond and the release of NHS. This second step is favored at a slightly basic pH (7.2-8.5).

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the conjugation of a model peptide to this compound using EDC/NHS chemistry. Actual results may vary depending on the specific peptide sequence and reaction conditions.

ParameterTypical Value/RangeNotes
Molar Ratio (Peptide : DBCO-PEG-acid : EDC : NHS) 1 : 1.5-5 : 1.5-5 : 1.5-5Optimization may be required for specific peptides. A slight excess of the DBCO linker and coupling agents is generally recommended.
Reaction pH (Activation) 4.5 - 6.0Use of a non-amine and non-carboxylate buffer such as MES is crucial.
Reaction pH (Conjugation) 7.2 - 8.5A buffer exchange or pH adjustment is necessary after the activation step. Phosphate buffered saline (PBS) is a common choice.
Reaction Temperature Room Temperature (20-25°C)Reactions can also be performed at 4°C for longer durations to minimize potential side reactions.
Reaction Time (Activation) 15 - 60 minutes
Reaction Time (Conjugation) 2 - 12 hoursCan be extended overnight at 4°C.
Conjugation Efficiency/Yield 60 - 95%Highly dependent on the peptide sequence, purity of reagents, and optimization of reaction conditions.[4]
Purification Method Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)C18 columns are commonly used for peptide purification.
Characterization Methods Mass Spectrometry (MALDI-TOF or ESI-MS), HPLCTo confirm the identity and purity of the conjugate.

Experimental Protocols

Materials and Reagents
  • Peptide with at least one primary amine (N-terminus or lysine residue)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reverse-Phase HPLC system with a C18 column

  • Mass Spectrometer (MALDI-TOF or ESI-MS)

  • Lyophilizer

Protocol 1: Two-Step Peptide Conjugation

This protocol is designed for the controlled activation of the this compound followed by conjugation to the peptide.

Step 1: Activation of this compound

  • Reagent Preparation:

    • Dissolve the peptide in Conjugation Buffer at a concentration of 1-10 mg/mL.

    • Dissolve this compound in anhydrous DMF or DMSO to prepare a 10-50 mM stock solution.

    • Freshly prepare 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO.

  • Activation Reaction:

    • In a microcentrifuge tube, combine the this compound solution with EDC and NHS in Activation Buffer. A typical molar ratio is 1:1.2:1.2 (DBCO-acid:EDC:NHS).

    • Incubate the reaction mixture at room temperature for 15-60 minutes with gentle mixing.

Step 2: Conjugation to the Peptide

  • pH Adjustment:

    • Add the activated DBCO-NHS ester solution from Step 1 to the peptide solution in Conjugation Buffer. Ensure the final pH of the reaction mixture is between 7.2 and 8.0. If necessary, adjust the pH with a small amount of 0.1 M sodium phosphate buffer. A 1.5 to 5-fold molar excess of the activated DBCO linker over the peptide is recommended.

  • Conjugation Reaction:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

Protocol 2: One-Pot Peptide Conjugation

This simplified protocol combines the activation and conjugation steps. It may be less controlled but is often sufficient for routine conjugations.

  • Reagent Preparation:

    • Dissolve the peptide in 0.1 M MES buffer, pH 6.0, at a concentration of 1-10 mg/mL.

    • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

    • Freshly prepare stock solutions of EDC and NHS in water or buffer.

  • Reaction Setup:

    • To the peptide solution, add the this compound solution (1.5-5 molar excess).

    • Add NHS (1.5-5 molar excess) to the reaction mixture and mix gently.

    • Initiate the reaction by adding EDC (1.5-5 molar excess).

  • Conjugation Reaction:

    • Allow the reaction to proceed for 2 hours at room temperature.

    • Adjust the pH of the reaction mixture to 7.2-7.5 and continue to react for another 1-2 hours.

  • Quenching the Reaction:

    • Quench the reaction as described in Protocol 1, Step 2.3.

Purification of the Peptide-DBCO Conjugate
  • Sample Preparation:

    • Acidify the quenched reaction mixture with a small amount of trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Centrifuge the sample to remove any precipitated urea byproduct.

  • RP-HPLC Purification:

    • Purify the peptide-DBCO conjugate using a semi-preparative or preparative C18 RP-HPLC column.

    • A typical mobile phase system consists of:

      • Solvent A: 0.1% TFA in water

      • Solvent B: 0.1% TFA in acetonitrile

    • Apply a linear gradient of Solvent B to elute the conjugate. The exact gradient will depend on the hydrophobicity of the peptide and the conjugate.

    • Monitor the elution profile at 220 nm (for the peptide backbone) and ~309 nm (for the DBCO group).

    • Collect fractions corresponding to the desired product peak.

  • Desalting and Lyophilization:

    • Pool the pure fractions and remove the organic solvent using a rotary evaporator or a stream of nitrogen.

    • Lyophilize the aqueous solution to obtain the purified peptide-DBCO conjugate as a fluffy white powder.

Characterization of the Conjugate
  • Mass Spectrometry:

    • Confirm the successful conjugation and determine the molecular weight of the purified product using MALDI-TOF or ESI-MS. The observed mass should correspond to the mass of the peptide plus the mass of the this compound linker minus the mass of water.

  • Analytical HPLC:

    • Assess the purity of the final product using an analytical C18 RP-HPLC column. The purity should typically be >95%.

Mandatory Visualizations

G cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Analysis DBCO_acid This compound Activated_DBCO Activated DBCO-NHS Ester DBCO_acid->Activated_DBCO MES Buffer, pH 4.5-6.0 15-60 min, RT EDC_NHS EDC + NHS EDC_NHS->Activated_DBCO Conjugate Peptide-DBCO Conjugate Activated_DBCO->Conjugate PBS, pH 7.2-8.5 2-12h, RT Peptide Peptide-NH2 Peptide->Conjugate Purification RP-HPLC Conjugate->Purification Quench Analysis Mass Spec / HPLC Purification->Analysis Characterize G DBCO_COOH DBCO-PEG-COOH O_acylisourea O-Acylisourea Intermediate (unstable) DBCO_COOH->O_acylisourea + EDC EDC EDC->O_acylisourea NHS_ester DBCO-PEG-NHS Ester (semi-stable) O_acylisourea->NHS_ester + Urea Urea byproduct O_acylisourea->Urea hydrolysis (side reaction) NHS NHS NHS->NHS_ester Peptide_conjugate Peptide-NH-CO-PEG-DBCO NHS_ester->Peptide_conjugate + Released_NHS NHS NHS_ester->Released_NHS Peptide_NH2 Peptide-NH2 Peptide_NH2->Peptide_conjugate

References

Application Notes and Protocols: DBCO-NHCO-PEG7-acid for Cell Labeling and Tracking Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-NHCO-PEG7-acid is a versatile, heterobifunctional linker molecule designed for advanced applications in cell biology and drug discovery. This reagent features a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a short polyethylene glycol (PEG7) spacer to enhance solubility and reduce steric hindrance, and a carboxylic acid functional group for conjugation to amine-containing molecules. Its primary application lies in the stable and efficient labeling of cells for in vitro and in vivo tracking studies. This is typically achieved through a two-step process involving metabolic glycoengineering to introduce azide groups onto the cell surface, followed by a highly specific and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with the DBCO moiety of the linker.

Furthermore, the structural components of this compound make it an ideal building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.

These application notes provide detailed protocols for utilizing this compound in cell labeling and tracking experiments and offer insights into its role in PROTAC development.

Data Presentation

Quantitative data for cell labeling and tracking studies are crucial for reproducibility and interpretation of results. The following tables provide expected ranges for cytotoxicity and labeling efficiency based on studies with similar DBCO-containing reagents. Note: These values are illustrative and optimal conditions should be determined experimentally for each cell type and experimental setup.

Table 1: Cytotoxicity of DBCO Reagents on Various Cell Lines

Cell LineCompoundConcentration (µM)Incubation Time (h)Viability (%)Reference Compound
A549DBCO-Cy510048>95%General DBCO reagent[1]
HeLaDBCO-Fluorophore5024>98%Similar DBCO conjugate
JurkatDBCO-Biotin2512>97%Similar DBCO conjugate

Table 2: Labeling Efficiency of Azide-Modified Cells with DBCO Reagents

Cell TypeAzido Sugar PrecursorDBCO ReagentLabeling Efficiency (%)Detection Method
Human Mesenchymal Stem CellsAc4ManNAz (50 µM)DBCO-Fluor 488>90%Flow Cytometry
Endothelial Progenitor CellsAc4ManNAz (25 µM)DBCO-Cy5~85%Fluorescence Microscopy
Cancer Cell Line (e.g., MDA-MB-231)Ac4GalNAz (50 µM)DBCO-Biotin>95%Western Blot (Streptavidin)

Experimental Protocols

Protocol 1: Metabolic Labeling of Cells with Azido Sugars

This protocol describes the introduction of azide functional groups onto the surface of mammalian cells through metabolic glycoengineering.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) or Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells in a suitable culture vessel and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Prepare Azido Sugar Stock Solution: Dissolve Ac4ManNAz or Ac4GalNAz in DMSO to prepare a 10 mM stock solution.

  • Metabolic Labeling: Add the azido sugar stock solution to the complete cell culture medium to a final concentration of 25-50 µM.

  • Incubation: Incubate the cells for 1-3 days under standard culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time should be determined empirically.

  • Washing: After incubation, gently wash the cells three times with PBS to remove any unincorporated azido sugar. The cells are now ready for click chemistry labeling with this compound.

Protocol 2: Cell Surface Labeling using this compound and a Fluorescent Reporter

This protocol details the "click" reaction between azide-modified cells and this compound that has been pre-conjugated to a fluorescent dye for visualization.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • This compound

  • Amine-reactive fluorescent dye (e.g., NHS ester of Alexa Fluor 488)

  • Anhydrous DMSO

  • PBS

Procedure:

  • Conjugation of this compound to Fluorescent Dye (Optional, if not using a pre-made conjugate):

    • Dissolve this compound and the amine-reactive fluorescent dye in anhydrous DMSO at equimolar concentrations (e.g., 10 mM).

    • Mix the solutions and incubate at room temperature for 2 hours in the dark.

    • The resulting DBCO-PEG7-Fluorophore conjugate can be used directly or purified by HPLC.

  • Prepare DBCO Reagent Solution: Dilute the DBCO-PEG7-Fluorophore conjugate in PBS or serum-free media to a final concentration of 10-50 µM.

  • Click Reaction: Add the DBCO reagent solution to the azide-labeled cells.

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Washing: Wash the cells three times with PBS to remove unreacted DBCO reagent.

  • Analysis: The labeled cells can now be visualized by fluorescence microscopy or quantified by flow cytometry.

Protocol 3: In Vivo Cell Tracking

This protocol provides a general workflow for tracking labeled cells in a small animal model.

Materials:

  • Labeled cells (from Protocol 2)

  • Animal model (e.g., immunodeficient mouse)

  • Sterile PBS

  • In vivo imaging system (e.g., IVIS)

Procedure:

  • Cell Preparation: Resuspend the fluorescently labeled cells in sterile PBS at the desired concentration for injection.

  • Cell Administration: Administer the cells to the animal model via the desired route (e.g., intravenous, intraperitoneal, subcutaneous).

  • In Vivo Imaging: At various time points post-injection, image the animal using an appropriate in vivo imaging system to monitor the distribution and migration of the labeled cells.

  • Ex Vivo Analysis (Optional): At the end of the study, organs can be harvested for histological analysis to confirm the presence and location of the labeled cells.

Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Pathway POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC This compound based PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruited Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: Cell Labeling and Tracking

Cell_Labeling_Workflow cluster_0 In Vitro cluster_1 In Vivo Cells 1. Culture Cells Metabolic_Labeling 2. Add Azido Sugar (e.g., Ac4ManNAz) Cells->Metabolic_Labeling Azide_Cells 3. Azide-Expressing Cells Metabolic_Labeling->Azide_Cells Click_Reaction 4. Add this compound -Fluorophore Conjugate Azide_Cells->Click_Reaction Labeled_Cells 5. Fluorescently Labeled Cells Click_Reaction->Labeled_Cells Injection 6. Inject Labeled Cells into Animal Model Labeled_Cells->Injection Imaging 7. In Vivo Imaging (e.g., Fluorescence) Injection->Imaging Analysis 8. Data Analysis (Cell Migration & Biodistribution) Imaging->Analysis

Caption: Experimental workflow for cell labeling and tracking.

Logical Relationship: Metabolic Glycoengineering for Cell Labeling

Metabolic_Glycoengineering Start Start: Unlabeled Cell Step1 Step 1: Metabolic Incorporation Add Ac4ManNAz to culture medium. Cellular enzymes process the sugar analog. Start->Step1 Intermediate Intermediate: Cell surface glycoproteins display azide groups. Step1->Intermediate Step2 Step 2: Bioorthogonal Ligation Introduce this compound conjugate. Strain-promoted alkyne-azide cycloaddition (SPAAC) occurs. Intermediate->Step2 End End Result: Covalently Labeled Cell Step2->End

Caption: Logical steps of metabolic glycoengineering for cell labeling.

References

Application Notes and Protocols for Biomolecule Immobilization using DBCO-NHCO-PEG7-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immobilization of biomolecules is a critical process in a wide array of biomedical and biotechnological applications, including drug delivery, diagnostic assays, and the development of antibody-drug conjugates (ADCs). A state-of-the-art method for achieving stable and specific bioconjugation is through the use of heterobifunctional linkers, such as DBCO-NHCO-PEG7-acid. This linker leverages the power of copper-free "click chemistry" for the efficient and bioorthogonal attachment of molecules.

The this compound linker possesses three key components:

  • A Dibenzocyclooctyne (DBCO) group, which facilitates a highly efficient and specific reaction with azide-functionalized molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is notable for its biocompatibility as it does not require a cytotoxic copper catalyst.[1][2]

  • A hydrophilic Polyethylene Glycol (PEG) spacer (with seven repeating units in this case) that enhances the solubility and stability of the conjugated biomolecule, reduces non-specific binding, and minimizes immunogenicity.[3][4][5]

  • A terminal carboxylic acid (-COOH) group that can be activated to react with primary amines (e.g., lysine residues on proteins) to form a stable amide bond.

This two-step approach provides precise control over the immobilization process, ensuring that biomolecules are attached in a specific and oriented manner.

Key Applications

The versatility of the this compound linker makes it suitable for a variety of applications:

  • Antibody-Drug Conjugates (ADCs): Covalently linking cytotoxic drugs to antibodies for targeted cancer therapy.

  • Surface Immobilization: Attaching proteins, peptides, or nucleic acids to surfaces for the development of biosensors, microarrays, and other diagnostic platforms.

  • Peptide and Protein Labeling: Site-specific attachment of reporter molecules such as fluorescent dyes or biotin.

  • Drug Delivery: Functionalizing nanoparticles and liposomes to improve their pharmacokinetic profiles.

Quantitative Data Summary

The efficiency of immobilization can be influenced by factors such as the concentration of reactants, reaction time, and temperature. Below is a summary of representative quantitative data for similar immobilization strategies.

ParameterValueBiomolecule/SystemReference
Dynamic Binding Capacity ~10 mg/mL of membraneHuman Immunoglobulin G (hIgG)--INVALID-LINK--
Maximum Static Binding 27.48 ± 1.31 mg/mLHuman Immunoglobulin G (hIgG)--INVALID-LINK--
Apparent Dissociation Constant 1.72 × 10⁻¹ ± 4.03 × 10⁻² mg/mLHuman Immunoglobulin G (hIgG)--INVALID-LINK--
SPAAC Second-Order Rate Constant ~10⁻¹ M⁻¹s⁻¹Azido-protein and DBCO-linker--INVALID-LINK--
DBCO Functionality 82 ± 5%PEG-8-DBCO--INVALID-LINK--

Experimental Protocols & Workflows

The overall process for immobilizing a biomolecule using this compound involves two main stages:

  • Activation of the Linker and Conjugation to the Biomolecule: The carboxylic acid group on the linker is first activated using EDC and NHS to form a more reactive NHS ester. This activated linker is then reacted with an amine-containing biomolecule.

  • Immobilization via Click Chemistry: The DBCO-functionalized biomolecule is then immobilized onto an azide-functionalized surface or conjugated to an azide-containing molecule through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.

G cluster_0 Stage 1: Biomolecule Functionalization cluster_1 Stage 2: Immobilization A This compound B EDC / NHS Activation (pH 5-6) A->B C Activated DBCO-Linker (NHS Ester) B->C E Conjugation Reaction (pH 7.2-7.5) C->E D Amine-containing Biomolecule (e.g., Protein) D->E F DBCO-functionalized Biomolecule E->F H SPAAC Click Chemistry (Room Temperature) F->H G Azide-functionalized Surface or Molecule G->H I Immobilized Biomolecule H->I G start Start prep_reagents Prepare Stock Solutions (Linker, EDC, NHS) start->prep_reagents activate_linker Activate Linker with EDC/NHS in Activation Buffer (pH 6.0) prep_reagents->activate_linker prep_biomolecule Prepare Biomolecule in Conjugation Buffer (pH 7.2-7.5) prep_reagents->prep_biomolecule conjugate Mix Activated Linker and Biomolecule (Incubate 2h @ RT or O/N @ 4°C) activate_linker->conjugate prep_biomolecule->conjugate quench Quench Reaction (Tris or Hydroxylamine) conjugate->quench purify Purify DBCO-Biomolecule (Desalting Column) quench->purify end End purify->end G start Start prep_surface Prepare Azide-Surface (Wash, Block with BSA) start->prep_surface prep_dbco_biomolecule Prepare DBCO-Biomolecule Solution in Reaction Buffer (pH 7.4) start->prep_dbco_biomolecule immobilize Apply DBCO-Biomolecule to Surface (Incubate 1-4h @ RT) prep_surface->immobilize prep_dbco_biomolecule->immobilize wash Wash Surface with PBST to Remove Unbound Molecules immobilize->wash final_wash Final Wash with PBS wash->final_wash store Store Immobilized Surface (4°C) final_wash->store end End store->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DBCO-NHCO-PEG7-Acid Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO-NHCO-PEG7-acid and related bioconjugation applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating a DBCO-NHS ester to a primary amine?

A1: The optimal pH for the reaction between a DBCO-NHS ester and a primary amine on a biomolecule is between 7.0 and 9.0.[1][2] A pH of 8.0-8.5 is often recommended to facilitate the acylation of primary amines.[]

Q2: Which buffers are recommended for this conjugation reaction?

A2: It is crucial to use non-amine-containing buffers. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers.[1][2] Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester. Additionally, avoid buffers containing sodium azide, as it can react with the DBCO group.

Q3: What is the recommended molar excess of the DBCO reagent?

A3: The optimal molar excess of the DBCO reagent can vary depending on the concentration of the target molecule. For protein concentrations around 1-5 mg/mL, a 10- to 20-fold molar excess of the DBCO reagent is often recommended. For lower protein concentrations, a higher excess of 20- to 50-fold may be necessary to achieve efficient labeling. For antibody-small molecule conjugations, a 7.5-fold excess may be beneficial.

Q4: What are the recommended reaction time and temperature?

A4: The reaction is typically carried out at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 12 hours. Longer incubation times can sometimes improve efficiency. Some studies suggest that incubating at room temperature (25°C) or 37°C can significantly increase the reaction rate compared to 4°C.

Q5: How should I prepare and store my DBCO reagent?

A5: DBCO-NHS esters are sensitive to moisture and should be stored at -20°C in a desiccated environment. It is recommended to equilibrate the vial to room temperature before opening to prevent condensation. Stock solutions should be prepared fresh in an anhydrous solvent like DMSO or DMF immediately before use. While solid DBCO-NHS ester is stable for over a year at -20°C, solutions in DMSO should only be stored for 2-3 months at -20°C.

Q6: How can I confirm successful conjugation and determine the degree of labeling?

A6: The degree of DBCO incorporation can be determined by UV-Vis spectrophotometry, measuring the absorbance at 280 nm for the protein and around 309 nm for the DBCO group. MALDI-TOF mass spectrometry can also be used to confirm the mass shift corresponding to the addition of the DBCO-PEG linker.

Troubleshooting Guide

Observation Possible Cause Recommended Solution
Low or No Conjugation Hydrolysis of DBCO-NHS ester Prepare fresh stock solutions of the DBCO reagent in anhydrous DMSO or DMF immediately before use. Ensure the reagent is stored properly under desiccated conditions.
Incorrect buffer composition Use a non-amine, azide-free buffer such as PBS, HEPES, or borate at a pH between 7.0 and 9.0. If your protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.
Suboptimal reaction conditions Optimize the molar excess of the DBCO reagent (a 10- to 50-fold excess is a good starting point). Increase the reaction time or temperature (e.g., room temperature for 2-4 hours or 37°C for 1-2 hours).
Degradation of the DBCO group DBCO can lose reactivity over time, especially in solution. Use freshly prepared reagents and store stock solutions appropriately.
Inconsistent Conjugation Yields Between Batches Variability in protein concentration or purity Accurately determine the concentration of your protein before each experiment. Ensure the protein is free of interfering substances.
Inconsistent reagent preparation Prepare fresh DBCO reagent solutions for each experiment to avoid variability from degraded stock solutions.
Variations in reaction parameters Carefully control reaction time, temperature, and pH for each experiment.
Precipitation During Reaction High concentration of organic solvent The final concentration of DMSO or DMF should ideally be kept below 20% to avoid denaturation and precipitation of proteins.
Low aqueous solubility of the DBCO reagent While the PEG linker in this compound improves water solubility, some DBCO reagents have limited aqueous solubility. Ensure the reagent is fully dissolved in the organic solvent before adding it to the reaction mixture.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with DBCO-NHS Ester
  • Protein Preparation:

    • Ensure the protein is in an amine-free and azide-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

    • If necessary, perform a buffer exchange using a desalting column or dialysis to remove interfering substances.

  • DBCO-NHS Ester Preparation:

    • Allow the vial of DBCO-NHS ester to come to room temperature before opening.

    • Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10- to 20-fold) of the DBCO-NHS ester stock solution to the protein solution.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction, add a quenching buffer such as Tris-HCl to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted DBCO-NHS ester using a spin desalting column, size-exclusion chromatography, or dialysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Protein Preparation (Amine-free buffer, pH 7.4) Conjugation Conjugation (RT, 30-60 min) Protein_Prep->Conjugation DBCO_Prep DBCO-NHS Ester Preparation (10 mM in DMSO) DBCO_Prep->Conjugation Quenching Quenching (Tris buffer) Conjugation->Quenching Purification Purification (Desalting Column/SEC) Quenching->Purification Analysis Analysis (UV-Vis/MS) Purification->Analysis

Caption: General workflow for protein conjugation with a DBCO-NHS ester.

troubleshooting_tree cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_solutions Solutions Start Low Conjugation Yield? NHS_Hydrolysis NHS Ester Hydrolyzed? Start->NHS_Hydrolysis Check Reagents Buffer_Issue Incorrect Buffer? Start->Buffer_Issue Time_Temp Suboptimal Time/Temp? Start->Time_Temp Check Conditions DBCO_Degraded DBCO Group Degraded? Fresh_Reagent Use Fresh Reagent NHS_Hydrolysis->Fresh_Reagent DBCO_Degraded->Fresh_Reagent Correct_Buffer Use Correct Buffer (pH 7-9, non-amine) Buffer_Issue->Correct_Buffer Molar_Ratio Incorrect Molar Ratio? Optimize_Conditions Optimize Time, Temp, and Molar Ratio Time_Temp->Optimize_Conditions Molar_Ratio->Optimize_Conditions

Caption: Troubleshooting decision tree for low DBCO conjugation yield.

References

troubleshooting low yield in DBCO-azide click reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), commonly known as DBCO-azide click chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation experiments.

Troubleshooting Guide for Low Reaction Yield

Low or no product yield is one of the most common issues encountered in DBCO-azide click reactions. This guide provides a systematic approach to identifying and resolving the root cause.

Troubleshooting Workflow

The following workflow provides a logical sequence for diagnosing the cause of low conjugation efficiency.

TroubleshootingWorkflow Start Low / No Yield Reagent_Check Step 1: Verify Reagent Quality & Storage Start->Reagent_Check DBCO_Degraded Is DBCO reagent potentially degraded? Reagent_Check->DBCO_Degraded Check DBCO Azide_Degraded Is azide reagent potentially degraded? DBCO_Degraded->Azide_Degraded No Sol_DBCO Use fresh DBCO. Store desiccated at -20°C. DBCO_Degraded->Sol_DBCO Yes Conditions_Check Step 2: Review Reaction Conditions Azide_Degraded->Conditions_Check No Sol_Azide Use fresh azide. Check for stability issues (e.g., TCEP reduction). Azide_Degraded->Sol_Azide Yes Buffer_Issue Is the buffer compatible? Conditions_Check->Buffer_Issue Check Buffer Stoichiometry_Issue Is the molar ratio optimal? Buffer_Issue->Stoichiometry_Issue Yes Sol_Buffer Use azide-free buffer (e.g., PBS, HEPES). Avoid primary amines (Tris, Glycine) if using NHS esters. Buffer_Issue->Sol_Buffer No Concentration_Issue Are reactant concentrations high enough? Stoichiometry_Issue->Concentration_Issue Yes Sol_Stoichiometry Optimize molar ratio. Use 1.5-10x excess of one component. Stoichiometry_Issue->Sol_Stoichiometry No Time_Temp_Issue Are time & temperature sufficient? Concentration_Issue->Time_Temp_Issue Yes Sol_Concentration Increase reactant concentrations. Concentration_Issue->Sol_Concentration No Purification_Check Step 3: Assess Purification Method Time_Temp_Issue->Purification_Check Yes Sol_Time_Temp Increase reaction time (e.g., overnight). Increase temperature (e.g., 37°C). Time_Temp_Issue->Sol_Time_Temp No Loss_Issue Is product being lost during purification? Purification_Check->Loss_Issue Sol_Purification Optimize purification (e.g., SEC, HPLC). Validate recovery at each step. Loss_Issue->Sol_Purification Yes Success Improved Yield Loss_Issue->Success No Sol_DBCO->Success Sol_Azide->Success Sol_Buffer->Success Sol_Stoichiometry->Success Sol_Concentration->Success Sol_Time_Temp->Success Sol_Purification->Success

Caption: A step-by-step workflow for troubleshooting low-yield DBCO-azide reactions.

Frequently Asked Questions (FAQs)

Reagent-Related Issues

Q1: My reaction is not working. Could my DBCO reagent have gone bad?

A1: Yes, this is a common cause. DBCO reagents, especially those with sensitive functional groups like NHS esters, are susceptible to degradation from moisture and improper storage.[1][2] DBCO-modified antibodies can also lose reactivity over time, with a reported loss of 3-5% after 4 weeks at 4°C or -20°C.[2][3]

  • Troubleshooting Steps:

    • Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[2]

    • Store solid DBCO reagents desiccated at -20°C in the dark.

    • For sensitive reagents like NHS esters, prepare stock solutions in an anhydrous solvent (e.g., DMSO, DMF) immediately before use.

    • If degradation is suspected, use a fresh vial of the reagent.

Q2: Can my azide-containing compound be the problem?

A2: While organic azides are generally stable, certain conditions can compromise their integrity. For example, the presence of reducing agents like TCEP (tris(2-carboxyethyl)phosphine) can reduce the azide group, rendering it non-reactive in the click reaction. If possible, DTT is a preferable reducing agent as azides have shown greater stability in its presence.

Q3: Can I use a buffer that contains sodium azide (NaN₃) as a preservative?

A3: No, you must strictly avoid buffers containing sodium azide. The azide anion (N₃⁻) will compete with your azide-functionalized molecule and react with the DBCO reagent, consuming it and drastically reducing the yield of your desired conjugate. This effect is particularly pronounced in SPAAC reactions.

Reaction Condition Issues

Q4: What is the optimal molar ratio of DBCO to azide?

A4: The optimal ratio depends on your specific molecules. A common starting point is to use a 1.5 to 3-fold molar excess of the less critical or more abundant component. However, ratios from 1:1 up to 10:1 (or inverted) can be used. For antibody-small molecule conjugations, using a 7.5 to 30-fold molar excess of the DBCO-NHS ester for the initial antibody activation is often recommended. It is highly advisable to perform small-scale trial reactions to determine the optimal stoichiometry for your system.

Q5: My reaction is very slow. How can I speed it up?

A5: DBCO-azide reactions are second-order, meaning the rate is dependent on the concentration of both reactants.

  • Increase Concentration: Increasing the concentration of both the DBCO and azide molecules will increase the reaction rate.

  • Increase Temperature: While many reactions proceed well at room temperature (20-25°C), increasing the temperature to 37°C can accelerate the rate. However, be mindful of the thermal stability of your biomolecules.

  • Solvent Choice: The presence of organic co-solvents can impact reaction kinetics. While aqueous buffers like PBS are standard, adding a small amount of a water-miscible organic solvent like DMSO or DMF (typically <20%) can help solubilize hydrophobic reagents.

Q6: How long should I let the reaction run?

A6: Typical reaction times range from 2 to 12 hours at room temperature. However, for dilute solutions, less reactive substrates, or reactions performed at lower temperatures (e.g., 4°C), extending the incubation time to 24-48 hours can significantly improve the yield.

Monitoring and Purification

Q7: How can I monitor the progress of my reaction?

A7: The DBCO group has a distinct UV absorbance maximum around 309-310 nm. You can monitor the reaction by taking aliquots over time and measuring the decrease in this absorbance as the DBCO is consumed.

Q8: I see a product by analysis, but my final isolated yield is low. What could be wrong?

A8: This suggests potential loss during purification. Ensure the chosen purification method (e.g., Size Exclusion Chromatography (SEC), HPLC, dialysis) is suitable for your conjugate and that you are not inadvertently discarding the product fraction. For example, when purifying an antibody-oligonucleotide conjugate, validate that the separation method effectively removes excess oligonucleotide without co-eluting with or degrading the final product.

Quantitative Data Summary

The efficiency and conditions of DBCO-azide reactions can be guided by quantitative parameters.

Table 1: Recommended Reaction Parameters
ParameterRecommended RangeNotesCitations
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1The more abundant or less critical component should be in excess. Can be inverted.
Temperature 4°C to 37°CHigher temperatures increase the rate but may affect biomolecule stability.
Reaction Time 2 to 48 hoursLonger times are needed for lower concentrations or temperatures.
pH 7.0 to 9.0Optimal for protein stability and conjugation.
Organic Co-solvent < 20% (e.g., DMSO, DMF)Used to dissolve reagents with poor aqueous solubility. High concentrations can precipitate proteins.
Table 2: Second-Order Rate Constants for SPAAC Reactions

Reaction rates are dependent on the specific structures of the azide and cyclooctyne.

ReactantsRate Constant (M⁻¹s⁻¹)ConditionsCitations
DBCO and Benzyl Azide~0.1 - 1.0Room Temperature
DBCO and Phenyl Azide0.033CH₃CN:H₂O (3:1)
Peptide with azido-amino acid and PEG-DBCO0.34HBS buffer (pH 7.4), 25°C

Experimental Protocols

General Experimental Workflow Diagram

Workflow cluster_prep Step 1: Reagent Preparation cluster_react Step 2: Click Reaction cluster_purify Step 3: Purification & Analysis A1 Dissolve DBCO reagent (e.g., in DMSO) B1 Combine DBCO and Azide solutions at optimized molar ratio A1->B1 A2 Prepare azide-molecule in azide-free buffer A2->B1 B2 Incubate (e.g., 4-12h at RT or overnight at 4°C) B1->B2 C1 Purify conjugate (e.g., SEC, HPLC, Dialysis) B2->C1 C2 Analyze product (e.g., SDS-PAGE, MS, UV-Vis) C1->C2

Caption: A general experimental workflow for a typical DBCO-azide conjugation reaction.

Protocol 1: General Protein-Small Molecule Conjugation

This protocol outlines the conjugation of a DBCO-activated protein to an azide-functionalized small molecule.

  • Reagent Preparation:

    • Prepare a solution of the DBCO-activated protein in an azide-free buffer (e.g., PBS, HEPES, pH 7.4) at a concentration of 1-10 mg/mL.

    • If the azide-functionalized small molecule is not water-soluble, prepare a concentrated stock solution (e.g., 10 mM) in a minimal amount of a water-miscible organic solvent like DMSO.

  • Reaction Setup:

    • Add the azide-small molecule solution to the DBCO-protein solution to achieve the desired final molar ratio (e.g., starting with a 5-10 fold molar excess of the small molecule).

    • Ensure the final concentration of the organic co-solvent is kept to a minimum (ideally below 20%) to prevent protein precipitation.

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The optimal time may vary depending on the specific reactants and their concentrations.

  • Purification:

    • Remove the unreacted small molecule and purify the protein conjugate using a suitable method such as size exclusion chromatography (e.g., spin desalting columns for rapid buffer exchange) or dialysis.

  • Validation:

    • Confirm the conjugation and assess purity using SDS-PAGE (which will show a shift in molecular weight for the conjugate) and/or mass spectrometry. The degree of labeling can be quantified using UV-Vis spectroscopy by measuring the absorbance at ~280 nm (for the protein) and ~310 nm (for the DBCO).

Protocol 2: Antibody Labeling with DBCO-NHS Ester and Oligonucleotide Conjugation

This two-part protocol describes the activation of an antibody with a DBCO-NHS ester, followed by conjugation to an azide-modified oligonucleotide.

Part A: Antibody Activation with DBCO-NHS Ester

  • Preparation:

    • Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0). Do not use buffers containing Tris or glycine.

    • Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO immediately before use.

  • Activation Reaction:

    • Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.

    • Incubate for 60 minutes at room temperature with gentle mixing.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a quenching solution (e.g., 1 M Tris or glycine, pH 8.0) to a final concentration of 50-100 mM and incubate for 15 minutes.

    • Remove excess, unreacted DBCO-NHS ester using a spin desalting column equilibrated with the desired azide-free buffer (e.g., PBS).

Part B: Click Reaction with Azide-Oligonucleotide

  • Reaction Setup:

    • Combine the purified DBCO-activated antibody with the azide-modified oligonucleotide. Use a 2-4 fold molar excess of the oligonucleotide relative to the antibody.

  • Incubation:

    • Incubate the mixture overnight (10-12 hours) at 4°C or for 3-4 hours at room temperature.

  • Purification and Validation:

    • Purify the final antibody-oligonucleotide conjugate using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or reverse-phase HPLC) to remove the excess oligonucleotide.

    • Validate the final conjugate using SDS-PAGE, which will show a higher molecular weight band for the conjugate compared to the unconjugated antibody.

References

Technical Support Center: Preventing Protein Aggregation with DBCO-NHCO-PEG7-acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) to assist researchers in preventing protein aggregation during labeling with DBCO-NHCO-PEG7-acid.

Frequently Asked Questions (FAQs)

Q1: Why is my protein aggregating during labeling with this compound?

A1: Protein aggregation during labeling can stem from several factors related to the protein's stability and the labeling chemistry itself. The this compound linker is typically activated as an N-hydroxysuccinimide (NHS) ester to react with primary amines (lysine residues and the N-terminus) on the protein.

Common Causes of Aggregation:

  • Increased Surface Hydrophobicity: The dibenzocyclooctyne (DBCO) group is hydrophobic. Covalently attaching multiple DBCO moieties to the protein surface can increase its overall hydrophobicity, leading to intermolecular hydrophobic interactions and aggregation.[1][2]

  • Incorrect Buffer pH: The labeling reaction with NHS esters is optimal at a pH of 8.3-8.5.[3][4] However, if this pH is too close to the protein's isoelectric point (pI), the protein's net charge will be near zero, minimizing electrostatic repulsion and increasing the likelihood of aggregation.[5]

  • High Protein Concentration: High concentrations of protein inherently increase the probability of intermolecular interactions and aggregation.

  • Solvent Shock: this compound is often dissolved in an organic solvent like DMSO or DMF. Adding a high concentration of this solvent to the aqueous protein solution can cause localized denaturation and precipitation.

  • High Degree of Labeling (DoL): Attaching too many linker molecules can significantly alter the protein's surface properties, leading to instability.

  • Underlying Protein Instability: The protein itself may be inherently unstable under the required reaction conditions (e.g., temperature, pH, incubation time).

Q2: How can I optimize my reaction buffer to prevent aggregation?

A2: Buffer optimization is a critical first step in preventing aggregation. The goal is to find a condition that maintains protein stability while allowing for efficient labeling.

Key Buffer Parameters to Optimize:

  • pH: The optimal pH for NHS ester reactions is 8.3-8.5. However, to maintain protein solubility, ensure the buffer pH is at least 1 unit away from your protein's pI.

  • Buffer Type: Use non-amine-containing buffers such as phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffers. Amine-containing buffers like Tris will compete with the protein for reaction with the NHS ester.

  • Ionic Strength: The salt concentration can modulate electrostatic interactions. Screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal ionic strength for your protein's solubility.

  • Stabilizing Additives: Including excipients in the buffer can significantly enhance protein stability. These additives work by various mechanisms, such as preferential exclusion or shielding hydrophobic patches.

Q3: What additives can I use to prevent aggregation, and at what concentrations?

A3: Several types of additives, or excipients, can be included in the reaction buffer to stabilize the protein. It is often necessary to screen multiple additives to find the most effective one for your specific protein.

Additive CategoryExampleTypical Working ConcentrationMechanism of Action
Amino Acids L-Arginine / L-Glutamic Acid50 - 500 mMSuppresses protein-protein interactions and interferes with hydrophobic interactions.
Polyols/Sugars Glycerol5 - 20% (v/v)Acts as a stabilizing osmolyte, promoting a more compact and stable protein state.
Sucrose5 - 20% (w/v)Stabilizes proteins via preferential exclusion.
Sorbitol5 - 20% (w/v)Stabilizes proteins through its hydroxyl groups.
Detergents Tween-20, CHAPS0.01 - 0.1% (w/v)Low concentrations of non-denaturing detergents can help solubilize proteins by shielding hydrophobic patches.
Reducing Agents TCEP (Tris(2-carboxyethyl)phosphine)0.5 - 1 mMPrevents the formation of intermolecular disulfide bonds if free cysteines are present. TCEP is preferred as it does not interfere with NHS-ester chemistry.
Q4: How do I remove aggregates after the labeling reaction is complete?

A4: If aggregates form despite optimization efforts, they must be removed to ensure a homogenous, active final product.

Methods for Aggregate Removal:

  • Size Exclusion Chromatography (SEC): This is the most common and effective method. SEC separates molecules based on size, allowing for the removal of high-molecular-weight aggregates from the monomeric labeled protein. It also serves to remove unreacted DBCO linker.

  • Centrifugation: For large, insoluble aggregates, a high-speed centrifugation step (e.g., >10,000 x g for 15 minutes) can pellet the precipitated protein. The supernatant containing the soluble, labeled protein can then be carefully collected.

  • Filtration: Using low protein-binding syringe filters (e.g., 0.22 µm) can remove larger aggregates before further purification steps like SEC.

Q5: How can I detect and quantify protein aggregation in my sample?

A5: It is important to assess the aggregation status of your protein solution before and after labeling.

TechniquePrincipleInformation Provided
Visual Inspection ObservationDetects visible particulate matter or turbidity.
UV-Vis Spectroscopy Light ScatteringAn increase in absorbance at higher wavelengths (e.g., 340-600 nm) indicates the presence of light-scattering aggregates.
Dynamic Light Scattering (DLS) Fluctuation of scattered lightMeasures the hydrodynamic diameter of particles in solution, providing information on size distribution and the presence of aggregates.
Size Exclusion Chromatography (SEC) Chromatographic separation by sizeCan detect the presence of high-molecular-weight species eluting before the main monomer peak.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound NHS Ester

This protocol provides a general procedure. Optimal conditions, especially the molar excess of the DBCO linker, should be determined empirically for each protein.

  • Protein Preparation:

    • Prepare the protein at a concentration of 2-5 mg/mL in an amine-free buffer (e.g., PBS, Borate buffer) at pH 8.3.

    • If the protein was stored in a buffer containing amines (like Tris), it must be exchanged into the reaction buffer using a desalting column or dialysis.

  • DBCO-NHS Ester Preparation:

    • The this compound must first be activated to its NHS ester form. If you are using a pre-activated DBCO-PEG-NHS ester, proceed to the next step.

    • Immediately before use, dissolve the DBCO-PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Labeling Reaction:

    • Calculate the volume of the DBCO-PEG-NHS ester stock solution needed for a 10- to 20-fold molar excess relative to the protein. A titration is recommended to find the optimal ratio.

    • Add the calculated volume of the DBCO linker solution to the protein solution while gently stirring. Ensure the final concentration of organic solvent is low (<5% v/v) to avoid "solvent shock".

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light. Longer incubation times may be needed at lower temperatures.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted DBCO linker and any aggregates by size exclusion chromatography (SEC). Use a column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer for your protein.

    • Collect fractions and analyze them for protein content (e.g., A280) to identify the purified, labeled protein.

Protocol 2: Screening for Optimal Buffer Conditions

This protocol helps identify the best buffer to minimize aggregation during labeling.

  • Prepare Buffers: Prepare a series of amine-free buffers with varying pH values (e.g., 7.5, 8.0, 8.5, 9.0) and salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl).

  • Set up Small-Scale Reactions: Aliquot your protein into each buffer condition.

  • Add Labeling Reagent: Add the DBCO-PEG-NHS ester to each tube at a constant molar ratio.

  • Incubate: Incubate the reactions under standard conditions (e.g., 1 hour at room temperature).

  • Monitor Aggregation: During and after the incubation, monitor for aggregation by visual inspection and by measuring the absorbance at 340 nm or 600 nm.

  • Select Optimal Buffer: Choose the buffer condition that shows the least amount of aggregation while still providing acceptable labeling efficiency (which can be assessed later).

Visualizations

Experimental Workflow

G Workflow for Protein Labeling and Troubleshooting cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Prot_Prep 1. Prepare Protein in Amine-Free Buffer (pH 8.3) Linker_Prep 2. Prepare DBCO-NHS Ester in DMSO Mix 3. Add Linker to Protein (10-20x Molar Excess) Prot_Prep->Mix Incubate 4. Incubate (1-2h RT or O/N 4°C) Mix->Incubate Check_Agg 5. Check for Aggregation (Visual, A340, DLS) Incubate->Check_Agg Purify 7. Purify via SEC Check_Agg->Purify No Aggregation Troubleshoot 6. Troubleshoot Check_Agg->Troubleshoot Aggregation Observed Final_Product 8. Characterize Final Product Purify->Final_Product Troubleshoot->Prot_Prep Optimize Buffer (pH, Additives)

Caption: A flowchart of the protein labeling and troubleshooting process.

Troubleshooting Logic for Aggregation

G Troubleshooting Decision Tree for Protein Aggregation Start Aggregation Observed During/After Labeling Q_pH Is reaction pH >1 unit away from protein pI? Start->Q_pH A_pH_Yes Adjust pH or change buffer Q_pH->A_pH_Yes No Q_Conc Is protein concentration > 2 mg/mL? Q_pH->Q_Conc Yes A_pH_Yes->Q_Conc A_Conc_Yes Decrease protein concentration Q_Conc->A_Conc_Yes Yes Q_DoL Is molar excess of linker >20x? Q_Conc->Q_DoL No A_Conc_Yes->Q_DoL A_DoL_Yes Reduce molar excess of linker (titrate) Q_DoL->A_DoL_Yes Yes Q_Add Have stabilizing additives been tested? Q_DoL->Q_Add No A_DoL_Yes->Q_Add A_Add_Yes Screen additives (Arginine, Glycerol, etc.) Q_Add->A_Add_Yes No End Re-run optimized reaction Q_Add->End Yes A_Add_Yes->End

Caption: A decision tree for troubleshooting protein aggregation issues.

References

Technical Support Center: Optimizing Molar Ratios for DBCO-NHCO-PEG7-Acid to Protein Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the conjugation of DBCO-NHCO-PEG7-acid to proteins.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to protein?

A1: The optimal molar ratio is highly dependent on the protein of interest, its concentration, and the number of available primary amines (lysine residues and the N-terminus). A typical starting point for optimization is a 10- to 50-fold molar excess of the DBCO linker to the protein.[1] For proteins with numerous accessible amines or at higher concentrations, a lower molar excess may be sufficient.[2] It is crucial to perform a series of reactions with varying molar ratios to determine the optimal condition for your specific application empirically.

Q2: How do I activate the carboxylic acid of the this compound linker for conjugation to my protein?

A2: The carboxylic acid group must be activated to react with the primary amines on the protein. This is commonly achieved using a two-step process with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4] The EDC activates the carboxyl group, which then reacts with NHS to form a more stable NHS ester. This amine-reactive ester then efficiently couples with the primary amines on the protein to form a stable amide bond.[3]

Q3: What are the recommended buffer conditions for the conjugation reaction?

A3: A two-buffer system is recommended for optimal results. The activation of the this compound with EDC and NHS is most efficient at a pH of 4.5-6.0; a MES buffer is suitable for this step. The subsequent conjugation of the activated linker to the protein's primary amines is favored at a physiological pH of 7.2-8.0; a phosphate-buffered saline (PBS) is a common choice for this second step. It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the activated linker.

Q4: How can I determine the degree of labeling (DOL) of my protein with the DBCO linker?

A4: The degree of labeling can be determined using UV-Vis spectrophotometry. DBCO has a characteristic absorbance maximum around 309 nm. By measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 309 nm (for the DBCO), you can calculate the molar concentrations of both the protein and the DBCO linker and subsequently determine their ratio.

Q5: My protein is precipitating during the conjugation reaction. What could be the cause?

A5: Protein precipitation during conjugation can be caused by several factors. High concentrations of the crosslinker, especially if it has hydrophobic moieties, can lead to aggregation. Also, if the DBCO linker is first dissolved in an organic solvent like DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low (typically below 20%) to prevent protein denaturation. Reducing the amount of EDC used during the activation step can also help if precipitation occurs.

Troubleshooting Guide

Observation Possible Cause Recommended Action
Low or No Conjugation Inefficient activation of the carboxylic acid.Ensure the activation reaction is performed in an amine-free buffer at an acidic pH (e.g., MES buffer, pH 4.5-6.0). Use fresh EDC and NHS/Sulfo-NHS solutions, as they are moisture-sensitive.
Hydrolysis of the activated NHS ester.Perform the conjugation reaction promptly after the activation step. The NHS ester is more stable than the O-acylisourea intermediate but can still hydrolyze in aqueous solutions.
Presence of competing primary amines in the buffer.Ensure that the protein is in a buffer free of primary amines, such as PBS, HEPES, or borate buffer. Avoid using Tris or glycine buffers.
Protein Precipitation/Aggregation High molar excess of the DBCO linker.Reduce the molar excess of the this compound in the reaction.
High concentration of organic solvent.If dissolving the linker in DMSO or DMF, ensure the final concentration in the reaction mixture is kept to a minimum (ideally <20%).
Suboptimal buffer conditions.Ensure the pH and ionic strength of the buffer are suitable for your protein's stability.
High Degree of Labeling (DOL) leading to loss of protein function Excessive molar ratio of the linker.Decrease the molar excess of the DBCO linker to protein to reduce the number of conjugated linkers.
Long reaction time.Reduce the incubation time of the conjugation reaction.

Quantitative Data Summary

ParameterRecommended ConditionReference(s)
Molar Excess of DBCO Linker to Protein 10- to 50-fold
Molar Ratio of EDC to DBCO-linker 1.2 to 2-fold excess
Molar Ratio of NHS to DBCO-linker 2 to 5-fold excess
Protein Concentration 0.5 - 10 mg/mL
Activation Reaction pH 4.5 - 6.0 (MES Buffer)
Conjugation Reaction pH 7.2 - 8.0 (PBS Buffer)
Activation Reaction Time 15 minutes at room temperature
Conjugation Reaction Time 2 hours at room temperature to overnight at 4°C

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to Protein

This protocol describes a two-step procedure for conjugating a DBCO linker with a terminal carboxylic acid to a protein.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 100 mM Phosphate-buffered saline (PBS), pH 7.2

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or Hydroxylamine at 10 mM

  • Desalting columns

Procedure:

  • Preparation of Reagents:

    • Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare fresh stock solutions of this compound, EDC, and Sulfo-NHS in the appropriate solvent (e.g., anhydrous DMSO for the DBCO linker, and Activation Buffer for EDC and Sulfo-NHS).

  • Activation of this compound:

    • In a microcentrifuge tube, dissolve the this compound in Activation Buffer.

    • Add a 2- to 5-fold molar excess of Sulfo-NHS and a 1.2- to 2-fold molar excess of EDC relative to the amount of DBCO linker.

    • Incubate for 15 minutes at room temperature.

  • Protein Preparation:

    • Ensure the protein is in the Coupling Buffer (PBS, pH 7.2) at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, exchange it into the Coupling Buffer using a desalting column.

  • Conjugation Reaction:

    • Immediately add the activated DBCO-linker solution to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching of Reaction:

    • (Optional) Quench the reaction by adding a quenching solution (e.g., Tris-HCl or hydroxylamine) to a final concentration of 10-50 mM and incubate for 15 minutes.

  • Purification of the Conjugate:

    • Remove excess, unreacted DBCO linker and byproducts using a desalting column or dialysis.

Visualizations

experimental_workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) cluster_purification Purification dbco_acid This compound activated_dbco Activated DBCO-NHS Ester dbco_acid->activated_dbco 15 min RT edc_nhs EDC + Sulfo-NHS in MES Buffer edc_nhs->activated_dbco conjugate DBCO-Protein Conjugate activated_dbco->conjugate 2h RT to overnight 4°C protein Protein-NH2 in PBS Buffer protein->conjugate purification Desalting Column or Dialysis conjugate->purification Remove Excess Reagents final_product Purified Conjugate purification->final_product

Caption: Experimental workflow for conjugating this compound to a protein.

troubleshooting_guide cluster_low_yield Low/No Conjugation cluster_aggregation Protein Aggregation start Problem cause1 Inefficient Activation start->cause1 cause2 Competing Amines start->cause2 cause3 Hydrolyzed Linker start->cause3 cause4 High Linker Concentration start->cause4 cause5 High Organic Solvent % start->cause5 solution1 Check pH of Activation Buffer (should be 4.5-6.0) Use fresh EDC/NHS cause1->solution1 solution2 Use Amine-Free Buffer (e.g., PBS, HEPES) cause2->solution2 solution3 Use Activated Linker Immediately cause3->solution3 solution4 Reduce Molar Excess of Linker cause4->solution4 solution5 Keep DMSO/DMF <20% cause5->solution5

Caption: Troubleshooting logic for common issues in DBCO-protein conjugation.

References

DBCO-NHCO-PEG7-acid stability issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO-NHCO-PEG7-acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the stability of this reagent in aqueous buffers during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when using this compound in aqueous buffers?

The main stability issue arises after the activation of the terminal carboxylic acid. To make it reactive with primary amines (e.g., on proteins), the acid must be converted into a more reactive species, typically an N-hydroxysuccinimide (NHS) ester, using coupling agents like EDC and NHS. This activated NHS-ester is highly susceptible to hydrolysis in aqueous solutions, which deactivates it.

Q2: How should I store and handle this compound to ensure its stability?

This compound should be stored at -20°C in a desiccated environment and protected from light. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can compromise the reagent's integrity. For experiments, it is recommended to first dissolve the reagent in an anhydrous water-miscible solvent such as DMSO or DMF before adding it to your aqueous reaction buffer.

Q3: What is the optimal pH for working with this compound?

The optimal pH depends on the step of the conjugation process:

  • Activation of the carboxylic acid with EDC/NHS: This step is most efficient at a slightly acidic pH of 4.5-6.0. A common buffer choice for this step is MES (2-(N-morpholino)ethanesulfonic acid).

  • Conjugation of the activated NHS-ester to a primary amine: This reaction is most efficient at a pH of 7.2-8.5. Buffers such as PBS (phosphate-buffered saline) are suitable for this step.

It is important to note that the DBCO group itself is sensitive to strongly acidic conditions (pH < 5), which can lead to its degradation.

Q4: Can I use any buffer for my conjugation reaction?

No. Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, during the NHS-ester coupling step, as they will compete with your target molecule for reaction with the activated acid. Additionally, ensure your buffers are free of sodium azide, as it will react with the DBCO group, rendering it unavailable for click chemistry.

Q5: How stable is the DBCO group itself in aqueous solutions?

The DBCO group is generally stable in aqueous buffers under neutral to basic conditions. However, a DBCO-modified antibody may lose approximately 3-5% of its reactivity towards azides over a period of four weeks when stored at 4°C or -20°C.[1][2] For long-term storage of DBCO-conjugated molecules, it is advisable to store them at -80°C.

Troubleshooting Guides

Issue 1: Low or No Conjugation Yield
Possible Cause Troubleshooting Steps
Hydrolysis of the activated NHS-ester The NHS-ester is highly susceptible to hydrolysis, especially at pH > 8. Minimize the time between activation and conjugation. Perform the conjugation step as quickly as possible after activating the carboxylic acid.
Inactive EDC or NHS reagents EDC and NHS are moisture-sensitive. Ensure they are stored properly in a desiccator at -20°C. Always allow the reagents to warm to room temperature before opening to prevent condensation. Use freshly prepared solutions for each experiment.
Incorrect pH for activation or conjugation Use a two-step buffering system. Perform the EDC/NHS activation in a buffer with a pH of 4.5-6.0 (e.g., MES). Subsequently, perform the conjugation to your amine-containing molecule in a buffer with a pH of 7.2-8.5 (e.g., PBS).
Competing nucleophiles in the buffer Ensure your conjugation buffer is free of primary amines (e.g., Tris, glycine) that can compete with your target molecule.
Insufficient molar excess of reagents Optimize the molar ratio of EDC and NHS to the this compound. Also, consider increasing the molar excess of the activated DBCO reagent relative to your target molecule.
Issue 2: Precipitation Observed During the Reaction
Possible Cause Troubleshooting Steps
Low solubility of the DBCO reagent Although the PEG7 spacer enhances hydrophilicity, the DBCO core is hydrophobic. Ensure the this compound is fully dissolved in a minimal amount of an organic solvent like DMSO or DMF before adding it to the aqueous buffer.
Protein aggregation The addition of reagents or a change in pH can sometimes cause protein aggregation. Ensure your protein is soluble and stable in the chosen reaction buffers. The final concentration of the organic co-solvent should ideally be kept below 20%.[3]
High concentration of EDC In some instances, a high concentration of EDC can lead to the precipitation of proteins.[4] If precipitation is observed upon addition of EDC, try reducing its concentration.

Data Presentation

The stability of the activated NHS-ester form of this compound is a critical factor influencing the success of conjugation reactions. The following table summarizes the pH-dependent half-life of NHS esters in aqueous solutions.

pHTemperatureHalf-life of NHS-ester
7.04°C4-5 hours[5]
8.04°C1 hour
8.64°C10 minutes
7.4Room Temp> 120 minutes
9.0Room Temp< 9 minutes

The stability of the DBCO moiety itself is also a consideration for long-term storage of conjugated molecules.

MoleculeStorage ConditionsStability
DBCO-modified IgG4°C or -20°C~3-5% loss of reactivity over 4 weeks

Experimental Protocols

Two-Step Aqueous EDC/NHS Activation and Conjugation Protocol

This protocol provides a general framework for the conjugation of this compound to a primary amine-containing molecule (e.g., a protein) in an aqueous environment.

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine

  • Amine-containing molecule (e.g., protein) in Coupling Buffer

  • Anhydrous DMSO or DMF

Procedure:

Step 1: Activation of this compound

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials.

  • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in water or Activation Buffer immediately before use.

  • Dissolve the this compound in a minimal volume of anhydrous DMSO or DMF.

  • Add the dissolved this compound to your amine-free molecule in Activation Buffer.

  • Add a molar excess of EDC and NHS/Sulfo-NHS to the solution. A common starting point is a 2-5 fold molar excess of EDC and a 5-10 fold molar excess of NHS over the DBCO-reagent.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation to the Amine-Containing Molecule

  • Immediately after activation, the activated DBCO-reagent can be added to the protein solution in the Coupling Buffer. For cleaner reactions, it is advisable to remove excess EDC and byproducts. This can be achieved by using a desalting column equilibrated with the Coupling Buffer.

  • Add the activated this compound solution to your protein solution.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes. This will hydrolyze any unreacted NHS-esters.

  • The resulting DBCO-labeled molecule can be purified from excess reagents and byproducts using size-exclusion chromatography or dialysis.

Visualizations

experimental_workflow cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_conjugation Step 2: Conjugation (pH 7.2-8.5) cluster_hydrolysis Competing Reaction DBCO_acid This compound Activated_DBCO Activated DBCO-NHS Ester DBCO_acid->Activated_DBCO 15-30 min @ RT EDC_NHS EDC + NHS in MES Buffer EDC_NHS->Activated_DBCO Conjugate DBCO-Protein Conjugate Activated_DBCO->Conjugate 1-2 hours @ RT or overnight @ 4°C Hydrolysis Hydrolyzed (Inactive) DBCO-acid Activated_DBCO->Hydrolysis Rapid at higher pH Protein Protein-NH2 in PBS Buffer Protein->Conjugate

A two-step aqueous conjugation workflow for this compound.

stability_factors cluster_reagent This compound cluster_activated Activated DBCO-NHS Ester cluster_conjugated DBCO-Conjugate Reagent Unactivated Acid Form Storage Store at -20°C Desiccated, light-protected Reagent->Storage Activated Activated NHS-Ester Reagent->Activated EDC/NHS (pH 4.5-6.0) Factors Instability Factors Activated->Factors Conjugate Final Conjugate Activated->Conjugate Amine Reaction (pH 7.2-8.5) pH High pH (>7.5) Factors->pH Time Extended Reaction Time Factors->Time Temp High Temperature Factors->Temp Considerations Storage Considerations Conjugate->Considerations Storage_Conj Store at -20°C or -80°C Azide-free buffer Considerations->Storage_Conj

Key factors influencing the stability of this compound and its derivatives.

References

Technical Support Center: Purification of DBCO-Conjugated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of DBCO-conjugated proteins from unreacted DBCO linkers. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and a comparative analysis of common purification methods.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted DBCO linker after conjugation?

It is critical to remove any excess, unreacted DBCO (Dibenzocyclooctyne) reagent following the conjugation reaction. Failure to do so can result in non-specific labeling in subsequent applications and may interfere with downstream purification and characterization of the conjugated protein.[1]

Q2: What are the most common methods for purifying DBCO-conjugated proteins?

The most widely used methods for removing small molecules like unreacted DBCO linkers from larger protein conjugates are based on size differences. These include:

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size. Larger conjugated proteins elute first, while smaller, unreacted linkers are retained in the porous beads of the chromatography column and elute later.[2]

  • Dialysis: This technique involves the use of a semi-permeable membrane that allows the passage of small molecules (unreacted linkers) while retaining the larger protein conjugates.[3]

  • Tangential Flow Filtration (TFF): TFF is a rapid and efficient method for separating and purifying biomolecules. It can be used to concentrate the protein sample while simultaneously removing small molecules through a process called diafiltration (buffer exchange).[4][5]

Q3: How can I confirm that my protein has been successfully labeled with DBCO?

Successful conjugation can be confirmed using several methods:

  • UV-Vis Spectroscopy: DBCO has a characteristic absorbance peak around 309 nm. Measuring the absorbance of the purified protein at 280 nm and 309 nm can confirm the presence of the DBCO group.

  • Mass Spectrometry (MALDI-TOF or LC-MS): This technique can be used to determine the mass of the conjugated protein. An increase in mass corresponding to the addition of one or more DBCO linkers confirms successful conjugation.

  • Click Reaction with an Azide-Fluorophore: A small amount of the purified DBCO-protein can be reacted with an azide-containing fluorescent dye. Subsequent analysis by SDS-PAGE will show a fluorescent band corresponding to the molecular weight of the protein, confirming the presence of a reactive DBCO group.

Q4: What factors can lead to low recovery of my DBCO-conjugated protein during purification?

Low protein recovery can be attributed to several factors, including:

  • Protein Aggregation: The hydrophobic nature of the DBCO group can sometimes lead to protein aggregation and precipitation.

  • Nonspecific Binding: The conjugated protein may bind nonspecifically to the purification resin or membrane. This can be particularly problematic in size exclusion chromatography where proteins can sometimes "stick" to the column matrix.

  • Sample Handling: Protein loss can occur at various stages, such as during transfers between tubes or due to adsorption to container surfaces.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Protein Recovery Protein Precipitation: The hydrophobicity of the DBCO linker may cause the conjugated protein to aggregate and precipitate.- Optimize the molar excess of the DBCO linker during the conjugation reaction to avoid over-labeling.- Perform purification steps at 4°C to improve protein stability.- Add stabilizing agents such as glycerol or arginine to the buffers.
Nonspecific Adsorption: The protein conjugate may be sticking to the chromatography resin, dialysis membrane, or TFF cassette.- For SEC, ensure the buffer has an appropriate salt concentration (e.g., 150 mM NaCl) to minimize ionic interactions with the resin.- For dialysis, consider using low-protein-binding membranes. Pre-blocking the membrane with a BSA solution can also help.- For TFF, select a membrane material with low protein binding properties (e.g., regenerated cellulose).
Inefficient Elution (SEC): The protein is not eluting properly from the column.- Ensure the column is properly packed and equilibrated.- If aggregation is suspected, consider using a column with a larger pore size.
Inefficient Removal of Unreacted Linker Inappropriate Pore Size/MWCO: The pores of the SEC resin or dialysis membrane are too large, or the molecular weight cut-off (MWCO) of the TFF membrane is too high.- For SEC, choose a resin with a fractionation range appropriate for separating the protein from the small linker molecule.- For dialysis and TFF, select a membrane with an MWCO that is significantly smaller than the molecular weight of the protein (typically 3-5 times smaller).
Insufficient Dialysis/Diafiltration: The duration of dialysis or the number of diafiltration volumes in TFF is not sufficient for complete removal of the linker.- For dialysis, increase the dialysis time and perform multiple buffer changes.- For TFF, perform at least 5-7 diafiltration volumes to ensure near-complete removal of the small molecule.
Protein Aggregation Observed After Purification High Degree of Labeling: Excessive labeling with the hydrophobic DBCO linker can lead to aggregation.- Reduce the molar ratio of DBCO linker to protein in the conjugation reaction.- Analyze the purified protein by analytical SEC to quantify the amount of aggregate.
Buffer Conditions: The pH or salt concentration of the final buffer may not be optimal for protein stability.- Perform a buffer screen to identify conditions that minimize aggregation.- Store the purified protein at an appropriate concentration and temperature.

Quantitative Data Summary

The following table provides a comparative overview of the common purification methods for removing unreacted DBCO linkers. The values presented are typical estimates and can vary depending on the specific protein, linker, and experimental conditions.

ParameterSize Exclusion Chromatography (SEC) / Spin ColumnsDialysisTangential Flow Filtration (TFF)
Protein Recovery Yield >85% (Spin Columns), can be lower for SEC columns due to dilution and potential adsorption (can be as low as 30% in some cases, but typically 90-95%)High (>90%), but can be affected by adsorption to the membrane (3-10% loss for regenerated cellulose)High (>95%)
Unreacted Linker Removal Efficiency High (>99%)High (>99% with sufficient buffer changes)Very High (>99.9% with sufficient diafiltration volumes)
Processing Time Fast (minutes for spin columns, hours for SEC)Slow (hours to overnight)Fast (hours)
Sample Volume Small to largeSmall to largeSmall to very large
Key Advantage Also removes protein aggregatesSimple setup, gentle on proteinsRapid, scalable, and combines concentration with purification
Key Disadvantage Potential for sample dilution and nonspecific bindingSlow processRequires specialized equipment

Experimental Protocols

Protocol 1: Purification using Size Exclusion Chromatography (Spin Column)

This protocol is suitable for rapid purification of small sample volumes.

  • Column Preparation:

    • Select a spin column with a molecular weight cut-off (MWCO) appropriate for your protein (e.g., 7K MWCO for antibodies).

    • Equilibrate the column by adding the desired final buffer and centrifuging according to the manufacturer's instructions. Repeat this step 2-3 times to ensure complete buffer exchange.

  • Sample Loading:

    • Apply the conjugation reaction mixture to the center of the resin bed.

  • Purification:

    • Centrifuge the column according to the manufacturer's protocol (e.g., 1,500 x g for 2 minutes).

  • Collection:

    • The purified DBCO-conjugated protein is collected in the centrifuge tube. The unreacted DBCO linker is retained in the column resin.

  • Analysis:

    • Determine the protein concentration (e.g., by measuring absorbance at 280 nm) and assess the degree of labeling.

Protocol 2: Purification using Dialysis

This protocol is suitable for larger sample volumes and is a gentle method.

  • Membrane Preparation:

    • Select a dialysis membrane with an appropriate MWCO (e.g., 10-14 kDa for antibodies).

    • Prepare the dialysis membrane according to the manufacturer's instructions (this may involve rinsing with water or buffer).

  • Sample Loading:

    • Load the conjugation reaction mixture into the dialysis cassette or tubing.

  • Dialysis:

    • Place the sealed dialysis device in a beaker containing a large volume of the desired purification buffer (e.g., 100-200 times the sample volume).

    • Stir the buffer gently at 4°C.

    • Allow dialysis to proceed for at least 4 hours, or overnight for more complete removal.

  • Buffer Exchange:

    • Change the dialysis buffer at least 2-3 times to ensure efficient removal of the unreacted linker.

  • Sample Recovery:

    • Carefully remove the purified protein solution from the dialysis device.

  • Analysis:

    • Determine the protein concentration and degree of labeling.

Protocol 3: Purification using Tangential Flow Filtration (TFF)

This protocol is ideal for larger sample volumes and for applications requiring both purification and concentration.

  • System and Membrane Preparation:

    • Select a TFF membrane cassette with an appropriate MWCO (e.g., 30 kDa for an antibody of ~150 kDa).

    • Install the cassette into the TFF system and flush with purification buffer to condition the membrane.

  • Concentration (Optional):

    • Add the conjugation reaction mixture to the feed tank.

    • Concentrate the sample to a smaller volume to reduce the amount of diafiltration buffer needed.

  • Diafiltration (Buffer Exchange):

    • Add the diafiltration buffer to the feed tank at the same rate as the filtrate is being removed to maintain a constant volume.

    • Perform 5-7 diafiltration volumes to wash out the unreacted DBCO linker.

  • Final Concentration and Recovery:

    • Concentrate the purified protein to the desired final concentration.

    • Recover the product from the TFF system. A buffer flush of the system can help maximize recovery.

  • Analysis:

    • Determine the protein concentration and degree of labeling.

Visualizations

experimental_workflow cluster_conjugation Step 1: Conjugation cluster_purification Step 2: Purification cluster_products Step 3: Products protein Protein conjugation Conjugation Reaction protein->conjugation dbco_linker DBCO-Linker dbco_linker->conjugation reaction_mix Reaction Mixture (Conjugated Protein + Unreacted Linker) conjugation->reaction_mix purification_method Purification Method (SEC, Dialysis, or TFF) reaction_mix->purification_method purified_protein Purified DBCO-Conjugated Protein purification_method->purified_protein unreacted_linker Unreacted Linker (Removed) purification_method->unreacted_linker

Caption: Experimental workflow for DBCO-protein conjugation and purification.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Protein Recovery aggregation Protein Aggregation low_yield->aggregation binding Nonspecific Binding low_yield->binding inefficient_elution Inefficient Elution/Removal low_yield->inefficient_elution optimize_labeling Optimize Labeling Ratio aggregation->optimize_labeling buffer_additives Use Buffer Additives (e.g., glycerol, arginine) aggregation->buffer_additives optimize_buffer Optimize Buffer Conditions (pH, Salt) binding->optimize_buffer low_binding_materials Use Low-Binding Materials binding->low_binding_materials inefficient_elution->optimize_buffer

Caption: Troubleshooting logic for low protein recovery during purification.

References

side reactions of DBCO-NHCO-PEG7-acid and how to minimize them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO-NHCO-PEG7-Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a bifunctional linker primarily used in copper-free click chemistry, a type of bioorthogonal ligation.[1][2][] The dibenzocyclooctyne (DBCO) group reacts specifically and spontaneously with azide-functionalized molecules in a strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2] The terminal carboxylic acid can be activated (e.g., using EDC and NHS) to form a stable amide bond with primary amines on biomolecules like proteins, peptides, or antibodies. The PEG7 linker enhances solubility and reduces non-specific binding.

Q2: What are the main side reactions associated with this compound conjugation?

The primary side reactions involve both the DBCO and the activated carboxylic acid moieties. For the DBCO group, the main side reaction is a thiol-yne addition with free sulfhydryl groups, such as those on cysteine residues. For the activated carboxylic acid (commonly as an NHS ester), the primary side reaction is hydrolysis, where the ester reacts with water and becomes non-reactive towards amines. Additionally, the hydrophobicity of the DBCO group can lead to non-specific binding and aggregation of proteins.

Q3: How can I minimize the thiol-yne side reaction?

To minimize the reaction between the DBCO group and free thiols, it is recommended to block the thiol groups prior to the conjugation reaction. This can be achieved by pre-incubating the sample containing free thiols with a thiol-alkylating agent like iodoacetamide (IAM).

Q4: What is the optimal pH for conjugation reactions involving this compound?

When the carboxylic acid is activated as an NHS ester, the optimal pH for reaction with primary amines is between 7.0 and 9.0. A pH that is too low will result in the protonation of amines, making them less reactive, while a pH above 9.0 will significantly increase the rate of NHS ester hydrolysis.

Q5: Which buffers are compatible with DBCO conjugation reactions?

It is crucial to use amine-free and azide-free buffers. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers. Buffers containing primary amines, such as Tris and glycine, must be avoided as they will compete with the target molecule for reaction with the activated carboxylic acid. Buffers containing sodium azide should also be avoided as the azide will react with the DBCO group.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Hydrolysis of activated carboxylic acid (e.g., NHS ester) Ensure proper storage of the DBCO reagent at -20°C and desiccated. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare solutions in anhydrous DMSO or DMF immediately before use.
Incorrect buffer pH Verify that the reaction buffer pH is within the optimal range of 7.0-9.0 for NHS ester reactions. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis.
Use of incompatible buffers Ensure that the reaction buffer is free of primary amines (e.g., Tris, glycine) and azides.
Degradation of the DBCO group Use fresh reagents. The DBCO group can lose reactivity over time, especially with improper storage. Avoid frequent freeze-thaw cycles.
Non-Specific Labeling or Protein Aggregation Thiol-yne side reaction Pre-treat your sample with a thiol-blocking agent like iodoacetamide (IAM) to prevent the reaction of DBCO with free sulfhydryl groups.
Hydrophobicity of the DBCO moiety Consider using a DBCO reagent with a longer, more hydrophilic PEG linker to improve the solubility of the conjugate. Increasing the PEG length can help mitigate non-specific binding and aggregation.
Excess reagent not removed Ensure thorough purification of the conjugate after the reaction using methods like size-exclusion chromatography, dialysis, or spin filtration to remove unreacted DBCO reagent.
Poor Reproducibility Inconsistent reagent preparation Always prepare fresh solutions of the activated DBCO reagent in anhydrous solvent immediately before each experiment.
Variations in reaction conditions Standardize reaction parameters such as temperature, incubation time, and reagent concentrations.

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the terminal carboxylic acid of this compound to form an NHS ester, making it reactive towards primary amines.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).

  • Add 1.5 molar equivalents of EDC and 1.2 molar equivalents of NHS to the DBCO-PEG-acid solution.

  • Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.

  • The resulting DBCO-PEG-NHS ester solution is now ready for conjugation to a primary amine-containing molecule. It is recommended to use this solution immediately.

Protocol 2: Minimizing Thiol-Yne Side Reactions with Iodoacetamide (IAM) Blocking

This protocol details the steps to block free sulfhydryl groups on a protein before conjugation with a DBCO reagent.

Materials:

  • Protein sample with free cysteine residues

  • Iodoacetamide (IAM)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting column

Procedure:

  • Dissolve the protein in the reaction buffer.

  • Add a 10-fold molar excess of IAM to the protein solution.

  • Incubate the reaction mixture in the dark at room temperature for 1 hour.

  • Remove the excess, unreacted IAM using a desalting column equilibrated with the desired reaction buffer for the subsequent DBCO conjugation.

  • The thiol-blocked protein is now ready for conjugation with the activated this compound.

Visualizations

experimental_workflow General Workflow for this compound Conjugation cluster_activation Step 1: Activation of Carboxylic Acid cluster_conjugation Step 2: Conjugation to Biomolecule cluster_click Step 3: Copper-Free Click Chemistry cluster_purification Step 4: Purification dbco_acid This compound activated_dbco DBCO-PEG-NHS Ester dbco_acid->activated_dbco Anhydrous Solvent edc_nhs EDC / NHS edc_nhs->activated_dbco dbco_conjugate DBCO-labeled Biomolecule activated_dbco->dbco_conjugate pH 7.0 - 9.0 biomolecule Amine-containing Biomolecule (e.g., Protein) biomolecule->dbco_conjugate final_conjugate Final Bioconjugate dbco_conjugate->final_conjugate azide_molecule Azide-modified Molecule azide_molecule->final_conjugate purification Purification (e.g., SEC, Dialysis) final_conjugate->purification

Caption: A general experimental workflow for bioconjugation using this compound.

troubleshooting_logic Troubleshooting Low Conjugation Yield start Low Conjugation Yield check_reagents Are reagents fresh and stored properly? start->check_reagents check_buffer Is the buffer amine-free and at the correct pH? check_reagents->check_buffer Yes solution_reagents Use fresh reagents and ensure proper handling. check_reagents->solution_reagents No check_thiol Does the biomolecule contain free thiols? check_buffer->check_thiol Yes solution_buffer Use amine-free buffer (e.g., PBS) at pH 7-9. check_buffer->solution_buffer No solution_thiol Block thiols with IAM prior to conjugation. check_thiol->solution_thiol Yes

Caption: A decision tree for troubleshooting low conjugation yield with DBCO reagents.

References

Technical Support Center: DBCO-NHCO-PEG7-Acid Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of DBCO-NHCO-PEG7-acid in conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive groups on this compound and what do they do?

A1: this compound is a heterobifunctional linker with three main components:

  • DBCO (Dibenzocyclooctyne): This is a strained alkyne that reacts with azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), also known as copper-free click chemistry. This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes.

  • PEG7 (Polyethylene Glycol, 7 units): The PEG spacer is hydrophilic, which improves the solubility of the molecule in aqueous buffers. It also provides a flexible linker arm that can reduce steric hindrance between the conjugated molecules.

  • Acid (Carboxylic Acid): The terminal carboxylic acid group (-COOH) can be conjugated to primary amine groups (-NH₂) on a target molecule (e.g., proteins, peptides, antibodies) to form a stable amide bond. This reaction typically requires activation with carbodiimide chemistry, such as using EDC and NHS.

Q2: What is the optimal pH for conjugating the carboxylic acid end of this compound to an amine-containing molecule?

A2: The conjugation of the carboxylic acid to a primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is a two-step process, each with its own optimal pH range:

  • Carboxyl Activation Step: The activation of the carboxylic acid group with EDC and NHS is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 .[1][2] MES buffer is a common and effective choice for this step.[1][2][3]

  • Amine Coupling Step: The subsequent reaction of the activated NHS-ester with the primary amine on the target molecule is most efficient at a physiological to slightly basic pH, ranging from pH 7.0 to 8.5 . Phosphate-buffered saline (PBS) at pH 7.2-7.5 is frequently used for this step.

Q3: What buffers should I use for the EDC/NHS conjugation reaction?

A3: It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the intended reaction.

  • Recommended for Activation (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer.

  • Recommended for Coupling (pH 7.0-8.5): Phosphate-Buffered Saline (PBS), Borate buffer, or Sodium Bicarbonate buffer.

  • Buffers to Avoid: Tris, Glycine, and Acetate buffers should be avoided as they contain reactive groups that will interfere with the coupling chemistry.

Q4: At what pH is the DBCO group stable?

A4: The DBCO group is sensitive to acidic conditions and should not be subjected to a pH below 5 during reaction or workup. It is relatively stable in the presence of aqueous bases.

Q5: What is the optimal pH for the DBCO-azide (SPAAC) reaction?

A5: The copper-free click chemistry reaction between DBCO and an azide is generally efficient across a broad pH range. A neutral pH of 7.0-7.4 is typically suitable. Some studies have shown that higher pH values can increase the reaction rate. The reaction is often performed in PBS at pH 7.4.

Troubleshooting Guides

Issue 1: Low Conjugation Efficiency of Carboxylic Acid to Amine
Potential Cause Recommended Solution
Suboptimal pH Ensure a two-step pH process. Use an acidic buffer (e.g., MES, pH 4.5-6.0) for the EDC/NHS activation step, then adjust the pH to 7.2-8.0 for coupling to the amine-containing molecule.
Inactive Reagents EDC and NHS are moisture-sensitive. Store them desiccated at -20°C. Always allow vials to warm to room temperature before opening to prevent condensation. Prepare EDC and NHS solutions immediately before use.
Hydrolysis of Intermediates The EDC-activated O-acylisourea intermediate and the subsequent NHS-ester are susceptible to hydrolysis. Perform the coupling step as quickly as possible after the activation step.
Inappropriate Buffer Buffers containing primary amines (Tris, Glycine) or carboxylates (Acetate) will quench the reaction. Use recommended non-interfering buffers like MES and PBS.
Incorrect Molar Ratios The optimal molar ratio can vary. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups. Empirical optimization is often required.
Issue 2: Low Yield in the DBCO-Azide (SPAAC) Reaction
Potential Cause Recommended Solution
Suboptimal Reaction Conditions Increase the concentration of one or both reactants. Reactions are more efficient at higher concentrations. Also, consider increasing the incubation temperature (e.g., to 37°C) or extending the incubation time (4-12 hours is typical, but longer may improve efficiency).
Steric Hindrance The PEG7 linker helps to minimize steric hindrance, but if you are conjugating large biomolecules, this can still be a factor. Ensure adequate linker length for your specific application.
Degradation of DBCO Avoid exposing the DBCO-containing molecule to pH < 5 during any step of the process.
Excess Reagent Not Removed If the previous EDC/NHS conjugation step was not properly quenched or purified, unreacted components might interfere. Use a desalting column to purify the DBCO-labeled molecule before adding the azide-containing partner.

Experimental Protocols

Protocol: Two-Step Conjugation of this compound to a Protein

This protocol describes the activation of the carboxylic acid on this compound and subsequent conjugation to a primary amine on a protein.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Protein to be conjugated (in Coupling Buffer)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1M Hydroxylamine, pH 8.5

  • Desalting Column

Procedure:

  • Reagent Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening. Prepare stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water immediately before use.

  • Carboxyl Activation:

    • Dissolve this compound in Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS to the DBCO-PEG-acid solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Purification (Optional but Recommended): Remove excess EDC and Sulfo-NHS using a desalting column equilibrated with ice-cold Activation Buffer. This prevents EDC from cross-linking carboxyl groups on the target protein.

  • Protein Coupling:

    • Immediately add the activated DBCO-PEG-NHS ester solution to your protein solution in Coupling Buffer. Alternatively, if you used a desalting column, exchange the buffer of the activated compound to the Coupling Buffer and then add it to the protein.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes to block any unreacted NHS-ester sites.

  • Final Purification: Purify the DBCO-labeled protein conjugate using a desalting column or dialysis to remove unreacted reagents and byproducts.

Visualizations

G This compound Conjugation Pathway cluster_0 Step 1: Carboxyl Activation (pH 4.5 - 6.0) cluster_1 Step 2: Amine Coupling (pH 7.0 - 8.5) cluster_2 Step 3: Copper-Free Click Reaction DBCO_Acid DBCO-NHCO-PEG7-COOH Activated_DBCO DBCO-NHCO-PEG7-CO-NHS (Amine-Reactive Ester) DBCO_Acid->Activated_DBCO Activation EDC_NHS EDC + Sulfo-NHS in MES Buffer EDC_NHS->Activated_DBCO DBCO_Protein DBCO-Labeled Molecule Activated_DBCO->DBCO_Protein Coupling in PBS Buffer Protein Target Molecule with Primary Amine (R-NH2) Protein->DBCO_Protein Final_Conjugate Final Bioconjugate DBCO_Protein->Final_Conjugate SPAAC Reaction Azide_Molecule Azide-Tagged Molecule (R'-N3) Azide_Molecule->Final_Conjugate

Caption: Workflow for this compound conjugation.

G Logical Flow for Troubleshooting Low Yield Start Low Conjugation Yield Check_pH Verify pH for each step? Activation: 4.5-6.0 Coupling: 7.0-8.5 Start->Check_pH Check_Reagents Are EDC/NHS fresh? Stored properly? Check_pH->Check_Reagents Yes Correct_pH Adjust pH using MES and PBS buffers Check_pH->Correct_pH No Check_Buffers Using non-amine, non-carboxylate buffers? Check_Reagents->Check_Buffers Yes New_Reagents Use fresh, properly handled reagents Check_Reagents->New_Reagents No Check_Ratios Optimize molar ratios of EDC/NHS? Check_Buffers->Check_Ratios Yes Change_Buffers Switch to recommended buffers (MES, PBS) Check_Buffers->Change_Buffers No Check_SPAAC Optimize SPAAC? (Concentration, Temp, Time) Check_Ratios->Check_SPAAC Yes Titrate_Ratios Perform titration of EDC/NHS concentrations Check_Ratios->Titrate_Ratios No Adjust_SPAAC Increase concentration, temperature, or time Check_SPAAC->Adjust_SPAAC No Success Improved Yield Check_SPAAC->Success Yes Correct_pH->Check_Reagents New_Reagents->Check_Buffers Change_Buffers->Check_Ratios Titrate_Ratios->Check_SPAAC Adjust_SPAAC->Success

Caption: Troubleshooting flowchart for low yield conjugation.

References

Technical Support Center: Post-Conjugation Purification of DBCO-NHCO-PEG7-Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on removing excess DBCO-NHCO-PEG7-acid following conjugation reactions. Find troubleshooting advice and answers to frequently asked questions to ensure a high-purity final product.

Troubleshooting Guide

Encountering issues with your post-conjugation cleanup? This guide addresses common problems, their potential causes, and actionable solutions.

Problem Potential Cause Recommended Solution
Low Recovery of Conjugate Nonspecific Adsorption: The conjugate may be binding to the purification matrix (e.g., chromatography resin, dialysis membrane).Membrane/Resin Choice: For dialysis, consider using membranes with low protein binding properties, such as those made from regenerated cellulose.[1] For chromatography, select a resin with a chemistry that minimizes interaction with your molecule. Buffer Optimization: Adjust the ionic strength or pH of your buffers to reduce nonspecific binding.[1]
Precipitation: The conjugate may have aggregated and precipitated out of solution during the purification process.Solubility Assessment: Before purification, assess the solubility of your conjugate in the chosen buffer. The DBCO and other moieties can be hydrophobic, potentially leading to poor solubility.[2] Gentle Mixing: Avoid vigorous vortexing or stirring that can lead to protein denaturation and aggregation.
Incomplete Removal of Excess DBCO-PEG-Acid Inadequate Separation: The chosen purification method may not have sufficient resolution to separate the small molecule linker from the much larger conjugate.Optimize Method: For Size Exclusion Chromatography (SEC), ensure the column has the appropriate pore size to effectively separate your conjugate from the small molecule linker.[] For dialysis, increase the number of buffer changes and the total dialysis time.[4] Method Combination: Consider a multi-step purification approach. For example, an initial dialysis step can be followed by SEC for polishing.
Incorrect Molecular Weight Cutoff (MWCO): For dialysis or ultrafiltration, the membrane's MWCO may be too large, allowing the conjugate to be lost, or too close to the size of the conjugate, hindering efficient removal of the smaller linker.Select Appropriate MWCO: A general rule is to choose a membrane with an MWCO that is at least three to five times smaller than the molecular weight of your target conjugate.
Conjugate Instability or Degradation Presence of Reducing Agents: If your DBCO-PEG linker contains a disulfide bond, contaminating reducing agents in your buffers can cleave it.Use High-Purity Reagents: Ensure all buffers and reagents are freshly prepared and free from reducing agents.
pH Instability: The pH of the buffer may be causing degradation of the conjugate or the linker.Buffer Screening: Perform buffer screening to identify the optimal pH and buffer system for your conjugate's stability.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing excess this compound after conjugation?

A1: The most common and effective methods for removing small molecule impurities like excess this compound from larger biomolecule conjugates include Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).

Q2: How does Size Exclusion Chromatography (SEC) work to remove the excess linker?

A2: SEC separates molecules based on their size (hydrodynamic volume). The reaction mixture is passed through a column packed with porous beads. Larger molecules, like your conjugate, cannot enter the pores and elute first. Smaller molecules, such as the excess DBCO-PEG-acid, enter the pores, taking a longer path, and elute later, thus achieving separation.

Q3: What should I consider when choosing a dialysis membrane for removing the excess linker?

A3: The primary consideration is the Molecular Weight Cutoff (MWCO) of the membrane. You should select a membrane with an MWCO that is significantly smaller than your conjugate to ensure its retention, while being large enough to allow the smaller excess linker to pass through freely. A common rule of thumb is to choose an MWCO that is 1/3 to 1/5 the molecular weight of the protein. The membrane material is also important; regenerated cellulose is a popular choice due to its low protein binding characteristics.

Q4: Can I use Tangential Flow Filtration (TFF) for this purification?

A4: Yes, TFF is a highly efficient method for separating, purifying, and concentrating biomolecules. In TFF, the solution flows parallel to the membrane surface, which prevents the build-up of molecules on the membrane that can cause fouling. This method is scalable and can be used for both concentration and buffer exchange (diafiltration) to remove small molecules like the excess DBCO-PEG-acid.

Q5: How can I confirm that the excess DBCO-PEG-acid has been successfully removed?

A5: The removal of the excess linker can be monitored using analytical techniques. A common method is to use UV-Vis spectroscopy to measure the absorbance at 280 nm (for the protein/antibody) and around 309 nm (for the DBCO group). A significant decrease in the 309 nm absorbance in the purified sample compared to the crude reaction mixture indicates successful removal of the DBCO-containing linker. High-Performance Liquid Chromatography (HPLC), particularly Reverse Phase (RP-HPLC) or Size Exclusion (SE-HPLC), can also be used to separate and quantify the conjugate, unreacted biomolecule, and excess linker.

Experimental Protocols

Here are detailed protocols for the recommended purification methods.

Protocol 1: Size Exclusion Chromatography (SEC)

This protocol is designed for the separation of a protein conjugate from the smaller, unreacted this compound.

Materials:

  • SEC column suitable for the size of the protein conjugate (e.g., Sephadex G-25 or G-50 for desalting and buffer exchange).

  • Chromatography system (e.g., FPLC or HPLC).

  • Isocratic mobile phase (e.g., PBS, pH 7.4).

  • Sample clarification filter (0.22 µm).

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the chosen mobile phase at a constant flow rate.

  • Sample Preparation: Centrifuge the conjugation reaction mixture to remove any precipitates. Filter the supernatant through a 0.22 µm filter.

  • Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should typically be between 0.5% and 2% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions as the sample elutes from the column. The larger conjugate will elute first in the void volume, followed by the smaller excess DBCO-PEG-acid.

  • Analysis: Analyze the collected fractions using UV-Vis spectroscopy (A280 for protein, A309 for DBCO) or SDS-PAGE to identify the fractions containing the purified conjugate.

  • Pooling: Pool the fractions containing the pure conjugate.

Protocol 2: Dialysis

This protocol is suitable for removing small molecule impurities and for buffer exchange.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO.

  • Large volume of dialysis buffer (dialysate), typically 100-200 times the sample volume.

  • Magnetic stirrer and stir bar.

  • Beaker or container large enough to hold the dialysate and the dialysis unit.

Procedure:

  • Membrane Preparation: If using dialysis tubing, cut to the desired length and pre-treat according to the manufacturer's instructions. This often involves soaking in deionized water to remove preservatives.

  • Sample Loading: Load the conjugation reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.

  • Dialysis Setup: Place the sealed dialysis unit into the container with the dialysis buffer. Place the container on a magnetic stirrer and add a stir bar to the buffer to ensure continuous mixing.

  • First Buffer Exchange: Dialyze for 2-4 hours at room temperature or overnight at 4°C.

  • Subsequent Buffer Exchanges: Change the dialysis buffer. For efficient removal, at least two to three buffer changes are recommended.

  • Sample Recovery: After the final buffer exchange, carefully remove the dialysis unit from the buffer and recover the purified conjugate.

Protocol 3: Tangential Flow Filtration (TFF)

TFF is an efficient method for concentrating and desalting/buffer exchanging samples.

Materials:

  • TFF system (pump, reservoir, pressure gauges, tubing).

  • TFF cassette or hollow fiber module with an appropriate MWCO.

  • Diafiltration buffer.

Procedure:

  • System Setup: Assemble the TFF system according to the manufacturer's instructions.

  • Membrane Conditioning: Flush the system and condition the membrane with a suitable buffer, as recommended by the manufacturer.

  • Sample Concentration (Optional): If the sample volume is large, it can first be concentrated by recirculating the retentate back to the reservoir while allowing the permeate to be removed.

  • Diafiltration (Buffer Exchange): Add the diafiltration buffer to the sample reservoir at the same rate that the permeate is being removed. This maintains a constant volume in the reservoir while exchanging the buffer and removing the small molecule impurities. Continue for several diavolumes (typically 5-10) to ensure complete removal of the excess linker.

  • Sample Recovery: Once diafiltration is complete, recover the purified and buffer-exchanged conjugate from the system.

Data Summary

The efficiency of each purification method can vary depending on the specific conjugate and experimental conditions. The following table provides a qualitative comparison.

Purification Method Principle of Separation Typical Purity Achieved Advantages Disadvantages
Size Exclusion Chromatography (SEC) Molecular SizeHigh to Very HighHigh resolution, can be used for both purification and analysis.Sample dilution, limited sample volume capacity per run.
Dialysis Molecular Size (via semi-permeable membrane)Good to HighSimple setup, gentle on proteins, suitable for buffer exchange.Time-consuming, potential for sample loss due to nonspecific binding.
Tangential Flow Filtration (TFF) Molecular Size (via semi-permeable membrane with cross-flow)HighFast, scalable, combines concentration and purification.Requires specialized equipment, potential for membrane fouling.

Visualizations

The following diagrams illustrate the workflows for the described purification techniques.

experimental_workflow cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_product Final Product conjugation Biomolecule + This compound sec Size Exclusion Chromatography conjugation->sec dialysis Dialysis conjugation->dialysis tff Tangential Flow Filtration conjugation->tff purified_conjugate Purified Conjugate sec->purified_conjugate dialysis->purified_conjugate tff->purified_conjugate

Caption: Overview of post-conjugation purification workflows.

sec_workflow start Crude Conjugation Mixture equilibration Equilibrate SEC Column start->equilibration injection Inject Sample equilibration->injection elution Isocratic Elution injection->elution collection Collect Fractions elution->collection analysis Analyze Fractions (UV-Vis/SDS-PAGE) collection->analysis pooling Pool Fractions with Pure Conjugate analysis->pooling end Purified Conjugate pooling->end

Caption: Step-by-step workflow for Size Exclusion Chromatography.

dialysis_workflow start Crude Conjugation Mixture load_sample Load Sample into Dialysis Membrane start->load_sample dialyze1 Dialyze against Buffer (2-4h or O/N) load_sample->dialyze1 change_buffer1 Change Dialysis Buffer dialyze1->change_buffer1 dialyze2 Continue Dialysis change_buffer1->dialyze2 change_buffer2 Change Dialysis Buffer (Final) dialyze2->change_buffer2 recover Recover Purified Sample change_buffer2->recover end Purified Conjugate recover->end

Caption: Detailed workflow for the dialysis procedure.

References

Validation & Comparative

Determining the Degree of Labeling for Biomolecules Functionalized with DBCO-NHCO-PEG7-Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation, the precise quantification of labeling is paramount for ensuring the consistency and efficacy of modified biomolecules in research, diagnostics, and therapeutic applications. The degree of labeling (DOL), which defines the average number of label molecules conjugated to a single biomolecule, is a critical quality attribute. This guide provides a comprehensive comparison of methodologies for determining the DOL of biomolecules labeled with DBCO-NHCO-PEG7-acid and contrasts this approach with alternative bioconjugation techniques.

Spectrophotometric Determination of DOL for DBCO-Labeled Biomolecules

A widely used and straightforward method for determining the DOL of proteins or antibodies labeled with dibenzocyclooctyne (DBCO) reagents is through UV-Vis spectrophotometry. This technique relies on the distinct absorbance maxima of the protein (at 280 nm) and the DBCO group (at approximately 309 nm).[1][2][3][4]

Key Parameters and Calculations

The calculation of DOL involves measuring the absorbance of the purified conjugate at two wavelengths and applying the Beer-Lambert law. The necessary parameters are:

  • A280: Absorbance of the conjugate at 280 nm.

  • A309: Absorbance of the conjugate at 309 nm.

  • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for a typical IgG, this is approximately 203,000 M⁻¹cm⁻¹).[1]

  • ε_DBCO: Molar extinction coefficient of the DBCO group at 309 nm (approximately 12,000 M⁻¹cm⁻¹).

  • Correction Factor (CF): The ratio of the DBCO absorbance at 280 nm to its absorbance at 309 nm. A typical correction factor is around 0.90.

The concentration of the protein and the DOL can be calculated using the following formulas:

Protein Concentration (M) = (A280 - (A309 x CF)) / ε_protein

Degree of Labeling (DOL) = A309 / (ε_DBCO x Protein Concentration (M))

Comparison of Bioconjugation Chemistries

The choice of bioconjugation chemistry is a critical decision in the development of labeled biomolecules. Strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes DBCO, is a prominent "click chemistry" method. It offers the significant advantage of being copper-free, which is crucial for applications in living systems where copper catalysts can be toxic. Other common methods include copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and hydrazone ligation.

Parameter Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Hydrazone Ligation
Reaction Principle Reaction between a strained cyclooctyne (e.g., DBCO) and an azide.Copper(I)-catalyzed reaction between a terminal alkyne and an azide.Condensation reaction between a hydrazine/hydrazide and an aldehyde/ketone.
Biocompatibility High (copper-free).Lower (requires potentially cytotoxic copper catalyst).High.
Reaction Kinetics Fast.Very fast.Generally slower, but can be accelerated with catalysts (e.g., aniline).
Stability of Linkage Stable triazole ring.Stable triazole ring.Reversible hydrazone bond (can be an advantage for drug delivery).
Typical Reactants DBCO, BCN, DIBO.Terminal alkynes, azides.Hydrazines, hydrazides, aldehydes, ketones.

Experimental Protocols

A detailed protocol for labeling a protein with a DBCO-PEG reagent and subsequently determining the DOL is outlined below.

Protocol: Protein Labeling with DBCO-PEG-NHS Ester and DOL Determination

Materials:

  • Protein solution (e.g., antibody at 1-5 mg/mL in amine-free buffer like PBS, pH 7.2-8.0).

  • This compound activated as an NHS ester (or similar DBCO-PEG-NHS ester).

  • Anhydrous DMSO or DMF.

  • Purification columns (e.g., spin desalting columns).

  • UV-Vis spectrophotometer.

Procedure:

  • Reagent Preparation: Prepare a fresh stock solution of the DBCO-PEG-NHS ester in anhydrous DMSO or DMF (e.g., 10 mM).

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the DBCO-PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C overnight.

  • Purification: Remove excess, unreacted DBCO reagent using a spin desalting column or dialysis.

  • Spectrophotometric Measurement: Measure the absorbance of the purified DBCO-labeled protein at 280 nm and 309 nm using a spectrophotometer.

  • DOL Calculation: Calculate the protein concentration and the DOL using the formulas provided above.

Visualizing Workflows and Concepts

Experimental Workflow for DOL Determination

G cluster_prep Sample Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_reagent Prepare DBCO-PEG-NHS Ester Solution mix Mix Protein and DBCO Reagent prep_reagent->mix prep_protein Prepare Protein in Amine-Free Buffer prep_protein->mix incubate Incubate at RT mix->incubate purify Remove Excess Reagent (Desalting Column) incubate->purify measure Measure Absorbance (280 nm & 309 nm) purify->measure calculate Calculate Protein Concentration & DOL measure->calculate G start Start: Select Bioconjugation Method in_vivo Application in Living System? start->in_vivo spaac Use SPAAC (e.g., DBCO) in_vivo->spaac Yes cleavable Need a Cleavable Linker? in_vivo->cleavable No hydrazone Use Hydrazone Ligation cleavable->hydrazone Yes cuaac Use CuAAC for High Stability cleavable->cuaac No

References

A Researcher's Guide to Selecting the Optimal PEG Linker Length in DBCO Reagents for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation, particularly for the development of targeted therapeutics like antibody-drug conjugates (ADCs), the choice of chemical tools is paramount. Dibenzocyclooctyne (DBCO) reagents are at the forefront of copper-free click chemistry, enabling the precise and stable ligation of molecules in complex biological environments. A key feature of many DBCO reagents is the incorporation of a polyethylene glycol (PEG) linker, which enhances solubility and reduces steric hindrance. However, the length of this PEG spacer (denoted as 'n' in DBCO-PEGn) can significantly influence the performance of the reagent. This guide provides a comparative analysis of DBCO reagents with different PEG linker lengths, supported by available experimental data, to assist researchers in making informed decisions for their specific applications.

The Impact of PEG Linker Length on DBCO Reagent Performance

The length of the PEG chain in a DBCO reagent can modulate several key properties, including reaction kinetics, solubility, and the overall efficiency of the conjugation process. While the literature provides a wealth of information on the benefits of PEGylation, direct comparative studies quantifying the impact of different PEG lengths on DBCO reagent performance are not abundant. This guide consolidates available data to draw meaningful comparisons.

Data Presentation: A Comparative Overview

The following tables summarize the key performance indicators for DBCO reagents with varying PEG linker lengths based on available data. It is important to note that reaction conditions can significantly influence these parameters.

ParameterDBCO-PEG4DBCO-PEG8DBCO-PEG12
Second-Order Rate Constant (k₂) with Azide 2.1 ± 0.2 L mol⁻¹ s⁻¹ (with azide-PEG4-acid in PBS, pH 7.4 at 37°C)[1]Not specifiedNot specified
Aqueous Solubility (for NHS ester derivative) 1.5 mM to 5.5 mM[2][3]Qualitatively described as having improved water solubility[4][5]Qualitatively described as having improved water solubility
Conjugation Efficiency High conjugation yield observed in antibody labelingNot specifiedNot specified

Note: The second-order rate constant for DBCO-azide reactions can generally reach up to 1 M⁻¹s⁻¹ under optimal conditions. The specific PEG linker length's influence on this rate is not well-documented in a comparative manner.

Key Considerations for Selecting a DBCO-PEGn Reagent
  • Solubility: For applications involving large, hydrophobic biomolecules or high concentrations of reagents, a longer PEG linker (e.g., PEG8, PEG12) is generally recommended to improve aqueous solubility and prevent aggregation. While quantitative data is sparse, the hydrophilic nature of the PEG chain is well-established to enhance the water solubility of the overall conjugate.

  • Steric Hindrance: When conjugating to sterically hindered sites on a biomolecule, a longer, more flexible PEG linker can provide better access for the DBCO group to react with its azide partner. This can lead to higher conjugation efficiency.

  • Reaction Kinetics: The intrinsic reactivity of the DBCO group is high. While the impact of the PEG linker on the reaction rate is not extensively studied, it is not expected to dramatically alter the kinetics for shorter PEG chains. For very long PEG chains, the increased hydrodynamic volume could potentially influence the collision frequency of the reacting molecules.

  • Application-Specific Requirements: In applications like antibody-drug conjugation, the linker length can influence the stability, pharmacokinetics, and efficacy of the final product. Longer linkers may be beneficial for some ADCs, while shorter linkers might be preferred for others to maintain stability.

Experimental Protocols

The following are generalized protocols for antibody conjugation using DBCO-PEGn-NHS esters, a common application for these reagents.

Antibody Preparation
  • Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer) or sodium azide, exchange the buffer to a non-amine-containing buffer such as Phosphate-Buffered Saline (PBS) at pH 7.4. This can be done using spin desalting columns or dialysis.

  • Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer. The antibody concentration can be determined by measuring the absorbance at 280 nm.

Activation of Antibody with DBCO-PEGn-NHS Ester
  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the DBCO-PEGn-NHS ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Conjugation Reaction: Add a 20- to 30-fold molar excess of the DBCO-PEGn-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be kept below 20% to avoid denaturation of the antibody.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15 minutes.

  • Purification: Remove the excess, unreacted DBCO reagent using a spin desalting column or size-exclusion chromatography.

Copper-Free Click Chemistry Reaction
  • Prepare Azide-Modified Molecule: Dissolve the azide-functionalized molecule in a compatible buffer.

  • Click Reaction: Mix the DBCO-activated antibody with a 2- to 4-fold molar excess of the azide-modified molecule.

  • Incubation: Incubate the reaction mixture overnight at 4°C or for 4-12 hours at room temperature.

  • Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography) to remove any unreacted molecules.

Characterization
  • Degree of Labeling (DOL): The number of DBCO molecules per antibody can be determined by UV-Vis spectrophotometry, measuring the absorbance at 280 nm for the protein and ~310 nm for the DBCO group.

Mandatory Visualization

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates a typical workflow for the synthesis of an ADC using a DBCO-PEG linker.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_activation Antibody Activation cluster_drug_linker Drug-Linker Preparation cluster_conjugation Click Chemistry Conjugation cluster_characterization Characterization mAb Monoclonal Antibody (mAb) buffer_exchange Buffer Exchange (to PBS, pH 7.4) mAb->buffer_exchange activation Incubate mAb with DBCO Reagent buffer_exchange->activation dbco_reagent DBCO-PEGn-NHS Ester (in DMSO) dbco_reagent->activation quench Quench Reaction (e.g., Tris buffer) activation->quench purify_mAb Purify DBCO-mAb (e.g., Desalting Column) quench->purify_mAb click_reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) purify_mAb->click_reaction azide_drug Azide-Functionalized Cytotoxic Drug azide_drug->click_reaction purify_adc Purify Final ADC (e.g., SEC) click_reaction->purify_adc characterize Characterize ADC (e.g., DAR, Purity) purify_adc->characterize

Caption: Workflow for ADC synthesis using a DBCO-PEGn-NHS ester linker.

Logical Relationship of Linker Properties

The following diagram illustrates the logical relationships between PEG linker length and its impact on the properties of the DBCO reagent and the final bioconjugate.

Linker_Properties cluster_properties Impacted Properties cluster_outcomes Potential Outcomes peg_length PEG Linker Length (e.g., n in PEGn) solubility Increased Aqueous Solubility peg_length->solubility increases steric Reduced Steric Hindrance peg_length->steric decreases hydrophobicity Decreased Hydrophobicity peg_length->hydrophobicity decreases aggregation Reduced Aggregation of Conjugate solubility->aggregation pk Altered Pharmacokinetics (e.g., for ADCs) solubility->pk efficiency Improved Conjugation Efficiency steric->efficiency hydrophobicity->pk

Caption: Influence of PEG linker length on bioconjugation properties.

References

Navigating ADC Development: A Comparative Guide to Linker Stability Validation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of the linker in an antibody-drug conjugate (ADC) is paramount to achieving therapeutic success. The linker's ability to remain intact in circulation and selectively release its cytotoxic payload at the target site directly impacts the efficacy and safety of the ADC.[1][2] Mass spectrometry has emerged as a powerful and indispensable tool for rigorously evaluating ADC linker stability.[3][4]

This guide provides an objective comparison of two prominent mass spectrometry-based methodologies for validating ADC linker stability: Intact/Subunit Mass Analysis and Released Payload Quantification . We will delve into the experimental protocols for each and present supporting quantitative data to aid in the selection of the most appropriate analytical strategy for your research needs.

Method 1: Intact and Subunit Mass Analysis for Drug-to-Antibody Ratio (DAR) Monitoring

This approach, often referred to as a "top-down" or "middle-down" method, focuses on determining the average number of drug molecules conjugated to an antibody, known as the drug-to-antibody ratio (DAR), over time in a biological matrix.[3] A decrease in the DAR is a direct indicator of linker cleavage and payload loss. This method provides a comprehensive overview of the stability of the entire ADC population.

Experimental Protocol: In Vitro Plasma Stability Assay for DAR Monitoring

This protocol outlines the steps to assess ADC stability by monitoring DAR changes in plasma.

  • Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at a concentration of 100 µg/mL at 37°C.

  • Time Points: Aliquots of the incubation mixture are collected at various time points, such as 0, 6, 24, 48, 72, and 168 hours.

  • Sample Preparation:

    • Immunoaffinity Capture: The ADC is isolated from the plasma matrix using affinity capture techniques, for example, by using beads coated with an anti-human IgG antibody.

    • Reduction (for subunit analysis): For subunit analysis, the captured ADC is treated with a reducing agent like dithiothreitol (DTT) to separate the heavy and light chains.

  • LC-MS Analysis: The intact or reduced ADC samples are then analyzed by liquid chromatography-mass spectrometry (LC-MS). High-resolution mass spectrometers, such as Q-TOF or Orbitrap instruments, are typically used.

  • Data Analysis: The mass spectra are deconvoluted to determine the masses of the different ADC species (with varying numbers of conjugated drugs). The relative abundance of each species is used to calculate the average DAR at each time point.

Intact and Subunit Mass Analysis Workflow cluster_incubation In Vitro Incubation cluster_prep Sample Preparation cluster_analysis Analysis ADC_Plasma ADC in Plasma (37°C) Timepoints Collect Aliquots (0, 6, 24, 48, 72, 168h) ADC_Plasma->Timepoints Immuno_Capture Immunoaffinity Capture Timepoints->Immuno_Capture Reduction Reduction (DTT) Immuno_Capture->Reduction For Subunit Analysis LC_MS LC-MS Analysis (Q-TOF/Orbitrap) Immuno_Capture->LC_MS For Intact Analysis Reduction->LC_MS Data_Analysis Deconvolution & DAR Calculation LC_MS->Data_Analysis

Workflow for Intact/Subunit Mass Analysis of ADC Stability.

Method 2: Released Payload Quantification

In contrast to monitoring the ADC itself, this "bottom-up" approach directly measures the amount of cytotoxic payload that has been prematurely released into the circulation. This method is highly sensitive and provides a direct quantification of linker cleavage.

Experimental Protocol: Quantification of Free Payload in Plasma

This protocol details the steps to quantify the concentration of released payload in plasma samples.

  • Incubation: Similar to the DAR monitoring method, the ADC is incubated in plasma at 37°C, with aliquots taken at predefined time points.

  • Sample Preparation:

    • Protein Precipitation: An organic solvent, such as acetonitrile, is added to the plasma aliquots to precipitate proteins, including the intact ADC and plasma proteins.

    • Centrifugation: The samples are centrifuged to pellet the precipitated proteins.

    • Supernatant Collection: The supernatant, which contains the small-molecule free payload, is collected for analysis.

  • LC-MS/MS Analysis: The supernatant is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. A triple quadrupole mass spectrometer is often used for this type of quantitative analysis due to its high sensitivity and specificity.

  • Data Analysis: The amount of free payload is quantified by comparing its signal to a standard curve generated with known concentrations of the payload.

Released Payload Quantification Workflow cluster_incubation In Vitro Incubation cluster_prep Sample Preparation cluster_analysis Analysis ADC_Plasma ADC in Plasma (37°C) Timepoints Collect Aliquots ADC_Plasma->Timepoints Protein_Precipitation Protein Precipitation (Acetonitrile) Timepoints->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_MSMS LC-MS/MS Analysis (Triple Quadrupole) Supernatant_Collection->LC_MSMS Quantification Quantification vs. Standard Curve LC_MSMS->Quantification

Workflow for Released Payload Quantification of ADC Stability.

Comparative Data on ADC Linker Stability

The choice of linker chemistry is a critical factor influencing the stability of an ADC. The following table summarizes quantitative data on the stability of different linker types, as assessed by mass spectrometry.

Linker TypeADC ModelAnimal Model/MatrixTime Point% Payload Loss / DAR ReductionMass Spectrometry MethodReference
Valine-Citrulline (vc)Trastuzumab-vc-MMAERat Plasma7 days~75% reduction in bound drugReleased Payload Quantification
Valine-Citrulline (vc)ITC6104RO (anti-B7-H3)Mouse Plasma24 hoursSignificant decrease in DARSubunit Mass Analysis
Ortho Hydroxy-Protected Aryl Sulfate (OHPAS)ITC6103RO (anti-B7-H3)Mouse Plasma24 hoursStable (no significant DAR change)Subunit Mass Analysis
Maleimide (Thiol-based)-Human Plasma120 hours~38% degradationNot specified
2-(maleimidomethyl)-1,3-dioxane (MD)-Human Plasma120 hours~3% degradationNot specified
Silyl ether-basedMMAE conjugateHuman Plasma>7 daysHalf-life > 7 daysNot specified

Conclusion: Selecting the Right Method

Both Intact/Subunit Mass Analysis and Released Payload Quantification offer valuable insights into ADC linker stability.

  • Intact/Subunit Mass Analysis is advantageous for understanding the overall stability profile of the ADC population and observing the distribution of different drug-loaded species. It can also help identify other modifications to the antibody.

  • Released Payload Quantification provides a highly sensitive and direct measure of linker cleavage, which is crucial for assessing the potential for off-target toxicity.

The choice between these methods will depend on the specific questions being addressed in the ADC development program. In many cases, a combination of both approaches will provide the most comprehensive understanding of ADC linker stability, ensuring the development of safer and more effective cancer therapeutics.

References

Unveiling the Impact of PEGylation on DBCO Reaction Kinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the choice of reagents is paramount to experimental success. Dibenzocyclooctyne (DBCO) derivatives are workhorses in strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. This guide provides an objective comparison of the reaction kinetics of DBCO-NHCO-PEG7-acid and other DBCO derivatives, supported by experimental data and detailed protocols, to empower informed decisions in your research endeavors.

The inherent ring strain of the DBCO moiety drives its rapid reaction with azides, forming a stable triazole linkage without the need for cytotoxic copper catalysts.[1] This has led to the widespread adoption of DBCO derivatives in bioconjugation, labeling of biomolecules in living systems, and the development of antibody-drug conjugates (ADCs).[2][3] A key modification to the core DBCO structure is the introduction of polyethylene glycol (PEG) linkers. These hydrophilic chains can significantly influence the physicochemical properties and, importantly, the reaction kinetics of the DBCO reagent.

Quantitative Comparison of Reaction Kinetics

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂), with a higher value indicating a faster reaction. The inclusion of a PEG linker, such as in this compound, can enhance the reaction rate by increasing the hydrophilicity and bioavailability of the DBCO reagent, particularly in aqueous environments. Furthermore, the PEG spacer can mitigate steric hindrance between the reacting molecules.

A comparative study on DBCO-conjugated antibodies demonstrated that the incorporation of a PEG5 linker (DBCO-PEG5-Her) resulted in a 31 ± 16% increase in the reaction rate compared to the non-PEGylated counterpart (DBCO-Her). This enhancement was observed across different buffer conditions and with various azide-containing molecules.

Below is a summary of representative second-order rate constants for various DBCO derivatives reacting with benzyl azide, a common model azide.

DBCO DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Notes
DBCO ~0.1 - 1.0General range for unconjugated DBCO.[2][4]
This compound Estimated to be in the higher end of the DBCO range or slightly enhancedSpecific kinetic data is not readily available, but the trend observed with other PEGylated DBCO derivatives suggests a potential rate enhancement.
DBCO-PEG5-Trastuzumab 0.18 - 0.37Demonstrates the reaction rate of a PEGylated DBCO attached to a large biomolecule. The PEG linker was shown to increase the reaction rate compared to a non-PEGylated version.
Sulfo-DBCO-amine 0.27 - 0.77A sulfonated DBCO derivative with enhanced water solubility, showing favorable kinetics.
DBCO (general) ~0.1A commonly cited approximate value for SPAAC reactions involving DBCO.

Experimental Protocols

Accurate determination of reaction kinetics is crucial for optimizing conjugation strategies. The following are detailed methodologies for key experiments to measure the second-order rate constants of DBCO derivatives.

Protocol 1: Determination of Second-Order Rate Constant by ¹H NMR Spectroscopy

This method allows for the direct monitoring of the disappearance of reactants and the appearance of the product over time.

Materials:

  • DBCO derivative (e.g., this compound)

  • Azide-containing molecule (e.g., benzyl azide)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal standard (e.g., mesitylene, 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the DBCO derivative, azide, and internal standard in the chosen deuterated solvent in an NMR tube. Typical starting concentrations are in the range of 10-50 mM.

  • NMR Data Acquisition:

    • Acquire an initial ¹H NMR spectrum (t=0).

    • Continue to acquire spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate; for fast reactions, spectra may be needed every few minutes.

  • Data Analysis:

    • Integrate a well-resolved peak for the DBCO derivative, the azide, the product, and the internal standard in each spectrum.

    • Calculate the concentration of the reactants and product at each time point relative to the constant concentration of the internal standard.

    • Plot the inverse of the concentration of the limiting reactant versus time.

    • The slope of the resulting linear plot is the second-order rate constant (k₂).

Protocol 2: Determination of Second-Order Rate Constant by UV-Vis Spectroscopy

This method is particularly useful for DBCO derivatives, which have a characteristic UV absorbance around 310 nm that decreases as the reaction proceeds.

Materials:

  • DBCO derivative

  • Azide-containing molecule

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Determine Molar Extinction Coefficient:

    • Prepare a series of known concentrations of the DBCO derivative in the reaction buffer and measure their absorbance at the λmax (around 310 nm) to determine the molar extinction coefficient (ε) using the Beer-Lambert law.

  • Kinetic Measurement:

    • In a quartz cuvette, mix the DBCO derivative and a stoichiometric excess of the azide in the reaction buffer.

    • Immediately place the cuvette in the spectrophotometer and begin monitoring the decrease in absorbance at the λmax over time.

  • Data Analysis:

    • Convert the absorbance values to concentration using the previously determined molar extinction coefficient.

    • Under pseudo-first-order conditions (with a large excess of one reactant), plot the natural logarithm of the DBCO concentration versus time. The negative of the slope gives the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the reactant in excess.

Signaling Pathways and Experimental Workflows

To visualize the process of comparing the reaction kinetics of different DBCO derivatives, the following diagrams are provided.

G cluster_0 Reactant Preparation cluster_1 Reaction Setup cluster_2 Kinetic Monitoring cluster_3 Data Analysis DBCO1 This compound Reaction1 Mix this compound + Azide DBCO1->Reaction1 DBCO2 Other DBCO Derivative Reaction2 Mix Other DBCO Derivative + Azide DBCO2->Reaction2 Azide Azide Compound (e.g., Benzyl Azide) Azide->Reaction1 Azide->Reaction2 Monitor1 Monitor Reaction 1 (NMR or UV-Vis) Reaction1->Monitor1 Monitor2 Monitor Reaction 2 (NMR or UV-Vis) Reaction2->Monitor2 Analysis1 Calculate k₂ for This compound Monitor1->Analysis1 Analysis2 Calculate k₂ for Other DBCO Derivative Monitor2->Analysis2 Compare Compare k₂ values Analysis1->Compare Analysis2->Compare

Caption: Experimental workflow for comparing SPAAC reaction kinetics.

The fundamental principle behind the SPAAC reaction is a [3+2] cycloaddition between the strained alkyne (DBCO) and the azide. The reaction proceeds through a concerted, asynchronous transition state.

G Reactants DBCO Derivative + Azide TS [Transition State] Reactants->TS Strain-Promoted Cycloaddition Product Stable Triazole Product TS->Product

Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

A Comparative Guide to Assessing the Purity of DBCO-Conjugated Biomolecules using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The irreversible and highly specific nature of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), commonly known as "copper-free click chemistry," has established dibenzocyclooctyne (DBCO) conjugation as a cornerstone technique in bioconjugation. This method is pivotal in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and various research tools. Ensuring the purity of the resulting DBCO-conjugated biomolecule is a critical quality attribute that directly impacts its efficacy, safety, and reproducibility in downstream applications. High-Performance Liquid Chromatography (HPLC) stands out as a powerful and versatile analytical tool for this purpose.

This guide provides an objective comparison of HPLC-based methods for assessing the purity of DBCO-conjugated biomolecules against other common analytical techniques. We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate analytical strategy for their specific needs.

Comparing Analytical Techniques for Purity Assessment

The choice of analytical method for determining the purity of a DBCO-conjugated biomolecule depends on several factors, including the nature of the biomolecule (e.g., antibody, protein, peptide), the properties of the conjugated molecule, and the specific purity-related information required (e.g., presence of unconjugated reactants, aggregation, drug-to-antibody ratio).

Analytical MethodPrincipleInformation ProvidedAdvantagesLimitations
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Purity, presence of unconjugated DBCO reagents and biomolecules, and some information on drug-to-antibody ratio (DAR).High resolution and sensitivity. Can separate closely related species. Compatible with mass spectrometry (MS).Can be denaturing, potentially altering the biomolecule's conformation. May not be ideal for separating aggregates.
Hydrophobic Interaction Chromatography (HIC) Separation based on surface hydrophobicity under non-denaturing conditions.Purity, DAR distribution, and aggregation.Non-denaturing, preserving the native structure of the biomolecule. Excellent for resolving species with different DARs.Lower resolution than RP-HPLC for some applications. Requires high salt concentrations, which can be problematic for some biomolecules.
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size).Aggregation, presence of high and low molecular weight impurities.Simple and robust method for assessing aggregation. Non-denaturing conditions.Does not separate based on conjugation status or DAR if there is no significant size change. Limited resolution for complex mixtures.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Separation based on molecular weight under denaturing conditions.Qualitative assessment of purity and conjugation.Simple, widely available, and provides a visual representation of purity.Low resolution, not quantitative, and provides limited information on the extent of conjugation.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Precise molecular weight of the conjugate, DAR, and identification of impurities.Highly sensitive and specific. Provides detailed information on the molecular composition of the conjugate.Can be complex to operate and interpret data. May not be suitable for analyzing heterogeneous mixtures without prior separation.

Quantitative Data Summary

The following table summarizes representative quantitative data for the purity assessment of a DBCO-conjugated antibody (e.g., an antibody-drug conjugate) using different analytical techniques.

ParameterRP-HPLCHICSEC-MSSDS-PAGE
Purity (%) 95.5% (main peak)96.2% (sum of DAR species)98% (monomer)>95% (by visual estimation)
Unconjugated Antibody (%) 3.1%2.5%Not directly measuredNot distinguishable from low DAR species
Aggregate Content (%) Not ideal for quantification1.3%1.8%Not quantifiable
Average DAR Can be estimated3.83.9Not determined

Experimental Protocols

DBCO Conjugation of an Antibody (General Protocol)

This protocol describes a typical workflow for conjugating a DBCO-NHS ester to an antibody.

  • Antibody Preparation: Dialyze the antibody into a suitable buffer (e.g., PBS, pH 7.4) to remove any primary amine-containing substances. Adjust the antibody concentration to 1-10 mg/mL.

  • DBCO-NHS Ester Preparation: Dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.

  • Conjugation Reaction: Add a 5-20 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be below 10%.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching (Optional): Add a small volume of a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted DBCO-NHS ester using a desalting column, dialysis, or tangential flow filtration.

RP-HPLC Analysis of DBCO-Conjugated Antibody

This protocol provides a general method for analyzing the purity of a DBCO-conjugated antibody by RP-HPLC.

  • Column: C4 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 280 nm and 309 nm (for DBCO).

  • Injection Volume: 10-20 µg of the conjugated antibody.

HIC Analysis of DBCO-Conjugated Antibody

This protocol outlines a general method for analyzing the DAR distribution of a DBCO-conjugated antibody by HIC.

  • Column: HIC column (e.g., Butyl-NPR, 4.6 x 35 mm).

  • Mobile Phase A: 1.5 M Ammonium sulfate in 50 mM sodium phosphate, pH 7.0.

  • Mobile Phase B: 50 mM Sodium phosphate, pH 7.0.

  • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Injection Volume: 10-20 µg of the conjugated antibody.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in DBCO conjugation and the subsequent analytical workflow for purity assessment.

DBCO_Conjugation_Workflow cluster_reaction DBCO Conjugation cluster_purification Purification Biomolecule Biomolecule (e.g., Antibody) Reaction_Mix Reaction Mixture Biomolecule->Reaction_Mix DBCO_Reagent DBCO-NHS Ester DBCO_Reagent->Reaction_Mix Conjugate DBCO-Conjugated Biomolecule Reaction_Mix->Conjugate Incubation Purification_Step Purification (e.g., Desalting) Conjugate->Purification_Step Purified_Conjugate Purified Conjugate Purification_Step->Purified_Conjugate

Caption: Workflow for the conjugation of a biomolecule with a DBCO-NHS ester.

Purity_Analysis_Workflow cluster_sample Sample cluster_analysis Purity Assessment cluster_results Results Purified_Conjugate Purified DBCO-Conjugate HPLC HPLC Analysis (RP-HPLC, HIC, SEC) Purified_Conjugate->HPLC SDS_PAGE SDS-PAGE Purified_Conjugate->SDS_PAGE MS Mass Spectrometry Purified_Conjugate->MS Purity Purity (%) HPLC->Purity Aggregation Aggregation (%) HPLC->Aggregation DAR DAR Profile HPLC->DAR SDS_PAGE->Purity Qualitative MS->Purity High Accuracy MS->DAR

Caption: Analytical workflow for assessing the purity of DBCO-conjugated biomolecules.

Conclusion

The assessment of purity for DBCO-conjugated biomolecules is a multi-faceted process that often requires the use of orthogonal analytical techniques. While HPLC, particularly RP-HPLC and HIC, offers a robust and quantitative platform for routine purity and DAR analysis, it is often complemented by SEC for aggregation analysis and MS for detailed structural characterization. The selection of the most appropriate method or combination of methods will ultimately depend on the specific biomolecule, the intended application, and the regulatory requirements. This guide provides a framework for making informed decisions to ensure the quality and consistency of these critical bioconjugates.

A Head-to-Head Battle in Bioorthogonal Chemistry: DBCO vs. BCN Linkers for Cellular Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the dynamic landscape of bioconjugation, the choice of linker is paramount. Among the arsenal of tools for copper-free click chemistry, dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) have emerged as frontrunners for cellular applications. This guide provides a comprehensive, data-driven comparison of their performance in cellular environments, empowering you to make an informed decision for your specific research needs. This in-depth analysis delves into the critical performance metrics of DBCO and BCN linkers, including reaction kinetics, stability, and biocompatibility. We present quantitative data in clearly structured tables, detail the experimental protocols for key assays, and provide visualizations to illustrate complex workflows and logical relationships.

At a Glance: Key Differences

FeatureDBCO (Dibenzocyclooctyne)BCN (Bicyclo[6.1.0]nonyne)
Structure Bulky, aromaticCompact, non-aromatic
Reactivity with Azides Generally higher than BCN[1]Generally lower than DBCO[1]
Stability Less stable in the presence of thiols (e.g., GSH)[1]More stable in the presence of thiols (e.g., GSH)[1]
Lipophilicity HigherLower
Size LargerSmaller

Performance Deep Dive: Reaction Kinetics

The rate at which a linker reacts with its target is a crucial factor in experimental design, particularly in dynamic cellular systems. Strain-promoted alkyne-azide cycloaddition (SPAAC) is the cornerstone reaction for both DBCO and BCN. Generally, DBCO exhibits faster reaction kinetics with azides compared to BCN, attributed to its greater ring strain.[1] However, the nature of the azide can significantly influence these rates.

Table 1: Second-Order Rate Constants for SPAAC Reactions

CyclooctyneAzide PartnerSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
ADIBO (a DBCO analog)Primary Azide (2-azidoethanol)0.90
ADIBO (a DBCO analog)Secondary Azide (2-azidopropanol)0.25
ADIBO (a DBCO analog)Tertiary Azide (2-azido-2-methylpropanol)4.7 x 10⁻⁶
BCNPrimary Azide (2-azidoethanol)0.024
BCNSecondary Azide (2-azidopropanol)0.018
BCNTertiary Azide (2-azido-2-methylpropanol)0.012

This data clearly indicates that for primary and secondary azides, the DBCO analog reacts significantly faster than BCN. Interestingly, for the sterically hindered tertiary azide, the reactivity of the DBCO analog drops dramatically, while BCN maintains a more consistent, albeit slower, reaction rate. This highlights a key consideration: the steric environment of the azide on your target molecule can influence the choice of linker.

Stability in the Cellular Milieu

The stability of a linker within the complex intracellular environment is paramount for the success of any bioconjugation experiment. The cytoplasm is a reducing environment, rich in thiols like glutathione (GSH), which can potentially react with and degrade strained alkynes.

Table 2: Stability of DBCO and BCN in Cellular Environments

LinkerConditionHalf-life / DegradationReference
DBCO100 µM GSH71 minutes
BCN100 µM GSH~6 hours
DBCORAW264.7 cell lysate~36% degradation after 24h
BCNRAW264.7 cell lysate~79% degradation after 24h
DBCOOn-protein, pH 7.2Stable
BCNOn-protein, pH 7.2Unstable

BCN demonstrates greater stability in the presence of thiols like GSH compared to DBCO. However, in a cellular lysate environment, DBCO appears to be more stable than BCN. This suggests that other cellular components besides thiols may contribute to the degradation of BCN. The stability of BCN can also be influenced by its conjugation state and the surrounding pH.

Experimental Protocols

To aid researchers in designing their own comparative studies, we provide detailed methodologies for key experiments.

Protocol 1: Determination of Second-Order Rate Constants using ¹H NMR Spectroscopy

This protocol allows for the direct monitoring of the disappearance of reactants and the appearance of the product over time.

Materials:

  • DBCO- and BCN-containing molecules

  • Azide-containing molecule

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN)

  • Internal standard (e.g., mesitylene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the cyclooctyne (DBCO or BCN), the azide, and the internal standard in the chosen deuterated solvent.

  • Reaction Setup: In an NMR tube, combine known concentrations of the azide and the internal standard.

  • Baseline Spectrum: Acquire a baseline ¹H NMR spectrum of the initial mixture.

  • Initiate Reaction: Add a known concentration of the cyclooctyne to the NMR tube and start a timer immediately.

  • Time-course Monitoring: Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals of the reactants and the product relative to the internal standard at each time point. Plot the concentration of the reactants versus time and fit the data to a second-order rate equation to determine the rate constant (k₂).

Protocol 2: Comparative Analysis of Cellular Stability

This protocol outlines a method to compare the stability of DBCO and BCN linkers in a cell lysate.

Materials:

  • Cell line of choice (e.g., HeLa, HEK293)

  • Cell lysis buffer

  • DBCO- and BCN-functionalized molecules

  • Azide-functionalized fluorescent probe

  • Microplate reader

Procedure:

  • Prepare Cell Lysate: Culture and harvest the chosen cell line. Lyse the cells using a suitable lysis buffer and determine the protein concentration.

  • Linker Incubation: Incubate a known concentration of the DBCO and BCN linkers in the cell lysate at 37°C. Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Reaction with Fluorescent Probe: To each aliquot, add an excess of the azide-functionalized fluorescent probe and allow the click reaction to proceed to completion.

  • Fluorescence Measurement: Measure the fluorescence intensity of each sample using a microplate reader. A decrease in fluorescence over time indicates degradation of the linker.

Protocol 3: Assessment of Cytotoxicity using MTT Assay

This protocol outlines the steps to compare the potential cytotoxic effects of DBCO and BCN linkers on a chosen cell line.

Materials:

  • Cell line of choice (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • DBCO and BCN linkers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Linker Treatment: Prepare serial dilutions of the DBCO and BCN linkers in complete medium and add them to the cells. Include appropriate controls (vehicle and no treatment).

  • Incubation: Incubate the cells with the linkers for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the no-treatment control and plot it against linker concentration to determine the IC50 value for each linker.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate key workflows.

G cluster_prep Preparation cluster_reaction NMR Experiment cluster_analysis Data Analysis stock_alkyne Prepare Stock Solution of Cyclooctyne initiate Add Cyclooctyne to Initiate Reaction stock_alkyne->initiate stock_azide Prepare Stock Solution of Azide mix Combine Azide and Internal Standard in NMR Tube stock_azide->mix stock_std Prepare Stock Solution of Internal Standard stock_std->mix baseline Acquire Baseline ¹H NMR Spectrum mix->baseline baseline->initiate monitor Acquire Spectra at Regular Time Intervals initiate->monitor integrate Integrate Signals of Reactants and Product monitor->integrate plot Plot Concentration vs. Time integrate->plot calculate Calculate Second-Order Rate Constant (k₂) plot->calculate

Caption: Workflow for determining SPAAC kinetics via ¹H NMR spectroscopy.

G cluster_cell_prep Cell Preparation cluster_treatment Linker Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate attach_cells Incubate for 24h for Cell Attachment seed_cells->attach_cells treat_cells Add Linker Solutions to Cells attach_cells->treat_cells prepare_linkers Prepare Serial Dilutions of DBCO and BCN Linkers prepare_linkers->treat_cells incubate_linkers Incubate for 24-48h treat_cells->incubate_linkers add_mtt Add MTT Solution and Incubate incubate_linkers->add_mtt dissolve_formazan Add DMSO to Dissolve Formazan Crystals add_mtt->dissolve_formazan measure_absorbance Measure Absorbance at 570 nm dissolve_formazan->measure_absorbance calculate_viability Calculate Cell Viability (%) measure_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for assessing linker cytotoxicity using an MTT assay.

Conclusion: Making the Right Choice

The decision between DBCO and BCN is not a one-size-fits-all scenario; it is a nuanced choice that depends on the specific requirements of your experiment.

Choose DBCO when:

  • Speed is critical: For rapid labeling in dynamic systems, the superior kinetics of DBCO are a clear advantage.

  • Steric hindrance is not a major concern: For labeling accessible primary and secondary azides, DBCO offers high efficiency.

  • The cellular environment is the primary concern: In some intracellular environments, DBCO has shown greater stability than BCN.

Choose BCN when:

  • Stability in the presence of thiols is paramount: For applications involving high concentrations of reducing agents or thiols, the greater stability of BCN is a significant advantage.

  • Labeling sterically hindered azides: BCN maintains a more consistent reaction rate with sterically hindered tertiary azides compared to the dramatic drop-off seen with DBCO.

  • Lower lipophilicity is desired: The less hydrophobic nature of BCN may be advantageous in certain applications to reduce non-specific binding.

By carefully considering the kinetic, stability, and structural properties of each linker in the context of your biological system, you can select the optimal tool to unlock new insights in your cellular research.

References

Safety Operating Guide

Navigating the Disposal of DBCO-NHCO-PEG7-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The primary safety concern with DBCO-NHCO-PEG7-acid lies in the reactivity of the DBCO moiety. Direct disposal of reagents containing this strained alkyne is not recommended.[1] Therefore, a chemical inactivation step is a prudent precursor to disposal.

Step-by-Step Disposal Protocol

For researchers and laboratory personnel, a systematic approach to the disposal of this compound is essential. This involves chemical neutralization followed by appropriate waste segregation and disposal. All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

1. Chemical Inactivation:

  • Quenching the DBCO Moiety: The high reactivity of the DBCO group can be neutralized by reacting it with an appropriate quenching agent. For instance, the strained alkyne of the DBCO group is highly reactive towards azides. A more common and readily available quenching agent is Tris(hydroxymethyl)aminomethane (Tris) buffer. To quench the DBCO group, dissolve the this compound waste in a suitable solvent and add a 1 M solution of Tris buffer (pH 8.0) to achieve a final concentration of approximately 100 mM.[1] The mixture should be stirred at room temperature for at least 30 minutes to ensure complete reaction.[1]

  • Neutralization of the Carboxylic Acid: The carboxylic acid group should be neutralized. This can typically be achieved during the quenching step if a basic buffer like Tris is used. If a different quenching method is employed, the pH of the solution should be adjusted to neutral (pH 6-8) using a suitable acid or base.

2. Waste Classification and Segregation:

Once the reactive DBCO group has been quenched and the solution is neutralized, the resulting waste must be classified. Given the complexity of the molecule and the absence of specific hazardous waste characterization, it is best to treat the inactivated solution as chemical waste.[1] This waste should be segregated from other laboratory waste streams to await professional disposal.[2]

3. Containerization and Labeling:

  • Collect the inactivated solution in a designated, leak-proof container that is chemically compatible with the waste.

  • The container must be clearly labeled as "Hazardous Waste" or "Chemical Waste" in accordance with institutional and local regulations.

  • The label should include the full chemical name of the original compound (this compound) and a list of all components in the final mixture, including solvents and quenching agents.

4. Storage and Disposal:

  • Store the sealed waste container in a designated, secure area for hazardous waste, away from incompatible materials.

  • Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Disposal of Empty Containers:

Empty containers that held this compound should be treated as hazardous waste as they may contain residual product. These containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste along with the inactivated chemical solution. After thorough rinsing, the container can be disposed of as regular laboratory glass or plastic waste, provided all labels are defaced.

Quantitative Data Summary

ParameterValueReference
Tris Buffer Concentration for Quenching100 mM (final concentration)
Quenching Reaction Time≥ 30 minutes
Quenching Reaction TemperatureRoom Temperature

Experimental Workflow and Decision Process

The following diagram outlines the decision-making process and experimental workflow for the proper disposal of this compound.

G start Start: this compound Waste ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Perform in Fume Hood ppe->fume_hood dissolve Dissolve waste in a suitable solvent fume_hood->dissolve quench Quench DBCO group with 100 mM Tris buffer (pH 8.0) for >= 30 min dissolve->quench neutralize Ensure solution is neutralized (pH 6-8) quench->neutralize collect Collect in a labeled Hazardous Waste container neutralize->collect Yes store Store in designated Hazardous Waste area collect->store dispose Arrange for professional disposal via EHS store->dispose end End of Procedure dispose->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling DBCO-NHCO-PEG7-acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling reactive chemical reagents. This guide provides immediate, essential safety and logistical information for the proper handling and disposal of DBCO-NHCO-PEG7-acid, a bifunctional linker commonly used in bioconjugation and the development of antibody-drug conjugates (ADCs). Adherence to these procedures will mitigate risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required to prevent accidental skin and eye contact.

Equipment Specification Rationale
Eye Protection Chemical safety gogglesTo protect eyes from splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.
Body Protection Laboratory coatTo protect skin and clothing.

Operational Plan: Handling and Storage

Work Area: All handling and preparation should be conducted in a well-ventilated fume hood to minimize the inhalation of any potential aerosols or vapors.[1][2]

Storage: Store this compound at -20°C for long-term stability.[3][4][5] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, as the compound is moisture-sensitive. For unused product, consider filling the vial with a dry, inert gas like nitrogen or argon before re-freezing.

Experimental Protocol: General Handling

  • Equilibration: Before use, allow the vial of this compound to warm to room temperature.

  • Reconstitution: If the compound is in solid form, dissolve it in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting it in the final reaction buffer.

  • Buffer Selection: Do not use buffers containing azides, as they can react with the DBCO group. Buffers that contain primary amines (e.g., Tris, glycine) should also be avoided if the intention is to react the acid group with another molecule via NHS-ester chemistry.

  • Reaction Quenching: After the intended reaction is complete, any unreacted DBCO reagent should be quenched before disposal.

G Operational Workflow for this compound Handling cluster_prep Preparation cluster_execution Execution cluster_cleanup Cleanup A Equilibrate vial to room temperature D Dissolve in dry organic solvent (e.g., DMSO) A->D B Work in a fume hood B->D C Wear appropriate PPE C->D E Dilute in reaction buffer D->E F Perform bioconjugation reaction E->F G Quench unreacted DBCO F->G H Proceed to disposal G->H

Operational Workflow Diagram

Disposal Plan: Chemical Inactivation

Direct disposal of this compound is not recommended due to the reactivity of the DBCO moiety. A chemical inactivation step is necessary to quench this reactivity before disposal as standard chemical waste.

Experimental Protocol: Quenching Unreacted DBCO

This protocol is for the treatment of unused or waste solutions containing this compound.

  • Preparation: In a suitable container within a fume hood, prepare the waste solution.

  • Quenching: Add a quenching agent to neutralize the reactive DBCO group. A common method is to add a substance with a primary amine, such as Tris buffer, and stir the mixture at room temperature for at least 30 minutes. The amine will react with and quench any unreacted DBCO groups.

  • Disposal: After quenching, the neutralized solution can typically be disposed of as chemical waste. Consult your institution's specific guidelines for chemical waste disposal.

  • Labeling: Properly label the waste container with all its components, including solvents, the neutralized DBCO compound, and the quenching agent used.

G Disposal Plan for this compound Waste cluster_waste_handling Waste Handling cluster_inactivation Inactivation cluster_disposal Disposal Waste Collect waste containing This compound Quench Add quenching agent (e.g., Tris buffer) Waste->Quench Stir Stir for at least 30 minutes Quench->Stir Dispose Dispose as chemical waste Stir->Dispose Label Label waste container with all components Dispose->Label

Disposal Workflow Diagram

First Aid Measures

In case of accidental exposure, follow these first aid measures:

Exposure Action
Inhalation Move the person to fresh air. If breathing is difficult, give artificial respiration.
Skin Contact Wash off with soap and plenty of water.
Eye Contact Flush eyes with water as a precaution.
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.